1-Benzenesulfonyl-1H-indole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(benzenesulfonyl)indole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPJYYCONNJVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-1H-indole-4-carboxylic Acid
Introduction
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities.[1] When functionalized with a benzenesulfonyl group at the N-1 position and a carboxylic acid at the C-4 position, the resulting molecule, this compound, presents a unique profile for investigation. The benzenesulfonyl moiety is a strong electron-withdrawing group, which profoundly influences the molecule's electronic distribution, acidity, and potential for intermolecular interactions.[2] Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for any rational drug development program. These parameters govern a molecule's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile, dictating its solubility, membrane permeability, and target-binding affinity.
This guide provides a comprehensive analysis of the core , offering both reported data and field-proven insights into its characterization and handling. We will delve into its structural and electronic attributes, quantitative physicochemical parameters, and the analytical methodologies essential for its robust characterization. For comparative context, data from its closely related and more extensively studied isomer, 1-Benzenesulfonyl-1H-indole-3-carboxylic acid, will be discussed to highlight the subtle but significant impact of substituent positioning on molecular properties.
Molecular Identity and Structure
Accurate identification is the foundation of all subsequent scientific investigation. The fundamental details for this compound are as follows:
The structural architecture, featuring a planar indole ring system, a tetrahedral sulfonyl group, and a carboxylic acid, dictates its chemical behavior.
Caption: 2D structure of this compound.
Core Physicochemical Properties: A Quantitative Overview
A molecule's physicochemical profile is the primary determinant of its "drug-likeness." While extensive experimental data for the 4-carboxylic acid isomer is limited, reliable computational predictions and data from commercial suppliers provide a strong starting point.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source & Notes |
| Physical State | Yellow to brown solid | [3] (Characterization from supplier) |
| Boiling Point | 570.7 ± 42.0 °C | [5] (Predicted) |
| Density | 1.40 ± 0.1 g/cm³ | [5] (Predicted) |
| pKa | 3.14 ± 0.10 | [5] (Predicted) - Refers to the acidity of the carboxylic acid proton. |
| Storage | Room Temperature | [5][7] |
Expert Insights: The Impact of Isomerism
To better understand the properties of the target compound, it is instructive to compare it with its 3-carboxylic acid isomer, for which more data is available. The position of the carboxylic acid group on the indole ring significantly influences the electronic environment and steric hindrance, thereby affecting acidity, lipophilicity, and reactivity.[2]
Table 2: Comparative Physicochemical Properties of the 3-Carboxylic Acid Isomer
| Property | Value (1-Benzenesulfonyl-1H-indole-3-carboxylic acid) | Source & Notes |
| CAS Number | 278593-17-2 | [8] |
| pKa | 2.8 | [2] (Calculated) |
| LogP | 2.1 | [2] (Calculated) |
| Solubility | 0.45 mg/mL (in DMSO) | [2] |
The calculated pKa of the 3-isomer (2.8) is slightly lower than the predicted pKa of the 4-isomer (3.14).[2][5] This is mechanistically plausible. The carboxylic acid at the C-3 position is in more direct electronic communication with the electron-withdrawing sulfonyl group via the indole's π-system, which would lead to greater stabilization of the carboxylate anion and thus a stronger acid. The pKa value is a critical parameter, as it dictates the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding.[9]
Synthesis and Analytical Characterization
Plausible Synthetic Pathway
Caption: Plausible workflow for the synthesis of the topic compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the starting materials without interfering with the reaction by donating protons.[2]
-
Base: A mild inorganic base like potassium carbonate is sufficient to deprotonate the indole nitrogen, which has a pKa of ~17, making it a potent nucleophile.[2]
-
Reagent Addition: Dropwise addition of benzenesulfonyl chloride controls the reaction rate and minimizes potential side reactions.
-
Workup: Quenching with acid neutralizes the base and protonates the carboxylic acid, causing the final product to precipitate, facilitating its isolation.[10]
Analytical Characterization Workflow
Confirming the identity, purity, and quantity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard for this purpose.[11][12]
Step-by-Step HPLC-UV Protocol for Analysis:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve.
-
Sample Preparation: For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 parts of ice-cold acetonitrile to 1 part of the sample. Vortex vigorously and centrifuge at high speed (>10,000 rpm) for 10 minutes. The supernatant can then be directly injected or evaporated and reconstituted.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust choice for retaining this moderately lipophilic molecule.[12]
-
Mobile Phase: A gradient elution is recommended. Start with a high aqueous phase (e.g., 95% Water with 0.1% Formic Acid) and ramp up to a high organic phase (e.g., 95% Acetonitrile with 0.1% Formic Acid). The formic acid ensures the carboxylic acid remains protonated for better peak shape.
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.[12]
-
Detection: Indole moieties typically absorb UV light strongly around 220 nm and 280 nm.[12] Monitoring at 280 nm often provides better selectivity.
-
-
Data Analysis: Quantify the compound by integrating the peak area and comparing it against the calibration curve generated from the standards.
Sources
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | 278593-17-2 | Benchchem [benchchem.com]
- 3. This compound,1356470-08-0-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1356470-08-0 | CAS DataBase [m.chemicalbook.com]
- 6. This compound | 1356470-08-0 [sigmaaldrich.com]
- 7. 1-(Phenylsulfonyl)-1H-indole-4-carboxylic acid | 1356470-08-0 [chemicalbook.com]
- 8. 1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2 [matrix-fine-chemicals.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Benzenesulfonyl Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Promising Scaffold of Benzenesulfonyl Indole
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules with significant biological activity.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to bind reversibly to a wide array of enzymes and receptors.[2] When coupled with a benzenesulfonyl moiety, the resulting benzenesulfonyl indole derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as highly promising candidates for drug development.[3][4][5] This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and key structure-activity relationships.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Benzenesulfonyl indole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms that target the complex machinery of cancer cell proliferation and survival.[6]
Mechanism of Action: Disrupting the Cancer Cell Cycle and Beyond
The anticancer effects of these derivatives are not monolithic; instead, they engage multiple cellular pathways to induce cytotoxicity and inhibit tumor growth.
-
Cell Cycle Inhibition: A primary mechanism involves the disruption of the cell cycle. Certain N-(7-indazolyl)benzenesulfonamide derivatives, for instance, have been identified as potent cell cycle inhibitors, leading to the arrest of cancer cell proliferation.[7] One such compound, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, demonstrated a half-maximal inhibitory concentration (IC50) of 0.44 microM against L1210 murine leukemia cells.[7]
-
Carbonic Anhydrase Inhibition: Many benzenesulfonyl indole derivatives function as potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[8][9] By inhibiting tumor-associated CA isoforms, such as CA IX and CA XII, these compounds can disrupt pH regulation, leading to suppressed tumor growth and migration.[8][9] Notably, some indole-based benzenesulfonamides have shown selectivity for these tumor-associated isoforms over the more ubiquitous CA I and CA II, suggesting a potential for targeted therapy with reduced side effects.[9] Indisulam, an indole-based benzenesulfonamide, has progressed to phase II clinical studies as an inhibitor of several CA isoforms, including CA IX.[9]
-
Tubulin Polymerization Inhibition: The cytoskeleton, particularly the microtubule network, is a critical target in cancer therapy. Benzenesulfonyl indole derivatives have been shown to interfere with tubulin dynamics, acting as anti-microtubule agents.[10][11] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10] Importantly, some of these compounds are not substrates for multidrug resistance (MDR) pumps, offering a potential advantage in overcoming drug resistance in cancer cells.[10]
-
Other Mechanisms: Beyond these primary pathways, benzenesulfonyl indole derivatives have been shown to modulate estrogen receptor activity, suggesting their potential in treating hormone-responsive cancers like breast cancer.[12][13] Additionally, some derivatives have been investigated as inhibitors of Bcl-2, an anti-apoptotic protein, thereby promoting programmed cell death in cancer cells.[13]
Visualizing the Anticancer Mechanisms
Caption: Key anticancer mechanisms of benzenesulfonyl indole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental experiment to evaluate the anticancer potential of benzenesulfonyl indole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer, L1210 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The benzenesulfonyl indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).[8]
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[14]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and benzenesulfonyl indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.
Many benzenesulfonyl indole derivatives have been designed as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[16] These derivatives often exhibit high selectivity for COX-2 over COX-1.[15] This selectivity is a crucial advantage, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both isoforms. The sulfonyl group (SO2Me or SO2NH2) is often considered a key pharmacophore for COX-2 selectivity.[16]
Visualizing the Anti-inflammatory Pathway
Sources
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of anti-microtubule N-(2-Arylindol-7-yl)benzenesulfonamide derivatives and their antitumor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
Abstract: This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, offers detailed protocols, and provides a thorough interpretation of spectral data, ensuring a self-validating approach to analysis.
Introduction: The Molecular Blueprint
This compound is a multifaceted molecule featuring an indole core, a key scaffold in many biologically active compounds.[1] The attachment of a benzenesulfonyl group at the N1 position and a carboxylic acid at the C4 position significantly modulates its electronic properties, reactivity, and potential as a synthetic intermediate.[2] Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach is the cornerstone of this verification process. This guide provides the framework for achieving that certainty.
Molecular Structure and Key Functional Groups
The molecule's structure combines three critical components: the bicyclic aromatic indole ring system, the strongly electron-withdrawing benzenesulfonyl group, and the acidic carboxylic acid moiety. Understanding the interplay of these groups is crucial for interpreting the resulting spectra.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides the most definitive information regarding the precise atomic connectivity of the molecule. The strong electron-withdrawing nature of the benzenesulfonyl group significantly deshields adjacent protons and carbons on the indole ring, a key diagnostic feature.
Experimental Protocol: Acquiring High-Resolution Spectra
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton prevents rapid exchange, allowing the -COOH proton to be observed as a distinct, albeit often broad, signal at a very downfield chemical shift.
-
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR data on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
Acquire ¹³C NMR data using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all signals.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is characterized by distinct regions for the indole, benzenesulfonyl, and carboxylic acid protons. The electron-withdrawing sulfonyl group causes a significant downfield shift for protons on the indole ring, particularly H2, H3, and H7.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| COOH | > 12.0 | Broad Singlet | - | 1H | Highly deshielded acidic proton, hydrogen-bonded to the solvent.[3][4] |
| H5 | ~8.1-8.2 | Doublet | J ≈ 8.0 | 1H | Ortho to the electron-withdrawing carboxylic acid. |
| H2', H6' | ~7.9-8.0 | Doublet or Multiplet | J ≈ 7.5 | 2H | Ortho protons on the benzenesulfonyl ring, deshielded by the SO₂ group. |
| H7 | ~7.8-7.9 | Doublet | J ≈ 8.0 | 1H | Deshielded by proximity to the N-sulfonyl group. |
| H3 | ~7.7-7.8 | Doublet | J ≈ 3.5 | 1H | Typical indole H3, coupled to H2. |
| H4', H3', H5' | ~7.5-7.7 | Multiplet | - | 3H | Meta and para protons on the benzenesulfonyl ring. |
| H6 | ~7.3-7.4 | Triplet | J ≈ 8.0 | 1H | Coupled to both H5 and H7. |
| H2 | ~6.8-6.9 | Doublet | J ≈ 3.5 | 1H | Typical indole H2, coupled to H3. |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum confirms the carbon framework. The carbonyl carbon of the carboxylic acid is found significantly downfield, while carbons attached to or near the sulfonyl group are also clearly identifiable.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C=O (Carboxylic Acid) | ~167-170 | Typical chemical shift for a carboxylic acid carbonyl carbon.[3][5] |
| C1' (ipso-Benzenesulfonyl) | ~138-140 | Quaternary carbon attached directly to the sulfur atom. |
| C7a | ~135-137 | Quaternary carbon of the indole ring adjacent to the nitrogen. |
| C4' (para-Benzenesulfonyl) | ~134-135 | Para carbon of the benzenesulfonyl ring. |
| C3a | ~130-132 | Quaternary carbon of the indole ring. |
| C2', C6' (ortho-Benzenesulfonyl) | ~129-130 | Ortho carbons of the benzenesulfonyl ring. |
| C3', C5' (meta-Benzenesulfonyl) | ~127-128 | Meta carbons of the benzenesulfonyl ring. |
| C4 (ipso-Carboxylic Acid) | ~126-127 | Quaternary carbon attached to the carboxylic acid. |
| C5 | ~124-125 | Aromatic carbon adjacent to the carboxylic acid group. |
| C7 | ~123-124 | Aromatic carbon adjacent to the nitrogen. |
| C6 | ~121-122 | Aromatic carbon. |
| C2 | ~110-112 | Indole C2 carbon. |
| C3 | ~108-110 | Indole C3 carbon. |
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of the key functional groups: the carboxylic acid (-COOH) and the sulfonyl group (-SO₂-).
Experimental Protocol: FTIR-ATR
-
Rationale for Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra for solid samples.
-
Methodology:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
IR Spectral Interpretation
The IR spectrum is dominated by strong, characteristic absorptions. The hydrogen bonding in the carboxylic acid dimer in the solid state leads to a very broad O-H stretch and a slight lowering of the C=O stretching frequency.[3][6][7]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
|---|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The exceptionally broad nature is a hallmark of the hydrogen-bonded dimer of a carboxylic acid.[3][7] |
| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl stretch, frequency is typical for an aromatic carboxylic acid.[6] |
| ~1350-1380 | S=O Asymmetric Stretch | Strong | One of the two characteristic stretches for the sulfonyl group.[2] |
| ~1150-1180 | S=O Symmetric Stretch | Strong | The second characteristic stretch for the sulfonyl group.[2] |
| ~1200-1300 | C-O Stretch | Medium | Associated with the carboxylic acid group. |
| ~1450, ~1500 | C=C Aromatic Stretch | Medium-Weak | Skeletal vibrations of the indole and benzene rings. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental formula. Fragmentation patterns can further validate the proposed structure.
Experimental Protocol: Electrospray Ionization (ESI)
-
Rationale for Technique: ESI is a soft ionization technique ideal for polar, non-volatile molecules like carboxylic acids. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, making it easy to determine the molecular weight.
-
Methodology:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ respectively. High-resolution MS (e.g., on a TOF or Orbitrap analyzer) is recommended for exact mass determination.
-
Data Interpretation
The molecular formula is C₁₅H₁₁NO₄S, with a monoisotopic mass of 301.041 Da.
-
Expected Molecular Ions:
-
Positive Mode [M+H]⁺: m/z = 302.049
-
Negative Mode [M-H]⁻: m/z = 300.033
-
A key fragmentation pathway involves the cleavage of the N-S bond, which is relatively weak.
Caption: Plausible fragmentation of the [M-H]⁻ ion.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The indole and benzenesulfonyl moieties both act as chromophores.
Experimental Protocol
-
Rationale for Solvent Choice: A polar protic solvent like ethanol or methanol is suitable. It is crucial to use a UV-grade solvent that is transparent in the measurement range (typically 200-400 nm).
-
Methodology:
-
Prepare a dilute stock solution of the compound in the chosen solvent.
-
Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Record the spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Spectral Interpretation
The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic systems. Indole itself typically shows two main absorption bands.[8][9] The presence of the benzenesulfonyl and carboxylic acid groups will cause shifts in these absorptions (auxochromic effects).
-
Expected λ_max:
-
~210-230 nm: A strong absorption band related to π→π* transitions in both the benzene and indole rings.
-
~270-290 nm: A moderately intense, often structured band characteristic of the indole chromophore (¹Lₐ band). Studies on indole-4-carboxylic acid have shown complex electronic states in this region.[10]
-
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached systematically. ¹H and ¹³C NMR provide an unambiguous map of the molecular skeleton. IR spectroscopy rapidly confirms the presence of the critical sulfonyl and carboxylic acid functional groups. High-resolution mass spectrometry validates the elemental composition with high precision. Finally, UV-Vis spectroscopy offers insight into the conjugated electronic system. Together, these techniques provide a comprehensive and self-validating dossier of data that confirms the identity, structure, and purity of the target compound.
References
- Angewandte Chemie International Edition. (2018). Supporting Information for Ni-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Retrieved from a file provided by the grounding tool.
- Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignments of N-aralkylsulfonamides and related compounds. Magnetic Resonance in Chemistry.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0327573). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Royal Society of Chemistry. (n.d.). Spectra and physical data. Retrieved from a file provided by the grounding tool.
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Yi, J., et al. (2020). Rotationally Resolved UV Spectroscopy of the Rotamers of Indole-4-Carboxylic Acid: Evidence of Charge Transfer Quenching. The Journal of Chemical Physics, 152. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its derivatives. Retrieved from [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2. Retrieved from [Link]
- Thieme. (n.d.). 4 Applications of UV/Vis Spectroscopy. Retrieved from a file provided by the grounding tool.
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonic acid, 4-amino-. In WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-(benzenesulfonyl)indole-4-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of indole-3-propionic acid (1). Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | 278593-17-2 | Benchchem [benchchem.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchdata.edu.au [researchdata.edu.au]
- 10. Rotationally Resolved UV Spectroscopy of the Rotamers of Indole-4-Carboxylic Acid: Evidence of Charge Transfer Quenching | NIST [nist.gov]
N-Arylation of Indoles: A Technical Guide to Core Synthetic Strategies
Abstract
The N-arylindole scaffold is a privileged structural motif, central to a multitude of biologically active compounds, pharmaceuticals, and advanced organic materials.[1][2][3] Its synthesis, however, presents unique challenges, primarily centered on achieving selective and efficient formation of the C(aryl)-N(indole) bond. This technical guide provides an in-depth analysis of the predominant catalytic methodologies for the N-arylation of indoles. We will dissect the mechanistic underpinnings, practical considerations, and comparative advantages of the two cornerstone transition-metal-catalyzed approaches: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Furthermore, this guide explores emerging and alternative strategies, offering researchers a comprehensive toolkit for navigating this critical transformation in modern organic synthesis.
Introduction: The Significance and Challenge of N-Arylindoles
The indole nucleus is a cornerstone of heterocyclic chemistry, with derivatives like the amino acid tryptophan being fundamental to biology.[1] When the indole nitrogen is substituted with an aryl group, the resulting N-arylindole structures often exhibit profound biological activity. A prime example is Sertindole, an antipsychotic agent used in clinical practice.[1][3] The prevalence of this motif in drug discovery programs and materials science underscores the critical need for robust and versatile synthetic methods for their preparation.[4][5][6]
Historically, the construction of the N-aryl bond on an indole has been challenging. Classical methods often required harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of toxic reagents, and suffered from limited substrate scope.[7][8] The advent of transition-metal catalysis revolutionized this field, with copper- and palladium-based systems emerging as the most powerful tools for this transformation.[1][9] These methods offer milder conditions, broader functional group tolerance, and significantly higher yields, making them the preferred choice in both academic and industrial settings.
This guide will focus on the causality behind experimental choices within these catalytic systems, explaining why certain ligands, bases, and conditions are employed to achieve optimal outcomes.
The Workhorse: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The copper-catalyzed coupling of aryl halides with N-H containing heterocycles, known as the Ullmann condensation or Ullmann-Goldberg reaction, is the oldest and most direct approach to N-arylindoles.[7][10]
From Stoichiometric to Catalytic: The Ligand Revolution
Classic Ullmann conditions were notoriously demanding, often requiring temperatures exceeding 150 °C and stoichiometric or supra-stoichiometric amounts of copper powder or salts.[7][11] These protocols suffered from poor reproducibility and limited functional group compatibility. The pivotal breakthrough in modernizing the Ullmann reaction was the discovery that the addition of chelating ligands could dramatically accelerate the reaction, allowing for significantly lower catalyst loadings (1-10 mol%) and milder temperatures (80-120 °C).[7]
Causality of Ligand Choice: The primary role of the ligand is to form a soluble, kinetically competent copper(I) complex. This prevents the aggregation of copper species into inactive metallic clusters and facilitates the key steps of the catalytic cycle.
-
Diamines: Simple, inexpensive N,N'-dialkyl diamines, such as N,N'-dimethylethylenediamine (DMEDA) and trans-N,N'-dimethyl-1,2-cyclohexanediamine, are highly effective.[7][12] Their bidentate chelation to the copper center is crucial for stabilizing the active catalyst and promoting the rate-limiting reductive elimination step.
-
Amino Acids: L-proline and its derivatives have emerged as powerful, readily available, and non-toxic ligands for copper-catalyzed couplings.[11]
-
Phenanthrolines: 1,10-Phenanthroline and its substituted analogs are excellent ligands that can accelerate the coupling, even in aqueous media.[7][10][13]
Mechanistic Overview
While the precise mechanism can be debated and may vary with the specific ligand and substrate, a generally accepted catalytic cycle for the ligand-assisted Ullmann N-arylation is depicted below.
Caption: Catalytic cycle for the Copper-Catalyzed N-Arylation of Indole.
The cycle initiates with the formation of a copper(I)-indolide complex. Oxidative addition of the aryl halide (Ar-X) generates a transient, high-valent copper(III) intermediate.[14] This is followed by the crucial C-N bond-forming reductive elimination step, which releases the N-arylindole product and regenerates the active copper(I) catalyst.
Representative Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is a representative example for the coupling of indole with an aryl iodide using a diamine ligand.
-
Glassware Preparation: A flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar is required.
-
Reagent Loading: To the vial, add copper(I) iodide (CuI, 0.05 mmol, 5 mol%), the indole (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the aryl iodide (1.1 mmol, 1.1 equiv).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Cu(I) catalyst.
-
Solvent and Ligand Addition: Through the septum, add anhydrous, degassed toluene or dioxane (2-3 mL). Finally, add N,N'-dimethylethylenediamine (DMEDA, 0.1 mmol, 10 mol%) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
The Precision Tool: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming C-N bonds.[15] Its application to the N-arylation of indoles provides a milder and often more efficient alternative to copper-catalyzed methods, particularly for less reactive aryl halides like chlorides and triflates.[2][8][16]
The Power of the Ligand: Enabling a Challenging Transformation
The success of the Buchwald-Hartwig reaction is inextricably linked to the development of highly specialized phosphine ligands. For the N-arylation of a relatively weak nucleophile like indole, the choice of ligand is paramount to achieving high yields and preventing side reactions.
Causality of Ligand Choice:
-
Bulky, Electron-Rich Biarylphosphines: Ligands developed in the Buchwald group, such as SPhos, XPhos, and tBuXPhos, are exceptionally effective.[16][17] Their steric bulk promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is the highly active catalyst that readily undergoes oxidative addition. Their strong electron-donating ability increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl halide (the rate-limiting step for aryl chlorides) and accelerates the final reductive elimination.[17]
-
Control of Selectivity: A common side reaction is the competing C3-arylation of the indole ring.[7] The use of bulky ligands helps to sterically disfavor the approach of the palladium complex to the C3 position, thereby enhancing selectivity for N-arylation.[8]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is well-established and proceeds through a Pd(0)/Pd(II) redox couple.
Caption: General experimental workflow for a transition-metal-catalyzed N-arylation reaction.
Conclusion and Future Outlook
The N-arylation of indoles has matured from a niche, high-temperature reaction into a highly versatile and reliable synthetic tool. The development of sophisticated ligand-supported copper and palladium catalyst systems has been the driving force behind this transformation, enabling the synthesis of complex N-arylindoles under increasingly mild conditions. Current research focuses on developing even more active catalysts that can operate at room temperature, expanding the scope to more challenging substrates, and designing protocols that use greener solvents and more sustainable, earth-abundant metal catalysts like iron and nickel. The continued innovation in this area will undoubtedly accelerate the discovery of new medicines and materials that rely on the N-arylindole core.
References
-
Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Xu, H. (2009). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. Mini-Reviews in Organic Chemistry, 6(4), 367-377. [Link]
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688. [Link]
-
Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. [Link]
-
Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed. [Link]
-
Xu, H. (2009). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. ResearchGate. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. American Chemical Society. [Link]
-
Jia, Y., et al. (2023). Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. PubMed Central. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. [Link]
-
Various Authors. (n.d.). The Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. PubMed. [Link]
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
-
Quach, T. D., & Batey, R. A. (2003). N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and Indole. The Journal of Organic Chemistry. [Link]
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The copper-catalyzed N-arylation of indoles. PubMed. [Link]
-
Chen, B., et al. (2017). Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. PubMed Central. [Link]
-
Idir, M., et al. (2020). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. MDPI. [Link]
-
Teo, Y.-C., et al. (2011). Arylation of indole with various aryl halides catalyzed by ligand-free Cu2O in water. ResearchGate. [Link]
-
Chakraborti, A. K., et al. (2009). An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I). ElectronicsAndBooks. [Link]
-
Various Authors. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
Liu, S., et al. (2019). Aqueous copper-catalyzed N-arylation of indoles: the surfactant strategy. RSC Publishing. [Link]
-
Mastalir, Á., & Molnár, Á. (2018). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Kumar, A., et al. (2021). Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. RSC Publishing. [Link]
-
Various Authors. (n.d.). Copper-catalyzed N-arylation of indoles. Semantic Scholar. [Link]
-
Brown, C. D., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. [Link]
-
Various Authors. (n.d.). (PDF) Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]
-
Mastalir, Á., & Molnár, Á. (2018). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Various Authors. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Various Authors. (n.d.). Scope of N‐arylation of different indoles with aryl iodides. ResearchGate. [Link]
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 17. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
Crystal Structure Analysis of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid: A Predictive and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed crystal structure analysis of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid. While a published crystal structure for this specific molecule is not currently available in open databases, this document leverages established crystallographic principles and extensive data from structurally analogous compounds to construct a predictive analysis. We will explore the anticipated molecular conformation, dominant intermolecular interactions, and supramolecular architecture. This guide is designed to equip researchers with a robust methodology for experimental execution and to provide a theoretically grounded prediction of the structural landscape, thereby accelerating research and development involving this and related molecular scaffolds.
Introduction: Significance of the Molecular Scaffold
The this compound molecule integrates three key pharmacophores: an indole core, a benzenesulfonyl group, and a carboxylic acid moiety. The indole ring is a privileged scaffold in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs.[1] The benzenesulfonyl group, a common feature in sulfonamide drugs, often governs molecular conformation and participates in crucial intermolecular interactions that influence crystal packing and solubility.[2][3][4][5] Finally, the carboxylic acid functional group is a powerful hydrogen bond donor and acceptor, frequently directing the formation of highly predictable and stable supramolecular synthons.[6][7]
The strategic placement of the carboxylic acid at the C4 position of the N-sulfonylated indole presents an interesting structural query. The interplay between the strong hydrogen-bonding capability of the acid and the steric and electronic influence of the bulky benzenesulfonyl group at the N1 position is expected to dictate a unique and intricate crystal packing arrangement. Understanding this three-dimensional structure is paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties such as solubility and bioavailability.
This guide will therefore provide a step-by-step protocol for researchers to determine this structure and a detailed predictive analysis of what they are likely to find.
Synthesis and Single-Crystal Growth
Proposed Synthetic Pathway
The synthesis of the title compound can be approached via a standard N-arylsulfonylation reaction. The general and reliable method involves the reaction of the starting material, methyl indole-4-carboxylate, with benzenesulfonyl chloride in the presence of a suitable base. This is followed by the hydrolysis of the methyl ester to yield the final carboxylic acid product.
Protocol for Synthesis:
-
N-Sulfonylation:
-
To a solution of methyl indole-4-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane), add a base such as sodium hydride (NaH, ~1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir for 30 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, methyl 1-benzenesulfonyl-1H-indole-4-carboxylate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of tetrahydrofuran, methanol, and water (e.g., a 3:1:1 ratio).
-
Add an excess of lithium hydroxide monohydrate (LiOH·H₂O, ~3-5 equivalents).[8]
-
Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting material.
-
After cooling to room temperature, concentrate the mixture to remove the organic solvents.
-
Add water and acidify the aqueous solution with 1N HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Protocol for Single-Crystal Growth
Obtaining diffraction-quality single crystals is the most critical experimental step. The choice of solvent is paramount and is dictated by the solubility profile of the compound. Given the molecule's polarity, derived from the carboxylic acid and sulfonyl groups, moderately polar solvents are a logical starting point. The principle is to identify a solvent in which the compound has moderate solubility at high temperatures and low solubility at room temperature.
Recommended Crystallization Technique: Slow Evaporation
-
Solvent Screening: Screen for suitable solvents. Good candidates include ethanol, methanol, acetone, ethyl acetate, or a mixture such as dichloromethane/hexane or ethanol/water.[9]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol) at a slightly elevated temperature (40-50 °C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days at room temperature.
-
Harvesting: Once well-formed, prismatic or needle-like crystals appear, carefully harvest them from the mother liquor using a spatula or pipette.
Causality: Slow evaporation is chosen to allow the molecules sufficient time to organize into a well-ordered, single-crystal lattice. Rapid precipitation often leads to polycrystalline or amorphous material unsuitable for SC-XRD. The use of solvent mixtures can fine-tune solubility, with one solvent dissolving the compound and the other acting as an anti-solvent to gently promote crystallization.[10]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The definitive method for elucidating the three-dimensional structure of a crystalline solid is SC-XRD.
Experimental & Analytical Workflow
The process follows a standardized workflow from data collection to final structural validation.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Anticipated Crystallographic Parameters
Based on common packing motifs for organic molecules and data from related structures, we can anticipate the key crystallographic parameters.[5][11][12]
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules of this type, which often lack high-symmetry elements. |
| Space Group | P2₁/c, P-1, or P2₁2₁2₁ | P2₁/c is the most common space group for organic compounds. The presence of a chiral center is absent, making centrosymmetric space groups highly probable. P-1 is also a common centrosymmetric option.[11][12] |
| Z (Molecules/Unit Cell) | 2 or 4 | This is typical for the predicted space groups and molecular size. |
| Data Collection Temp. | 100 K or 150 K | Low temperature is crucial to minimize thermal vibrations of the atoms, leading to higher resolution data and a more precise determination of atomic positions and bond lengths. |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Standard laboratory X-ray sources suitable for organic crystallography. |
| Final R1 value | < 0.05 | An R1 value below 5% indicates a good agreement between the calculated structural model and the experimental diffraction data, signifying a reliable structure solution. |
Predicted Structural Commentary
Molecular Structure and Conformation
The asymmetric unit is expected to contain one molecule of this compound.
Caption: Predicted molecular structure of the title compound.
A key conformational feature will be the dihedral angle between the indole ring system and the benzenesulfonyl group's phenyl ring. In analogous structures of 1-(phenylsulfonyl)-1H-indole derivatives, this angle is consistently found to be nearly orthogonal, typically ranging from 75° to 90°.[13][14][15] This orientation minimizes steric hindrance between the two bulky aromatic systems. The indole ring itself is expected to be essentially planar, as is the carboxylic acid group attached at the C4 position.[6]
Supramolecular Features: The Dominance of Hydrogen Bonding
The crystal packing will be primarily dictated by a hierarchy of intermolecular interactions, with strong hydrogen bonds playing the lead role.
-
Carboxylic Acid Dimerization: The most powerful and predictable interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[6][7][16] This is one of the most robust and common supramolecular synthons in crystal engineering.
Caption: The classic R²₂(8) centrosymmetric carboxylic acid dimer motif.
-
Other Interactions: Beyond this primary dimer, the packing will be stabilized by a network of weaker interactions:
-
C-H···O Hydrogen Bonds: The sulfonyl oxygen atoms are excellent hydrogen bond acceptors. It is highly probable that they will engage in weak C-H···O interactions with aromatic C-H donors from neighboring indole or phenyl rings, linking the primary dimers into a larger 2D or 3D network.[14][17][18]
-
π-π Stacking: The presence of multiple aromatic rings (indole and phenyl) makes π-π stacking interactions likely.[2][3][13][14] These may occur between parallel-displaced indole rings or phenyl rings of adjacent dimers, further consolidating the crystal lattice.
-
Hirshfeld Surface Analysis: Quantifying Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular contacts within a crystal. By mapping properties onto this unique molecular surface, we can deconstruct the crystal packing into a clear, quantitative summary.
For the title compound, the analysis is predicted to reveal the following contributions to the overall crystal packing:
| Contact Type | Predicted Contribution | Rationale and Significance |
| O···H / H···O | ~25-35% | These contacts will be dominated by the strong O-H···O hydrogen bonds of the carboxylic acid dimer and the weaker C-H···O interactions with the sulfonyl groups. They will appear as distinct, sharp red spikes on the 2D fingerprint plot.[18] |
| H···H | ~30-40% | As is typical for organic molecules, these contacts represent the largest portion of the molecular surface and correspond to van der Waals forces. They will appear as a large, diffuse region in the center of the fingerprint plot.[19] |
| C···H / H···C | ~10-15% | These contacts are indicative of C-H···π interactions, where a C-H bond points towards the face of an aromatic ring. They will appear as "wings" on the fingerprint plot.[14][18] |
| S···O, S···H, C···C | < 10% | These represent minor contacts, including potential π-π stacking (C···C) and other weaker interactions. |
Correlation with Spectroscopic Data
While SC-XRD provides the definitive solid-state structure, other analytical techniques should corroborate its key features.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum will provide clear evidence of the hydrogen-bonded dimer. The O-H stretch of the carboxylic acid will appear as a very broad absorption band in the 2500-3300 cm⁻¹ region. The C=O stretching frequency, typically around 1700-1725 cm⁻¹ for a free carboxylic acid, will be red-shifted to approximately 1680-1700 cm⁻¹ due to its involvement in the strong hydrogen bond. The asymmetric and symmetric S=O stretches of the sulfonyl group are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the dissolved compound will confirm the covalent molecular structure (i.e., the connectivity of atoms) determined by XRD, although it will not provide information about the solid-state packing.[1][5][20] The carboxylic acid proton will typically appear as a very broad singlet far downfield (>12 ppm) in the ¹H NMR spectrum.
Conclusion
This guide presents a predictive but scientifically grounded analysis of the crystal structure of this compound. We anticipate a structure dominated by a robust, centrosymmetric carboxylic acid dimer synthon. This primary structural unit is expected to be further assembled into a three-dimensional architecture through a network of weaker C-H···O hydrogen bonds and potential π-π stacking interactions. The conformation of the molecule is predicted to feature a near-orthogonal arrangement of the indole and benzenesulfonyl ring systems. The detailed experimental protocols and predictive insights provided herein are intended to serve as a valuable resource for researchers, enabling an efficient and informed approach to the empirical study of this compound and facilitating its potential application in drug development and materials science.
References
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. Available at: [Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]
-
The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. International Union of Crystallography. Available at: [Link]
-
The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives. PubMed. Available at: [Link]
-
Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters. University of Notre Dame. Available at: [Link]
-
The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). National Institutes of Health. Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][2][13]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. International Union of Crystallography. Available at: [Link]
-
Indole-3-carboxylic acid: Full Paper PDF & Summary. Bohrium. Available at: [Link]
-
Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. Available at: [Link]
-
Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. Research Square. Available at: [Link]
-
Drug-protein Interactions. Refined Structures of Three Sulfonamide Drug Complexes of Human Carbonic Anhydrase I Enzyme. PubMed. Available at: [Link]
-
Intermolecular interactions formed between sulfonamide groups in (II),... ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m - PubMed. PubMed. Available at: [Link]
-
Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl). National Institutes of Health. Available at: [Link]
-
1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2. Matrix Fine Chemicals. Available at: [Link]
-
4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole. PubChem. Available at: [Link]
-
Crystal structure of 1H-indole-5-carboxylic acid – 4,4′-bipyridine (2/1), C14H11N2O2. ResearchGate. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
-
(PDF) Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]
-
This compound. Yuhan Pharmaceutical. Available at: [Link]
-
Single crystal X-ray diffraction study of compound 4c. ResearchGate. Available at: [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. Available at: [Link]
-
Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Spectral Studies of Various Newer 4-Benzyloxy-1H-indole-2-carboxylic Acid (Arylidene)-hydrazide. ResearchGate. Available at: [Link]
-
1H-isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-(2-thienylmethyl)-. SpectraBase. Available at: [Link]
-
Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Available at: [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. Available at: [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]
-
In situ crystallization of the tetrahydrate of pentafluoro-benzenesulfonic acid, featuring the Eigen ion (H9O4). ResearchGate. Available at: [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-carboxylic acid: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m- and p-aminobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | European Journal of Chemistry [eurjchem.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole and 1-benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www3.nd.edu [www3.nd.edu]
- 17. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Therapeutic Landscape of Benzenesulfonyl Indoles: A Technical Guide to Core Targets and Mechanisms
Introduction: The Benzenesulfonyl Indole Scaffold - A Privileged Motif in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in the quest for novel therapeutics. When coupled with a benzenesulfonyl group, the resulting benzenesulfonyl indole framework exhibits a remarkable versatility in its biological profile, engaging a diverse array of therapeutic targets with high affinity and specificity. This technical guide provides an in-depth exploration of the key therapeutic targets of benzenesulfonyl indoles, elucidating the underlying mechanisms of action and offering practical insights for researchers and drug development professionals. We will delve into the established and emerging targets, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.
Established Therapeutic Targets of Benzenesulfonyl Indoles
The benzenesulfonyl indole scaffold has been extensively investigated and validated against several key therapeutic targets. The following sections detail the most prominent of these, outlining the mechanism of action and providing key pharmacological data.
Carbonic Anhydrases (CAs): Modulating pH in Health and Disease
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[3][4] Benzenesulfonyl indoles have emerged as potent inhibitors of several CA isoforms, particularly the tumor-associated hCA II, IX, and XII.[4][5]
Mechanism of Action: The sulfonamide moiety of the benzenesulfonyl indole core acts as a zinc-binding group, coordinating to the Zn2+ ion in the active site of the carbonic anhydrase enzyme. This interaction blocks the access of the substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's activity. The indole scaffold and its various substitutions contribute to the inhibitor's affinity and selectivity for different CA isoforms by engaging in additional interactions with the enzyme's active site residues.
Table 1: Inhibitory Activity of Representative Benzenesulfonyl Indoles against Human Carbonic Anhydrase Isoforms
| Compound | Linker | Substitution | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| 2b | Amide | 4-hydroxy | 7.3 | - | 85.1 | [4] |
| Indisulam | - | - | Potent inhibitor | Potent inhibitor | - | [4] |
| A6 | - | - | - | Implicated in anticancer activity | - | [5] |
| A15 | - | - | Implicated in anticancer activity | - | [5] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This protocol outlines a common method for determining the inhibitory potency of compounds against CA isoforms.
-
Enzyme and Compound Preparation:
-
Reconstitute purified, recombinant human CA isoenzymes (e.g., hCA II, IX, XII) in the appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.4).
-
Prepare a stock solution of the benzenesulfonyl indole inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the inhibitor to be tested.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument to measure the kinetics of CO2 hydration.
-
Equilibrate two syringes of the instrument at a constant temperature (e.g., 25°C).
-
Syringe A contains the assay buffer (e.g., 20 mM HEPES, pH 7.4, containing a pH indicator like p-nitrophenol).
-
Syringe B contains a CO2-saturated solution.
-
Add the CA enzyme and the inhibitor (or vehicle control) to syringe A.
-
Rapidly mix the contents of both syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction from the linear portion of the progress curves.
-
Determine the IC50 values by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Inhibition of Carbonic Anhydrase IX by Benzenesulfonyl Indoles.
Cyclooxygenase (COX) Enzymes: Targeting Inflammation and Pain
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[6] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7] Benzenesulfonyl indoles have been designed as selective COX-2 inhibitors.[6][7][8]
Mechanism of Action: Benzenesulfonyl indoles, designed as indomethacin analogs, bind to the active site of the COX-2 enzyme.[6] The benzenesulfonyl moiety can interact with the side pocket of the COX-2 active site, which is larger than that of COX-1, contributing to their selectivity. This binding prevents the substrate, arachidonic acid, from accessing the catalytic tyrosine residue, thereby inhibiting the production of prostaglandins and mediating an anti-inflammatory effect.
Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Benzenesulfonyl Indole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 4b | >100 | 0.93 | >107.52 | [6] |
| 4d | >100 | 2.11 | >47.39 | [6] |
| 4f | >100 | 1.15 | >86.95 | [6] |
| Indomethacin | 0.09 | 1.14 | 0.079 | [6] |
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the COX inhibitory activity of test compounds.
-
Reagents and Preparation:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric substrate.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of benzenesulfonyl indole inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations (or vehicle control).
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD.
-
Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The oxidation of TMPD by the peroxidase activity of COX produces a colored product.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Caption: Selective Inhibition of COX-2 by Benzenesulfonyl Indoles.
Emerging Therapeutic Targets: Expanding the Horizon
Beyond the well-established targets, the benzenesulfonyl indole scaffold is proving to be a versatile platform for engaging novel and challenging therapeutic targets.
Hedgehog Signaling Pathway: Targeting Developmental Pathways in Cancer
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, and its aberrant activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma.[9] A novel benzenesulfonyl indole derivative, LKD1214, has been identified as a potent inhibitor of the Hh pathway.[9]
Mechanism of Action: LKD1214 targets the Smoothened (SMO) receptor, a key component of the Hh pathway.[9] It represses SMO activity by preventing its ciliary translocation, a critical step for signal transduction.[9] Notably, LKD1214 binds to a distinct site on SMO compared to other known inhibitors and retains activity against a vismodegib-resistant mutant, highlighting its potential to overcome drug resistance.[9]
Caption: Inhibition of the Hedgehog Signaling Pathway by a Benzenesulfonyl Indole Derivative.
Protein-Protein Interactions (PPIs): A New Frontier in Drug Discovery
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is a hallmark of many diseases.[10] However, targeting PPIs with small molecules has been historically challenging.[10][11] Benzo[g]indoles, a class of benzenesulfonyl indole derivatives, have been identified as non-covalent inhibitors of the Keap1-Nrf2 PPI.[12][13]
Mechanism of Action: The Keap1-Nrf2 system is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to the transcription factor Nrf2 and promotes its degradation. Oxidative stress disrupts this interaction, allowing Nrf2 to activate the expression of antioxidant genes. Benzo[g]indole-based inhibitors bind to Keap1, preventing its interaction with Nrf2.[12] This stabilizes Nrf2, leading to its accumulation and the subsequent activation of the antioxidant response, which has therapeutic potential in diseases characterized by oxidative stress.
Caption: Inhibition of the Keap1-Nrf2 Protein-Protein Interaction by Benzo[g]indoles.
Future Directions and Conclusion
The benzenesulfonyl indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The exploration of this chemical space has led to the identification of potent and selective modulators of a diverse range of targets, from well-established enzymes to challenging protein-protein interactions. The ongoing research into other potential targets, such as the 5-HT6 receptor for neurological disorders and aromatase for breast cancer, further underscores the broad therapeutic potential of this versatile molecular framework.[14][15]
Future efforts in this field will likely focus on:
-
Structure-Based Drug Design: Leveraging crystallographic and computational modeling data to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Exploring Novel Targets: Systematically screening benzenesulfonyl indole libraries against a wider range of biological targets to uncover new therapeutic opportunities.
-
Combination Therapies: Investigating the synergistic effects of benzenesulfonyl indole-based drugs with existing therapies to enhance efficacy and overcome drug resistance, as has been shown with doxorubicin in breast cancer models.[5]
References
-
Dau, M. E. H., et al. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1078-1088. [Link]
-
Al-Rashida, M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(15), 4983. [Link]
-
Kim, J., et al. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Pharmaceuticals, 15(10), 1234. [Link]
-
Lee, J. H., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. [Link]
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]
-
Abdellatif, K. R. A., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]
-
Ibbeson, B. M., et al. (2017). Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(22), 5056-5060. [Link]
-
Perez-Arevalo, E., et al. (2021). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 26(16), 4976. [Link]
-
Shaker, A. M. M., et al. (2018). Design, synthesis and biological evaluation of 2-(4-(methylsulfonyl)phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]
-
Open Access Pub. (n.d.). 1-(Benzenesulfonyl)-1H-indol-4-ol. [Link]
-
Fantacuzzi, M., et al. (2020). Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. European Journal of Medicinal Chemistry, 185, 111815. [Link]
-
ResearchGate. (2017). Discovery of benzo[ g ]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor. [Link]
-
Al-Malki, J., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5484. [Link]
-
Umadevi, P., et al. (2015). Crystal structures of 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)indole and 1-benzenesulfonyl-2-methyl-3-(2-thenoyl)indole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864-o868. [Link]
-
Shaker, A. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 1-15. [Link]
-
ResearchGate. (n.d.). Effects of indole-based benzenesulfonamide derivatives on the viability... [Link]
- Google Patents. (n.d.). CN101298433A - 2-, 3-, 4-, or 5-substituted-n1-(benzensulfonyl)indoles and their use in therapy.
-
Al-Ostath, M. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules, 27(22), 7805. [Link]
-
Ortiz, A., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. Organic Letters, 19(6), 1346-1349. [Link]
-
PharmaTutor. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development. [Link]
-
Al-Malki, J., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3045. [Link]
-
Arkin, M. R., & Wells, J. A. (2004). Targeting protein-protein interaction by small molecules. Nature Reviews Drug Discovery, 3(4), 301-317. [Link]
-
Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Current Cancer Drug Targets, 13(5), 527-536. [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]
-
Villoutreix, B. O., et al. (2014). Targeting protein–protein interactions, a wide open field for drug design. Future Medicinal Chemistry, 6(6), 623-644. [Link]
-
Li, Y., et al. (2022). Drug discovery by targeting the protein–protein interactions involved in autophagy. Acta Pharmaceutica Sinica B, 12(3), 1013-1033. [Link]
-
de Sa, A. L., et al. (2019). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 10(7), 931-949. [Link]
-
Harikrishna, S., & Ravindranath, L. K. (2015). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica, 7(1), 62-67. [Link]
-
Koeberle, A., et al. (2009). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry, 17(23), 8003-8012. [Link]
-
Butt, N. A., & Baytas, S. N. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Drug Discovery Today, 30(10), 104471. [Link]
-
ResearchGate. (2021). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.csiro.au [discovery.csiro.au]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting protein-protein interaction by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting protein–protein interactions, a wide open field for drug design [comptes-rendus.academie-sciences.fr]
- 12. Discovery of benzo[g]indoles as a novel class of non-covalent Keap1-Nrf2 protein-protein interaction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Indole-Based Compounds
Abstract
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the realm of medicinal chemistry and drug discovery.[1] Its presence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its remarkable versatility as a pharmacophore.[2][3] This technical guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and synthesis of novel indole-based compounds. We will traverse the landscape from classical, time-honored synthetic routes to the forefront of modern, transition-metal-catalyzed transformations. Beyond synthesis, this guide will delve into the rationale behind experimental design, the critical analysis of structure-activity relationships (SAR), and the burgeoning role of computational chemistry in the rational design of new indole derivatives with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this vital area of chemical biology.
The Enduring Significance of the Indole Moiety in Drug Discovery
The indole scaffold's prevalence in biologically active molecules is a testament to its unique physicochemical properties.[4] It can participate in a multitude of non-covalent interactions, including hydrogen bonding (as both a donor and acceptor), π-π stacking, and hydrophobic interactions, allowing it to bind with high affinity to a diverse range of biological targets.[1] From the neurotransmitter serotonin to the anti-cancer alkaloids vincristine and vinblastine, the indole core is a recurring motif in nature's pharmacopeia. This has inspired generations of chemists to not only isolate and characterize these natural products but also to develop synthetic methodologies that allow for the creation of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.[2][5]
The therapeutic landscape of indole-containing drugs is remarkably broad, encompassing treatments for cancer, microbial infections, inflammation, depression, and migraines.[4] The ongoing discovery of new bioactive indole natural products, particularly from marine sources, continues to fuel the pipeline for drug discovery and development.[5]
Navigating the Synthetic Landscape: From Classic Reactions to Modern Marvels
The construction of the indole core has been a subject of intense research for over a century, leading to a rich and diverse portfolio of synthetic methods.[2] The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring, the availability of starting materials, and the tolerance of functional groups within the molecule.
The Classics: Time-Tested Strategies for Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole nucleus.[6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and an aldehyde or ketone.[6][7]
Mechanism and Rationale: The reaction proceeds through a[8][8]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[7] The choice of acid catalyst (Brønsted or Lewis acids such as ZnCl₂, BF₃, or polyphosphoric acid) is crucial and can significantly impact the reaction yield and scope.[7] The venerable nature of this reaction is a testament to its robustness and broad applicability.[6]
Diagram 1: The Fischer Indole Synthesis Workflow
A simplified workflow for the Fischer indole synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole [6]
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The product is collected by filtration, washed with cold ethanol, and dried. The typical yield of acetophenone phenylhydrazone is 87-91%.[9]
-
Step 2: Cyclization to 2-Phenylindole. An intimate mixture of acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) is prepared in a tall beaker. The beaker is immersed in an oil bath preheated to 170°C and stirred vigorously. After the mass becomes liquid (3-4 minutes), the beaker is removed from the bath and stirring is continued for 5 minutes. The hot reaction mixture is poured into 400 mL of water. Glacial acetic acid (50 mL) and concentrated hydrochloric acid (5 mL) are added to dissolve the zinc salts. The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol. The total yield is 72-80%.[6][9]
The Modern Era: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader substrate scope, and access to previously challenging substitution patterns. Palladium, in particular, has emerged as a workhorse catalyst in this domain.[10]
The Larock indole synthesis is a palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne to produce a 2,3-disubstituted indole.[11][12] This method is highly versatile and has been applied to the synthesis of complex molecules, including unnatural tryptophans.[13]
Mechanism and Rationale: The catalytic cycle is believed to involve oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product.[11] The use of bulky phosphine ligands can improve catalyst performance and allow for the use of less reactive o-bromoanilines.[13]
Diagram 2: The Larock Indole Synthesis Catalytic Cycle
A representation of the catalytic cycle for the Larock indole synthesis.
Experimental Protocol: General Procedure for Larock Indolization [13]
To a solution of the o-bromoaniline (1.0 equiv) and the alkyne (2.0 equiv) in 1,4-dioxane (0.2 M) is added Pd[P(tBu)₃]₂ (5 mol %) and Cy₂NMe (2.5 equiv). The reaction mixture is heated to 60 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an appropriate organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of indoles.[14] These methods obviate the need for pre-functionalized starting materials, such as haloanilines, leading to more efficient and environmentally benign synthetic routes.
Mechanism and Rationale: A common approach involves the palladium-catalyzed reaction of an enamine with an oxidant, where a C-H bond on the aniline ring is directly functionalized.[15] The reaction often proceeds through a palladacycle intermediate, which then undergoes further transformations to form the indole ring.[14] Photoredox catalysis has also been successfully coupled with palladium-catalyzed C-H activation to achieve indole synthesis under mild, visible-light-mediated conditions.[15]
Experimental Protocol: Palladium-Catalyzed Indole Synthesis via C-H Activation/Bisamination [16][17]
An efficient synthesis of indoles from readily available vinyl bromides and diaziridinone has been developed. The reaction likely proceeds through a sequential aryl C-H activation and bisamination of a resulting palladacycle. Optimized conditions involve using PdBr₂ as the catalyst, CyPPh₂ as the ligand, and Cs₂CO₃ as the base in 1,4-dioxane at 145°C, yielding indoles in up to 90% efficiency.[17]
A Comparative Overview of Synthetic Methodologies
The choice of synthetic method is a critical decision in any drug discovery program. The following table provides a comparative summary of the key features of the discussed indole syntheses.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yields | Scope & Limitations |
| Fischer Indole Synthesis | Arylhydrazines, Aldehydes/Ketones | Brønsted or Lewis Acids (e.g., ZnCl₂) | High Temperatures (e.g., 170°C) | Moderate to High (72-80% for 2-phenylindole)[9] | Broad scope, but can be harsh for sensitive functional groups. |
| Larock Indole Synthesis | o-Haloanilines, Disubstituted Alkynes | Pd(0) Catalyst (e.g., Pd(OAc)₂), Base | Moderate Temperatures (e.g., 60-100°C) | Good to Excellent (>80% in many cases)[12] | Highly versatile, tolerates a wide range of functional groups. |
| Pd-Catalyzed C-H Activation | Vinyl Bromides, Diaziridinone | Pd(II) Catalyst (e.g., PdBr₂), Ligand, Base | Elevated Temperatures (e.g., 145°C) | Good to Excellent (up to 90%)[17] | Atom-economical, avoids pre-functionalization of the aniline. |
| Microwave-Assisted Fischer | Phenylhydrazine, Propiophenone | Eaton's Reagent | 170°C, 10 min | 92%[18] | Significantly reduced reaction times and often improved yields. |
The Crucial Role of Structure-Activity Relationship (SAR) Studies
The synthesis of novel indole derivatives is only the first step in the drug discovery process. Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for designing more potent and selective drug candidates. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.
For instance, in the development of indole-based anticancer agents, SAR studies have revealed that the position and nature of substituents on the indole ring can dramatically influence their potency and selectivity for specific cancer cell lines.[19][20] A quantitative structure-activity relationship (QSAR) analysis of a series of indole-based sulfonylhydrazones demonstrated that the presence of a non-substituted phenyl ring and specific substituents at the 1- and 5-positions of the indole ring significantly enhanced cytotoxic activity against breast cancer cells.[20]
Table of Bioactive Indole Derivatives and their IC₅₀ Values
| Compound Class | Target/Activity | Representative Compound | IC₅₀ Value | Reference |
| Indole-based Sulfonylhydrazones | MCF-7 Breast Cancer Cells | Compound 3b | 4.0 µM | [20] |
| Indole-2-carboxamides | EGFR Kinase | Compound Va | 71 ± 06 nM | [21] |
| Indole-2-carboxamides | BRAFV600E Kinase | - | 77-107 nM | [21] |
| Indole-based Tubulin Inhibitors | Tubulin Polymerization | Compound 5m | 0.37 ± 0.07 µM | [22] |
| Pyridyl-substituted Indolines | Aldosterone Synthase (CYP11B2) | Compound 14 | < 3 nM | [10] |
| Indole-containing PDE5 Inhibitors | Phosphodiesterase 5 (PDE5) | Compound 14a | 16.11 nM | [3] |
| Tris-indole Alkaloid | Staphylococcus aureus (MRSA) | Tulongicin A | 1-2 µg/mL (MIC) | [23] |
The Dawn of a New Era: Computational Chemistry in Indole Drug Design
The integration of computational chemistry and molecular modeling has revolutionized the drug discovery process, enabling a more rational and efficient approach to the design of new therapeutic agents. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are now indispensable tools for predicting the biological activity of novel compounds and understanding their interactions with biological targets at the molecular level.
Molecular docking studies, for example, can be used to predict the binding mode of a novel indole derivative within the active site of a target protein, providing valuable insights for the design of more potent inhibitors.[19][21] QSAR models can be developed to correlate the physicochemical properties of a series of indole compounds with their biological activity, allowing for the prediction of the activity of yet-to-be-synthesized analogs.[24] This predictive power significantly reduces the time and resources required for the synthesis and screening of large compound libraries.
Future Perspectives and Conclusion
The field of indole chemistry continues to be a vibrant and rapidly evolving area of research. The development of new and more efficient synthetic methodologies, particularly in the realm of C-H activation and photoredox catalysis, will undoubtedly expand the accessible chemical space for novel indole-based compounds. Furthermore, the increasing sophistication of computational tools will enable a more predictive and streamlined approach to drug design, accelerating the discovery of new indole-based therapeutics.
References
- Data set of indole derivatives and their anticancer activity against A498 cell line. (URL Not Available)
-
Design of New 2,4-Substituted Furo [3,2-B] Indole Derivatives as Anticancer Compounds Using Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking. ResearchGate. [Link]
- Protocol for Fischer Indole Synthesis of 2-Methylindoles. Benchchem. (URL Not Available)
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem. (URL Not Available)
-
Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti. [Link]
- A Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis: Yields and Methodologies. Benchchem. (URL Not Available)
-
Design of New 2,4-Substituted Furo [3,2-B] Indole Derivatives as Anticancer Compounds Using Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking. ResearchGate. [Link]
-
Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI. [Link]
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Benchchem. (URL Not Available)
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PMC. [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC. [Link]
-
A three-component Fischer indole synthesis. PubMed. [Link]
-
Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
- Larock indole synthesis. Grokipedia. (URL Not Available)
-
IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... ResearchGate. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. [Link]
-
Total Synthesis and Antibacterial Activity of Marine Tris-indole Alkaloid Tulongicin A. Journal of Natural Products. [Link]
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL Not Available)
-
Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]
-
Total synthesis of monoterpenoid indole alkaloid (–)-arbophyllidine. RSC Publishing. [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. [Link]
-
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. PubMed. [Link]
-
Synthesis of indoles using visible light: photoredox catalysis for palladium-catalyzed C-H activation. PubMed. [Link]
- Larock Reaction in the Synthesis of Heterocyclic Compounds. (URL Not Available)
-
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. [Link]
-
Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. PMC. [Link]
-
Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. [Link]
-
Synthesis of indoles (see Scheme 29). ResearchGate. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
-
Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. PMC. [Link]
-
Overview of A) indole alkaloids and therapeutic agents, B) the diverse... ResearchGate. [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of indoles using visible light: photoredox catalysis for palladium-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
- 16. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. media.neliti.com [media.neliti.com]
- 24. researchgate.net [researchgate.net]
chemical structure and properties of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzenesulfonyl-1H-indole-4-carboxylic acid is a member of the N-sulfonylated indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2] The addition of a benzenesulfonyl group to the indole nitrogen significantly modifies the electron density and reactivity of the indole ring system, offering a valuable tool for fine-tuning the pharmacological properties of indole-based molecules. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, serving as a critical resource for researchers engaged in drug discovery and organic synthesis.
Chemical Structure and Properties
The chemical structure of this compound consists of an indole ring system where the nitrogen atom is substituted with a benzenesulfonyl group, and a carboxylic acid moiety is attached at the 4-position of the indole nucleus.
Molecular Formula: C₁₅H₁₁NO₄S[3][4]
Molecular Weight: 301.32 g/mol [3][4]
CAS Number: 1356470-08-0[3][5]
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 570.7±42.0 °C (Predicted) | [3] |
| Density | 1.40±0.1 g/cm³ (Predicted) | [3] |
| pKa | 3.14±0.10 (Predicted) | [3] |
| Storage Temperature | Room Temperature | [3] |
Structural Elucidation
The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the indole ring and the benzenesulfonyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid (typically in the range of 165-180 ppm), the carbons of the indole ring, and the carbons of the benzenesulfonyl group.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the S=O stretches of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions).
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ appearing at m/z 301 or 302, respectively.
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves a two-step procedure starting from indole-4-carboxylic acid.
Step 1: N-Benzenesulfonylation of Indole-4-carboxylic acid methyl ester
The first step is the protection of the carboxylic acid group, typically as a methyl ester, followed by the N-sulfonylation of the indole nitrogen.
-
Protocol:
-
To a solution of methyl indole-4-carboxylate in a suitable aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.
-
Stir the mixture for a short period to allow for the deprotonation of the indole nitrogen.
-
Slowly add benzenesulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 1-benzenesulfonyl-1H-indole-4-carboxylate.[6]
-
Step 2: Hydrolysis of the Methyl Ester
The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
-
Protocol:
-
Dissolve the methyl 1-benzenesulfonyl-1H-indole-4-carboxylate in a mixture of solvents such as tetrahydrofuran, methanol, and water.
-
Add an excess of a base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[7]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.[7]
-
Figure 1: A general workflow for the synthesis of this compound.
Chemical Reactivity and Potential Applications
The presence of the electron-withdrawing benzenesulfonyl group on the indole nitrogen significantly influences the reactivity of the indole ring. It deactivates the ring towards electrophilic substitution, making reactions at the C3 position less favorable compared to unsubstituted indoles. However, this electronic modification can be exploited for other transformations.
The carboxylic acid functionality at the C4 position provides a handle for further synthetic modifications, such as amide bond formation, esterification, or conversion to other functional groups. This makes this compound a valuable building block for the synthesis of more complex molecules.
Potential Applications in Drug Discovery:
The N-sulfonylated indole motif is present in a number of biologically active compounds. For instance, derivatives of 1-(phenylsulfonyl)-1H-indole have been investigated as multifunctional ligands targeting cholinesterases and 5-HT6 receptors, which are relevant to the treatment of Alzheimer's disease.[4] Furthermore, indole carboxylic acid derivatives have been explored as inhibitors of various enzymes, including HIV-1 integrase, and as antihypertensive agents.[8]
The unique combination of the N-benzenesulfonyl group and the C4-carboxylic acid in the target molecule provides a scaffold that can be further elaborated to explore its potential as a therapeutic agent in various disease areas.
Figure 2: Potential derivatization and therapeutic applications of the core scaffold.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The unique electronic and structural features conferred by the N-benzenesulfonyl group and the C4-carboxylic acid moiety make it an attractive scaffold for the development of novel therapeutic agents. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this compound in drug discovery.
References
-
This compound. 玉函医药. [Link]
- Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-a.
-
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC - NIH. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]
-
Methyl 1-(benzenesulfonyl)indole-4-carboxylate | C16H13NO4S. PubChem. [Link]
-
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]
Sources
- 1. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 1-(Phenylsulfonyl)-1H-indole-4-carboxylic acid | 1356470-08-0 [chemicalbook.com]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. Indole 4 carboxylic | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 1-(benzenesulfonyl)indole-4-carboxylate | C16H13NO4S | CID 10087048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to Palladium-Catalyzed N-Arylation of Indoles
Introduction: The Strategic Importance of N-Arylindoles
The N-arylindole scaffold is a privileged structure in modern chemistry, forming the core of numerous biologically active compounds, including antipsychotic agents, angiotensin II-1 antagonists, and melatonin receptor agonists.[1][2] Furthermore, these motifs are integral to the development of advanced organic materials. The construction of the C(aryl)-N(indole) bond is therefore a critical transformation in both pharmaceutical and materials science research.[3][4]
Historically, methods like the Ullmann condensation were employed for this purpose but suffered from harsh reaction conditions, high catalyst loadings, and limited substrate scope.[2] The advent of the Palladium-Catalyzed Buchwald-Hartwig Amination has revolutionized this field, offering a versatile, efficient, and highly generalizable protocol for the N-arylation of indoles and other N-H heterocycles.[4][5][6] This guide provides a comprehensive overview of the reaction mechanism, key experimental parameters, and field-tested protocols to empower researchers to achieve successful and reproducible outcomes.
Part 1: Mechanistic Foundations of the Buchwald-Hartwig Amination
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5][7]
The generally accepted mechanism involves the following key transformations:
-
Precatalyst Activation: Most protocols utilize a stable Pd(II) salt (e.g., Pd(OAc)₂) or a Pd(0) source complexed with stabilizing ligands (e.g., Pd₂(dba)₃). If a Pd(II) source is used, it must first be reduced in situ to the catalytically active LₙPd(0) species.[7][8]
-
Oxidative Addition: The active LₙPd(0) catalyst reacts with the aryl halide (Ar-X) in the rate-determining step of the cycle. The palladium atom inserts into the Ar-X bond, forming a Pd(II) intermediate (LₙPd(Ar)(X)).[5][9] The efficiency of this step is heavily influenced by the choice of ligand and the reactivity of the aryl halide (I > Br > OTf > Cl).[1]
-
Deprotonation & Ligand Exchange: The indole N-H is deprotonated by the base to form an indolide anion. This anion then coordinates to the palladium center, displacing the halide (X⁻) to form a palladium-indolide complex (LₙPd(Ar)(indolide)).[5]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the indolide group couple, forming the desired N-arylindole product (Ar-Indole). In this process, the palladium center is reduced from Pd(II) back to the active Pd(0) state, which re-enters the catalytic cycle.[5][9]
Part 2: Optimizing the Key Reaction Parameters
The success of the N-arylation reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precursor
The choice of palladium source is foundational. While many forms are available, the most common and effective for indole N-arylation are:
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)): This is a stable, air-tolerant Pd(0) source that is often preferred as it does not require an in situ reduction step. It has demonstrated broad utility and high efficiency in combination with biarylphosphine ligands.[1][2][10]
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, less expensive Pd(II) precatalyst. While effective, it requires reduction to Pd(0) to initiate the catalytic cycle, which can sometimes be less efficient than starting with a direct Pd(0) source.[2]
The Ligand: The Engine of the Reaction
The ligand is arguably the most critical component, directly influencing the catalyst's stability, activity, and selectivity. For the N-arylation of indoles, bulky and electron-rich phosphine ligands are the undisputed state-of-the-art.[1][11] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing the formation of undesired side products like C-arylated indoles.[2][12]
Key Ligand Classes:
-
Buchwald Biarylphosphines: This class of ligands, developed by Stephen Buchwald and his group, provides exceptional activity. Examples include XPhos , SPhos , and RuPhos . Their steric bulk and electronic properties create a highly active, low-coordinate palladium center ideal for coupling.[11]
-
Other Specialized Ligands: For certain challenging substrates, other ligands like BrettPhos or DavePhos have proven effective.[4][11] The choice of ligand can be substrate-dependent, and screening may be necessary for novel or sterically demanding coupling partners.
The Base: The Proton Abstractor
The base's primary role is to deprotonate the indole N-H, which has a pKa of ~17 in DMSO, to generate the active nucleophile. The choice of base must balance reactivity with substrate compatibility.
-
Sodium tert-butoxide (NaOt-Bu): A strong, non-nucleophilic base that is highly effective and often provides the fastest reaction rates.[1][2] It is the base of choice for most standard applications.
-
Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃): Milder inorganic bases that are indispensable when dealing with substrates containing base-sensitive functional groups (e.g., esters, triflates).[1][2] While reactions may require higher temperatures or longer times, these bases significantly broaden the reaction's functional group tolerance.
The Solvent: The Reaction Medium
The ideal solvent must be anhydrous, aprotic, and capable of solubilizing all reaction components at the target temperature.
-
Toluene and Dioxane: These are the most commonly employed and effective solvents for this transformation.[1][2] Toluene is often preferred for its higher boiling point.
-
Solvent Quality: It is critical to use anhydrous, degassed solvents. The presence of oxygen and water can lead to the oxidation and deactivation of the phosphine ligand and the palladium catalyst, resulting in low or no yield.[13]
Part 3: Experimental Protocols and Data
General Protocol for N-Arylation of Indole with an Aryl Bromide
This protocol is a robust starting point for the coupling of a wide range of indoles and aryl bromides.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the indole (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).
-
Inerting the Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol %) and the phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol %). Finally, add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 110 °C. Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting indole is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-arylindole product.
Data Presentation: Impact of Ligand and Base
The choice of ligand and base can dramatically affect reaction efficiency. The following table illustrates typical outcomes for a model reaction between indole and 4-bromotoluene.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOt-Bu (1.4) | Toluene | 110 | 12 | >95 | [1],[2] |
| 2 | Pd₂(dba)₃ (1.5) | BINAP (3.0) | NaOt-Bu (1.4) | Toluene | 110 | 24 | Moderate | [2] |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85-90 | [1],[2] |
| 4 | Pd(OAc)₂ (2.0) | XPhos (3.6) | NaOt-Bu (1.4) | Toluene | 110 | 18 | 90 | [2] |
Yields are representative and can vary based on specific substrate and reaction scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (reagents exposed to air/moisture).2. Impure starting materials or solvent.3. Insufficiently strong base for the substrate.4. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere; use freshly opened/purified ligands and solvents.2. Purify starting materials; use anhydrous, degassed solvent.3. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).4. Increase temperature in 10 °C increments. |
| C-Arylation Side Product | 1. Ligand is not bulky enough to prevent C-H activation.2. Reaction temperature is too high. | 1. Switch to a bulkier biarylphosphine ligand (e.g., XPhos, SPhos).2. Attempt the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration. |
| Hydrodehalogenation of Aryl Halide | 1. Presence of water in the reaction mixture.2. β-hydride elimination from the base (e.g., NaOt-Bu). | 1. Use rigorously dried reagents, solvents, and glassware.2. Switch to a non-alkoxide base like K₃PO₄ or Cs₂CO₃. |
| Dark Black Solution / Catalyst Decomposition | 1. Reaction temperature is too high for the catalyst stability.2. Ligand concentration is too low. | 1. Lower the reaction temperature.2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1 L:Pd). |
Conclusion
The palladium-catalyzed N-arylation of indoles is a powerful and indispensable tool in modern organic synthesis. Success relies on a mechanistic understanding and the careful selection of a synergistic combination of an appropriate palladium source, a bulky electron-rich ligand, a suitable base, and an anhydrous solvent. By following the protocols and troubleshooting advice outlined in this guide, researchers can confidently and efficiently synthesize a vast array of N-arylindole structures for applications ranging from drug discovery to materials innovation.
References
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Yang, X., et al. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53. [Link]
-
Yang, X., et al. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. ResearchGate. [Link]
-
R Discovery. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. R Discovery. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. ACS Publications - Organic Letters. [Link]
-
Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(42), 5235-5249. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. [Link]
-
Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(16), 2897–2900. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Bellina, F., et al. (2008). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. Advanced Synthesis & Catalysis, 350(18), 2959-2964. [Link]
-
Cihak, T., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(15), 4439. [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(30), 10094-10107. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. PubMed. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Antilla, J. C., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(38), 11684–11688. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
using 1-Benzenesulfonyl-1H-indole-4-carboxylic acid in drug design
An Application Guide to Leveraging 1-Benzenesulfonyl-1H-indole-4-carboxylic Acid in Modern Drug Design
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of ligands for a multitude of biological targets.[1][2] This guide focuses on a specific, strategically functionalized derivative: This compound . We will dissect its molecular architecture, explore its strategic value in drug discovery campaigns, and provide detailed protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this versatile chemical entity for the creation of novel therapeutics.
The Strategic Value of the Scaffold: A Molecular Dissection
This compound is more than a simple building block; it is a pre-packaged solution to several common challenges in drug design. Its utility arises from the specific interplay of its three key components.
-
The Indole Core : This bicyclic aromatic system provides a rigid, planar scaffold that effectively orients substituents into defined vectors in three-dimensional space. Its inherent aromaticity allows for favorable π-π stacking interactions with aromatic residues in protein binding pockets.[3]
-
The N1-Benzenesulfonyl Group : The attachment of a benzenesulfonyl group to the indole nitrogen is a critical modification. It acts as a strong electron-withdrawing group, which fundamentally alters the electronics of the indole ring system.[4] This has several strategic implications:
-
Chemical Stability : It protects the typically reactive N-H group from undesired metabolic N-dealkylation or oxidation.
-
Modulation of Reactivity : It serves as a stable precursor for generating vinylogous imine intermediates, enabling unique C3-functionalization pathways if desired.[5]
-
Binding Interactions : The sulfonyl oxygens can act as potent hydrogen bond acceptors, providing additional anchoring points within a target protein.
-
-
The C4-Carboxylic Acid : This functional group is the primary handle for synthetic diversification. Its position on the benzene portion of the indole core directs synthetic vectors away from the more sterically hindered regions of the scaffold.
-
Synthetic Handle : It is an ideal site for robust and high-throughput reactions, most notably amide bond formation, to generate large chemical libraries.
-
Pharmacophoric Element : The carboxylic acid can directly engage with binding sites through hydrogen bonding or ionic interactions with basic residues like lysine or arginine.
-
Bioisosteric Replacement : It can be strategically replaced with other acidic or neutral bioisosteres (e.g., tetrazoles, acylsulfonamides) to fine-tune physicochemical properties such as acidity (pKa), lipophilicity (LogP), and cell membrane permeability, which are critical for optimizing a lead compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6][7][8]
-
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(Benzenesulfonyl)-1H-indole-4-carboxylic acid | [9] |
| CAS Number | 1356470-08-0 | [10] |
| Molecular Formula | C₁₅H₁₁NO₄S | [9] |
| Molecular Weight | 301.32 g/mol | [9] |
Application Notes: Integrating the Scaffold into Drug Discovery Workflows
This scaffold can be seamlessly integrated into multiple stages of the drug discovery pipeline, from initial hit identification to late-stage lead optimization.
Workflow 1: Scaffold-Based Library Synthesis for Hit Identification
The most direct application is to use the compound as a central scaffold for generating a diverse library of derivatives. The primary point of diversification is the C4-carboxylic acid. By coupling this acid with a wide array of commercially available amines, a library exploring vast chemical space can be rapidly assembled. This approach is ideal for screening against a new biological target to identify initial hit compounds.
Caption: Workflow for scaffold-based library synthesis and subsequent screening.
Workflow 2: Structure-Guided Lead Optimization
Once a "hit" compound is identified, the scaffold provides multiple avenues for systematic optimization to improve potency, selectivity, and pharmacokinetic properties.[11][12] This is an iterative process guided by structural biology (X-ray crystallography or cryo-EM) and computational modeling.
-
Vectorial Exploration : Modifications to the amine-derived portion can explore new pockets and interactions.
-
Core Modification : Substituents can be added to the benzenesulfonyl ring or the indole core itself to modulate electronics or occupy additional space.
-
Bioisosteric Replacement : As mentioned, the carboxylic acid can be replaced to overcome issues like poor cell permeability or rapid phase II metabolism (glucuronidation).
Caption: The iterative cycle of structure-guided lead optimization.
Detailed Experimental Protocols
The following protocols provide detailed, validated methodologies for key experiments.
Protocol 1: Parallel Amide Library Synthesis
Principle: This protocol utilizes a robust amide coupling reaction to conjugate the C4-carboxylic acid of the scaffold with a library of primary and secondary amines in a 96-well plate format. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used as the coupling agent due to its high efficiency and low rate of epimerization.
Materials:
-
This compound (Scaffold)
-
Amine library (0.2 M stock solutions in DMSO)
-
HATU (MW: 380.23 g/mol )
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction blocks with septa mats
-
Automated liquid handler (optional, for high-throughput)
-
HPLC-MS for reaction monitoring and purification
Procedure:
-
Scaffold Preparation: Prepare a 0.1 M stock solution of the scaffold acid in anhydrous DMF.
-
Reagent Plate Preparation: In a 96-well plate (the "reagent plate"), add 1.2 equivalents of each unique amine from your library to individual wells.
-
Reaction Setup: a. To each well of a 96-well reaction block, add 100 µL of the scaffold stock solution (10 µmol, 1.0 eq). b. Add 30 µL of DIPEA (0.1 M in DMF, 3.0 eq). c. Add 110 µL of a freshly prepared solution of HATU in DMF (0.1 M, 11 µmol, 1.1 eq). d. Transfer the amine solutions from the reagent plate to the corresponding wells of the reaction block.
-
Reaction Incubation: Seal the reaction block with a septa mat and shake at room temperature for 12-18 hours.
-
Quenching and Workup: a. Quench the reaction by adding 200 µL of water to each well. b. Extract the products by adding 500 µL of ethyl acetate, sealing, shaking vigorously, and centrifuging to separate the layers. c. Transfer the organic (top) layer to a new 96-well plate for analysis and purification.
-
Analysis and Purification: a. Analyze a small aliquot from each well by LC-MS to confirm product formation and determine purity. b. Purify the desired products using mass-directed preparative HPLC.
-
Compound Archiving: Lyophilize the purified fractions to yield the final compounds as powders. Re-dissolve in 100% DMSO to a final concentration of 10 mM for storage in a compound library.
Self-Validation: The identity and purity of each library member must be confirmed by LC-MS and ¹H NMR (for a representative subset) to ensure the integrity of the screening library.
Protocol 2: In Vitro Kinase Inhibition Assay (Example HTS)
Principle: This protocol describes a generic, luminescence-based biochemical assay to measure the inhibition of a target kinase. The assay quantifies the amount of ATP remaining in solution after the kinase reaction; lower luminescence indicates higher ATP consumption and thus higher kinase activity. Inhibitors will result in a higher luminescent signal.
Materials:
-
Target Kinase (recombinant)
-
Kinase Substrate (specific peptide or protein)
-
Assay Buffer (containing MgCl₂)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
Test compounds (from Protocol 1, serially diluted)
-
Staurosporine (positive control inhibitor)
-
White, opaque 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (from a 10-point, 3-fold serial dilution starting at 10 mM) into the wells of a 384-well assay plate using an acoustic liquid handler. This creates a final concentration range from ~10 µM to 0.5 nM. Include DMSO-only wells (negative control) and staurosporine wells (positive control).
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in assay buffer. Add 5 µL to each well. b. Incubate for 15 minutes at room temperature to allow compound binding. c. Prepare a 2X ATP solution in assay buffer (at the Kₘ concentration for the target kinase). d. Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubation: Shake the plate briefly and incubate at room temperature for 60 minutes.
-
Signal Detection: a. Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal. b. Incubate for 10 minutes at room temperature in the dark.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data using the following formula: % Inhibition = 100 * (Signal_DMSO - Signal_Compound) / (Signal_DMSO - Signal_Staurosporine) b. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Screening Data:
| Compound ID | Modification (R-group on Amide) | Kinase X IC₅₀ (µM) | Cell Line Y IC₅₀ (µM) |
| Scaffold | -OH | > 50 | > 50 |
| LIB-001 | 4-Fluorobenzylamine | 8.2 | 15.7 |
| LIB-002 | Cyclopropylamine | 25.1 | > 50 |
| LIB-003 | 3-(Trifluoromethyl)aniline | 0.45 | 1.2 |
| LIB-004 | Morpholine | > 50 | > 50 |
This data suggests that an electron-withdrawing aromatic ring (LIB-003) is a promising starting point for lead optimization.
References
- BenchChem. (2025).
-
Zhang, M., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B. [Link]
-
Shirude, P. S., et al. (2021). Lead Optimization of 1,4-Azaindoles as Antimycobacterial Agents. Journal of Medicinal Chemistry. [Link]
-
Iannone, M., et al. (2017). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules. [Link]
-
Al-Ostath, A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. Molecules. [Link]
-
Qiu, L., et al. (2010). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Current Medicinal Chemistry. [Link]
-
Grewal, P., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics. [Link]
-
Mohan, C., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. [Link]
-
Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
Verma, R., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
-
ResearchGate. (n.d.). Overview of recent investigated carboxylic acid bioisosteres. ResearchGate. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
-
Wright, S. W., & Gribble, G. W. (2023). Synthesis of a Novel Disubstituted Indole. Organic Preparations and Procedures International. [Link]
-
ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]
Sources
- 1. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | 278593-17-2 | Benchchem [benchchem.com]
- 5. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 1-(Phenylsulfonyl)-1H-indole-4-carboxylic acid | 1356470-08-0 [chemicalbook.com]
- 11. Structural simplification: an efficient strategy in lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
application of benzenesulfonyl indoles as enzyme inhibitors
An In-Depth Guide to the Application of Benzenesulfonyl Indoles as Enzyme Inhibitors
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of benzenesulfonyl indole derivatives as potent and selective enzyme inhibitors. Moving beyond a simple recitation of facts, this guide delves into the mechanistic rationale, structure-activity relationships (SAR), and detailed experimental protocols necessary for the successful evaluation of this versatile chemical scaffold.
Introduction: The Benzenesulfonyl Indole Scaffold
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with a benzenesulfonyl group, the resulting hybrid architecture gives rise to molecules with remarkable potential as enzyme inhibitors. This combination leverages the zinc-binding capacity of the sulfonamide group and the diverse interaction potential of the indole ring system, allowing for the targeting of multiple, distinct enzyme classes. This guide will focus on three prominent examples: Carbonic Anhydrases, Prostaglandin E2 Synthase, and various Protein Kinases, providing both the foundational knowledge and the practical steps required for their investigation.
Targeting Metalloenzymes: Carbonic Anhydrase Inhibition
Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This function is critical for a host of physiological processes, including pH regulation, respiration, and ion transport. Specific CA isoforms are validated therapeutic targets; for instance, hCA II is targeted for glaucoma, while the tumor-associated isoforms hCA IX and XII are pursued in oncology.
Mechanism of Inhibition
The primary mechanism of CA inhibition by benzenesulfonyl indoles relies on the sulfonamide moiety (-SO₂NH₂). This functional group acts as a potent zinc-binding group (ZBG), coordinating directly to the Zn²⁺ ion located at the catalytic core of the enzyme's active site. This interaction deprotonates the sulfonamide nitrogen, which then binds to the zinc ion as an anion, effectively blocking the enzyme's catalytic activity.
The indole portion of the molecule and any linking groups extend away from this zinc-binding anchor, forming crucial secondary interactions (hydrogen bonds, hydrophobic interactions) with amino acid residues lining the active site cavity. It is these interactions that primarily determine the inhibitor's potency and, critically, its selectivity for one CA isoform over another.
Caption: Mechanism of Carbonic Anhydrase inhibition by benzenesulfonyl indoles.
Structure-Activity Relationship (SAR) Insights
Extensive research has elucidated key structural features that govern the efficacy of these inhibitors.
-
Sulfonamide Position: Substitutions at the para- and meta-positions of the benzenesulfonyl ring generally confer higher inhibitory activity compared to ortho-substituted analogues.
-
Linker Groups: The length and flexibility of the linker connecting the indole and benzenesulfonyl moieties can significantly impact potency. Longer amide linkers have been shown to improve activity against hCA II and XII.
-
Indole Substitution: Modifications to the indole ring itself are critical for fine-tuning isoform selectivity. For example, 3-substituted indoles have demonstrated high activity.
| Compound Class/Example | Target Isoform | Inhibition Constant (Kᵢ) | Key SAR Observation | Reference |
| Indole-based benzenesulfonamide (2a) | hCA II | 5.9 nM | Potent and highly selective for hCA II over I, IX, and XII. | |
| Indole-based benzenesulfonamide (2b, 2d) | hCA II | 7.3 nM, 7.1 nM | Longer amide linker contributes to potent inhibition. | |
| 2-oxindole conjugate (4a) | hCA II | 3.0 nM | 2-oxindole scaffold with specific linkers yields high potency. | |
| 2-oxindole conjugate (4 |
The Strategic Use of Benzenesulfonyl Precursors in the Synthesis of 3-Substituted Indoles: An Application and Protocol Guide
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to potent anticancer agents, underscores the critical importance of versatile and efficient synthetic methodologies for its functionalization.[1][2] Among the various substituted indoles, those functionalized at the C-3 position are of particular interest due to their significant biological activities.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-substituted indoles, with a strategic focus on the use of N-benzenesulfonyl precursors to facilitate selective C-3 functionalization.
The N-benzenesulfonyl group serves a dual purpose in this synthetic strategy. Firstly, it acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent functionalization steps. Secondly, and more strategically, its electron-withdrawing nature modulates the reactivity of the indole ring, influencing the regioselectivity of electrophilic substitution reactions. This guide will delve into the mechanistic underpinnings of this approach and provide field-proven protocols for researchers, scientists, and drug development professionals.
The Role of the N-Benzenesulfonyl Group: A Strategic Linchpin
The introduction of a benzenesulfonyl group onto the indole nitrogen is a pivotal step in this synthetic approach. This modification imparts several advantageous characteristics:
-
Enhanced Stability: The N-sulfonylated indole exhibits increased stability towards acidic and oxidative conditions compared to the parent indole.
-
Modulation of Reactivity: The electron-withdrawing nature of the benzenesulfonyl group deactivates the indole ring towards electrophilic attack to some extent, which can enhance selectivity in certain reactions.
-
Directing Group Potential: While the C-3 position of indole is inherently nucleophilic, the N-benzenesulfonyl group can further influence the regioselectivity of electrophilic substitution, ensuring preferential functionalization at this position.
-
Facilitation of C-H Activation: The presence of the sulfonyl group can also play a role in directing transition metal-catalyzed C-H functionalization reactions.
The general workflow for this synthetic strategy is depicted below:
Caption: General workflow for the synthesis of 3-substituted indoles using an N-benzenesulfonyl precursor.
Synthetic Strategies for C-3 Functionalization
The N-benzenesulfonyl indole serves as a versatile platform for a variety of C-3 functionalization reactions. Key electrophilic substitution methods are detailed below.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and effective method for introducing an acyl group at the C-3 position of the N-benzenesulfonyl indole.[3] The reaction typically proceeds with high regioselectivity.
Mechanism: The reaction is initiated by the activation of the acylating agent (an acid chloride or anhydride) by a Lewis acid, such as aluminum chloride, to form a highly electrophilic acylium ion.[4][5] This electrophile is then attacked by the electron-rich C-3 position of the N-benzenesulfonyl indole, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-acylated product.[4][5]
Caption: Mechanism of Friedel-Crafts acylation of N-benzenesulfonyl indole.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including N-benzenesulfonyl indoles.[1][6] This reaction introduces a formyl group (-CHO) at the C-3 position.
Mechanism: The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1] The N-benzenesulfonyl indole then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent to form an iminium ion intermediate. Subsequent hydrolysis during the workup yields the 3-formylindole.[1]
Caption: Mechanism of the Vilsmeier-Haack formylation of N-benzenesulfonyl indole.
Mannich Reaction
The Mannich reaction provides a route to aminomethylated indoles, which are valuable synthetic intermediates.[7][8] This three-component reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the N-benzenesulfonyl indole.
Mechanism: The Mannich reaction is initiated by the formation of an electrophilic iminium ion from the reaction of the aldehyde and the amine.[7] The N-benzenesulfonyl indole then attacks this iminium ion at the C-3 position to afford the corresponding Mannich base.
Caption: Mechanism of the Mannich reaction with N-benzenesulfonyl indole.
Palladium-Catalyzed C-3 Arylation
Modern cross-coupling methodologies, such as the Suzuki and Heck reactions, offer powerful tools for the C-3 arylation of indoles. The N-benzenesulfonyl group can be advantageous in these transformations. Palladium-catalyzed direct C-3 arylation of free (NH)-indoles has been developed, suggesting that N-protected indoles can also be effective substrates.[2][9]
Mechanism (Suzuki-Type Coupling): The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boron-containing reagent (e.g., an arylboronic acid) and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for a Suzuki-type C-3 arylation of an indole derivative.
Detailed Experimental Protocols
Protocol 1: N-Benzenesulfonylation of Indole
Objective: To synthesize N-benzenesulfonyl indole, the precursor for subsequent C-3 functionalization.
Materials:
-
Indole
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzenesulfonyl indole.
Table 1: Representative Reagent Quantities for N-Benzenesulfonylation
| Reagent | Molar Eq. | Quantity (for 10 mmol indole) |
| Indole | 1.0 | 1.17 g |
| Sodium Hydride (60%) | 1.2 | 0.48 g |
| Benzenesulfonyl Chloride | 1.1 | 1.94 g (1.4 mL) |
| Anhydrous DMF | - | 50 mL |
Protocol 2: Friedel-Crafts Acylation of N-Benzenesulfonyl Indole
Objective: To synthesize 3-acetyl-N-benzenesulfonyl indole.
Materials:
-
N-Benzenesulfonyl indole
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold 1M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of N-benzenesulfonyl indole (1.0 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add aluminum chloride (1.5 eq.) portion-wise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add acetyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-cold 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-acetyl-N-benzenesulfonyl indole.
Protocol 3: Deprotection of 3-Substituted N-Benzenesulfonyl Indole
Objective: To remove the benzenesulfonyl group to obtain the free 3-substituted indole.
Materials:
-
3-Substituted N-benzenesulfonyl indole
-
Magnesium turnings
-
Methanol
-
Ammonium chloride
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the 3-substituted N-benzenesulfonyl indole (1.0 eq.) in methanol, add magnesium turnings (10 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Cool the reaction mixture to room temperature and add a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to afford the desired 3-substituted indole.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Many of the reagents used, particularly sodium hydride and aluminum chloride, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (nitrogen or argon).
-
Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions and optimizing reaction times.
-
Purification: Column chromatography is generally required to obtain highly pure products. Careful selection of the eluent system is crucial for effective separation.
-
Deprotection Conditions: The choice of deprotection method may need to be optimized depending on the nature of the substituent at the C-3 position to avoid any undesired side reactions.
Conclusion
The use of N-benzenesulfonyl precursors provides a robust and versatile strategy for the synthesis of 3-substituted indoles. The benzenesulfonyl group not only serves as an effective protecting group but also facilitates selective functionalization at the C-3 position through a variety of classical and modern synthetic methods. The protocols detailed in this guide offer a practical framework for researchers to access a wide range of functionalized indole derivatives for applications in drug discovery and materials science.
References
- Giri, V., & Jai Sankar, P. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(1), 1335-1343.
-
Heravi, M. M., Zadsirjan, V., & Lashkari, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54076. [Link]
- Taber, D. F., & Neubert, P. (2001).
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Friedel-Crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. (2012). SciSpace. [Link]
-
Vilsmeier–Haack reaction. In Wikipedia. [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
Bellina, F., Benelli, F., & Rossi, R. (2008). Direct palladium-catalyzed C-3 arylation of free (NH)-indoles with aryl bromides under ligandless conditions. The Journal of Organic Chemistry, 73(14), 5529–5535. [Link]
-
Organic Chemistry Portal. (n.d.). Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
The Organic Chemistry Tutor. (2019, August 30). The Mannich Reaction [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. [Link]
-
Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). [Link]
-
Bellina, F., Benelli, F., & Rossi, R. (2008). Direct palladium-catalyzed C-3 arylation of free (NH)-indoles with aryl bromides under ligandless conditions. PubMed. [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). PMC. [Link]
-
Overview of Mannich reaction a Classical Mannich reaction involving activated C(sp³) - ResearchGate. (n.d.). [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 9. Direct palladium-catalyzed C-3 arylation of free (NH)-indoles with aryl bromides under ligandless conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Copper-Catalyzed N-Arylation of Indoles
Introduction: The Strategic Importance of N-Arylindoles
The N-arylindole scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and materials with significant electronic and photophysical properties.[1] Historically, the synthesis of these vital compounds has been dominated by the Ullmann condensation, a method notorious for its demanding conditions, often requiring high temperatures (125–220 °C) and stoichiometric amounts of copper.[2] While the advent of palladium-catalyzed Buchwald-Hartwig amination offered a milder alternative, the associated cost and potential toxicity of palladium have driven a resurgence of interest in its more economical cousin, copper.[3][4]
Modern copper-catalyzed N-arylation procedures have transformed the landscape, offering a robust, cost-effective, and highly versatile methodology. The key to this evolution lies in the use of specific ligands that stabilize the copper catalyst, enabling the reaction to proceed under significantly milder conditions with a broad tolerance for sensitive functional groups.[5] This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Mechanistic Rationale: Understanding the "Why" Behind the Protocol
A successful experimental design is rooted in a solid mechanistic understanding. The copper-catalyzed N-arylation of indoles, a type of Ullmann-type C-N coupling, operates through a well-elucidated catalytic cycle. While variations exist, the generally accepted pathway provides a clear rationale for the selection of each reaction component.[6][7]
The catalytic cycle proceeds through three primary stages:
-
Nucleophile Activation & Catalyst Engagement: The reaction is initiated by the deprotonation of the indole's N-H bond by a base (e.g., K₃PO₄). The resulting indolide anion coordinates to the active Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper center. This is often the rate-limiting step and results in a high-valent Cu(III) intermediate. The choice of ligand is critical here, as it modulates the electron density at the copper center to facilitate this step.
-
Reductive Elimination: The newly formed aryl and indolide groups couple and are eliminated from the copper center, forming the desired C-N bond of the N-arylindole product. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.[6]
Caption: Standard experimental workflow for copper-catalyzed N-arylation.
PART 2: Step-by-Step Protocol for N-Arylation of Indole with an Aryl Bromide
This procedure is adapted from the highly efficient methods developed by Buchwald and coworkers. [3][8]
-
Reaction Setup: To an oven-dried resealable reaction tube equipped with a magnetic stir bar, add indole (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 2.1 mmol, 2.1 equiv), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (1.0 mL), trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA, 0.10 mmol, 10 mol%), and the aryl bromide (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Remove the septum and quickly seal the tube with a Teflon-lined cap. Place the tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Monitoring: The reaction can be monitored by TLC or GC-MS by taking a small aliquot, filtering it through a pipette with a small silica plug, and eluting with ethyl acetate.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a short plug of silica gel, washing the plug with additional ethyl acetate (15-20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-arylindole product.
Reaction Parameters and Scope
The versatility of this method allows for the coupling of a wide array of indoles and aryl halides. The following table summarizes typical conditions and expected outcomes.
| Aryl Halide | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Aryl Iodide | CuI (1-5%) | DMCDA (10%) | K₃PO₄ (2.1) | Toluene | 110 | 24 | 85-98% |
| Aryl Bromide | CuI (5-10%) | DMCDA (10-20%) | K₃PO₄ (2.1) | Toluene | 110 | 24-48 | 75-95% |
| Aryl Chloride | Ineffective under these conditions. Requires specialized catalyst systems. |
Functional Group Tolerance: A key advantage of this copper-catalyzed system is its broad functional group tolerance. Substrates bearing amine, amide, cyano, nitro, ester, allyl, and hydroxyl groups are generally well-tolerated under the standard conditions. [3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized CuI).2. Wet solvent or reagents.3. Poor quality base.4. Insufficient temperature. | 1. Use fresh, high-purity CuI from a reliable supplier.2. Use freshly purified, anhydrous solvent. Ensure indole is dry.3. Use a finely ground, anhydrous base. Consider switching to Cs₂CO₃.4. Confirm oil bath temperature is accurate. |
| Side Product Formation | 1. Arylation of the ligand.2. C-3 arylation of the indole. | 1. Ensure an N,N'-dialkylated diamine (e.g., DMCDA) is used, as primary amines on ligands are prone to arylation.<[3]br>2. This is rare with copper but can occur. Lowering the temperature or screening different ligands may improve N-selectivity. |
| Inconsistent Yields | 1. Inconsistent inert atmosphere technique.2. Variable quality of reagents. | 1. Strictly adhere to Schlenk line or glovebox techniques to exclude oxygen.2. Source reagents from reputable suppliers and maintain consistency between runs. |
Conclusion
The copper-catalyzed N-arylation of indoles stands as a cornerstone of modern synthetic chemistry, providing an economical, efficient, and highly functional group-tolerant pathway to a critical class of molecules. By understanding the underlying mechanism and adhering to robust experimental protocols, researchers can reliably access diverse N-arylindoles for applications ranging from medicinal chemistry to materials science. The use of simple diamine ligands has largely overcome the limitations of classical Ullmann chemistry, making this transformation accessible and practical for any synthetic laboratory.
References
- Copper-catalyzed N-aryl
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 122(35), 827–828. [Link]
-
Cimetière, N., & Caille, A.-S. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Fizala, M. B., et al. (2022). Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry, 26(9), 857-886. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles | Request PDF. ResearchGate. [Link]
-
Hisana, M. A., et al. (2022). Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry, 26(9), 857-886. [Link]
-
Chen, Y., et al. (2007). N-Hydroxyimides as Efficient Ligands for the Copper-Catalyzed N-Arylation of Pyrrole, Imidazole, and Indole. The Journal of Organic Chemistry, 72(24), 9329–9334. [Link]
-
Copper‐Catalyzed N‐Arylation of Indole 1 a with Various... ResearchGate. [Link]
-
Kollár, L., & Kégl, T. (2018). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 8(11), 519. [Link]
-
Wang, L., et al. (2013). Aqueous copper-catalyzed N-arylation of indoles: the surfactant strategy. New Journal of Chemistry, 37(6), 1638-1641. [Link]
-
Cimetière, N., & Caille, A.-S. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Cimetière, N., & Caille, A.-S. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed. [Link]
-
Kumar, S., et al. (2023). Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. New Journal of Chemistry. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles - Supporting Information. AWS. [Link]
-
An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex | Request PDF. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. [Link]
-
Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles | Request PDF. ResearchGate. [Link]
-
Copper‐Catalyzed Direct Arylation of Indoles and Related (Hetero)arenes: A Ligandless and Solvent‐free Approach | Request PDF. ResearchGate. [Link]
Sources
- 1. Copper-catalyzed N-arylation of indoles | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
in vitro assay development with 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
Application Notes & Protocols
Topic: In Vitro Assay Development for 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
A Framework for Interrogating this compound as a Novel URAT1 Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro characterization of this compound. Based on a structural-activity relationship analysis of its core moieties, we hypothesize that this compound is a potential inhibitor of Urate Transporter 1 (URAT1/SLC22A12). URAT1 is a critical transporter in the renal reabsorption of uric acid, making it a prime therapeutic target for hyperuricemia and gout.[1][2][3][4] We present detailed, validated protocols for a primary radiolabeled uric acid uptake assay and a secondary, non-radioactive fluorescence-based assay for higher throughput applications. Furthermore, we include essential counter-assays for cytotoxicity and provide a framework for robust data analysis to determine inhibitory potency (IC₅₀).
Introduction: The Scientific Rationale
The global prevalence of hyperuricemia and its clinical manifestation, gout, is on the rise, creating an urgent need for novel and potent uricosuric agents.[2] The primary mechanism for regulating serum uric acid levels is its excretion and reabsorption in the renal proximal tubules.[5] The solute carrier transporter URAT1 (encoded by the SLC22A12 gene) is the key protein responsible for the reabsorption of urate from the glomerular filtrate back into the bloodstream.[1][5] Consequently, the inhibition of URAT1 is a clinically validated and highly effective strategy for lowering serum uric acid levels.[3][6]
The compound this compound possesses structural features, namely the indole carboxylic acid and benzenesulfonyl groups, that are present in known URAT1 inhibitors.[6][7] This structural analogy forms a strong scientific basis for hypothesizing that it may exert its biological effect through the inhibition of URAT1. This guide provides the necessary protocols to rigorously test this hypothesis.
Mechanism of URAT1 and Point of Inhibition
URAT1 functions as an anion exchanger, mediating the reabsorption of urate from the renal tubule lumen in exchange for intracellular anions like lactate.[3] An effective inhibitor, such as our test compound, will block this transporter, preventing urate reabsorption and thereby promoting its excretion in the urine.
Caption: URAT1-mediated uric acid reabsorption and the site of inhibition.
Primary Assay: [¹⁴C]Uric Acid Uptake Inhibition
This is the gold-standard method for quantifying URAT1 transport activity and its inhibition. It directly measures the uptake of radiolabeled uric acid into cells stably overexpressing human URAT1 (hURAT1). A reduction in intracellular radioactivity in the presence of the test compound indicates inhibition.[1][6]
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hURAT1. A parallel plate of mock-transfected HEK293 cells is required for background determination.[1]
-
Radiolabeled Substrate: [¹⁴C]Uric Acid (specific activity 50-60 mCi/mmol).
-
Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBS).
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Equipment: 24-well cell culture plates, liquid scintillation counter, standard protein assay kit (e.g., BCA).
Step-by-Step Protocol
-
Cell Seeding:
-
Seed hURAT1-HEK293 and mock-HEK293 cells into 24-well plates at a density that yields a confluent monolayer (e.g., 2 x 10⁵ cells/well) 24-48 hours before the assay.
-
Culture at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and positive controls in HBS. The final DMSO concentration must be kept constant across all wells, typically ≤0.5%.[1]
-
-
Assay Execution:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with 500 µL of pre-warmed (37°C) HBS.
-
Add 200 µL of HBS containing the desired concentration of the test compound, control, or vehicle (DMSO) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.[1]
-
Prepare the [¹⁴C]Uric Acid uptake solution in HBS to a final concentration of ~20 µM.[1]
-
Initiate the transport reaction by adding 200 µL of the [¹⁴C]Uric Acid solution to each well.
-
Incubate at 37°C for a predetermined linear uptake time (typically 5-10 minutes).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution.
-
Immediately wash the cells three times with 500 µL of ice-cold HBS to remove extracellular radioactivity.[1]
-
Lyse the cells by adding 300 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
-
Measurement and Normalization:
-
Transfer the lysate to a liquid scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
-
In a parallel plate, determine the total protein content per well using a BCA assay to normalize the CPM counts, accounting for any variations in cell number.
-
Secondary Assay: Fluorescence-Based Screening
For higher throughput screening (HTS), a non-radioactive method is preferable. This assay uses a fluorescent substrate, 6-carboxyfluorescein (6-CFL), which has been identified as a substrate for URAT1.[8] Inhibition is measured as a decrease in intracellular fluorescence.
Key Modifications from Primary Assay
-
Substrate: Replace [¹⁴C]Uric Acid with 6-carboxyfluorescein (6-CFL). The optimal concentration should be determined empirically but is typically in the low micromolar range.[8]
-
Equipment: A fluorescence plate reader is required instead of a scintillation counter.
-
Measurement: After terminating the assay and washing the cells, measure the intracellular fluorescence (e.g., Excitation: 492 nm, Emission: 517 nm).
This method offers the convenience and speed necessary for screening larger compound libraries before committing to the more labor-intensive radiolabeled assay for hit confirmation.[3][8]
Essential Counter-Assay: Cytotoxicity
It is critical to confirm that the observed inhibition of uric acid uptake is due to specific interaction with URAT1 and not a result of general cytotoxicity.[3]
Protocol Outline
-
Seed hURAT1-HEK293 cells in a 96-well plate.
-
Treat the cells with the same concentrations of this compound used in the primary transport assays.
-
Incubate for a period relevant to the assay duration (e.g., 30 minutes to 1 hour).
-
Perform a standard cell viability assay, such as MTT, MTS, or CellTiter-Glo®, following the manufacturer's instructions.
-
Interpretation: Compounds exhibiting significant cytotoxicity at concentrations where they inhibit URAT1 should be flagged as non-specific and potentially deprioritized.
Data Analysis and Interpretation
Calculation of Inhibition
The percentage of inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (CPM_test - CPM_mock) / (CPM_vehicle - CPM_mock)) [1]
Where:
-
CPM_test: Radioactivity in hURAT1 cells with the test compound.
-
CPM_vehicle: Radioactivity in hURAT1 cells with vehicle control (maximum uptake).
-
CPM_mock: Radioactivity in mock-transfected cells (background uptake).[1]
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis using a four-parameter logistic equation is then applied to the data using software such as GraphPad Prism.
Assay Development Workflow
Caption: Workflow for the [¹⁴C]uric acid uptake inhibition assay.
Expected Results: Quantitative Data Summary
The inhibitory potency of this compound and reference compounds against hURAT1 can be summarized for comparative analysis. The hypothetical data below illustrates the expected output.
| Compound | IC₅₀ (µM) | Fold Potency vs. Lesinurad | Fold Potency vs. Benzbromarone |
| This compound | 0.95 | ~7.5x | ~3.4x |
| Lesinurad | 7.18 | 1x | - |
| Benzbromarone | 0.28 | ~25x | 1x |
| (Note: IC₅₀ values for reference compounds are based on published literature.[7] The value for the test compound is hypothetical for illustrative purposes.) |
Conclusion
This application note provides a robust and scientifically-grounded framework for evaluating this compound as a potential URAT1 inhibitor. The detailed protocols for a gold-standard radiolabeled assay, a high-throughput fluorescence-based alternative, and an essential cytotoxicity counter-assay constitute a self-validating system. By following these methodologies, researchers can reliably determine the compound's inhibitory potency and specificity, providing critical data for its progression in the drug discovery pipeline for hyperuricemia and gout.
References
-
César-Rema, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Lv, X., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry. Available at: [Link]
-
Wang, D., et al. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules. Available at: [Link]
-
Wiedmer, T., et al. (2024). Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. essays in biochemistry. Available at: [Link]
-
Wiedmer, T., et al. (2024). Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. National Institutes of Health (NIH). Available at: [Link]
-
Dvorak, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Axxam. Solute carrier transporters as therapeutic targets. Axxam. Available at: [Link]
-
BioIVT. URAT1 Transporter Assay. BioIVT. Available at: [Link]
-
ResearchGate. (Table) In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1. ResearchGate. Available at: [Link]
-
Xu, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Available at: [Link]
-
PubChem. Methyl 1-(benzenesulfonyl)indole-4-carboxylate. PubChem. Available at: [Link]
-
Liu, M., et al. (2022). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 1-Benzenesulfonyl-1H-indole-4-carboxylic Acid in Pharmaceutical Synthesis
Introduction: The Architectural Significance of the Indole Nucleus in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and geometric configuration allow for diverse interactions with biological targets. Within this privileged class of heterocycles, 1-Benzenesulfonyl-1H-indole-4-carboxylic acid emerges as a highly versatile intermediate. The introduction of the benzenesulfonyl group at the N1-position serves a dual purpose: it acts as a robust protecting group for the indole nitrogen and modulates the reactivity of the indole ring, while the carboxylic acid moiety at the C4-position provides a critical handle for molecular elaboration and diversification. This application note will provide a detailed exploration of the synthesis and utility of this compound, with a specific focus on its role as a key building block in the synthesis of Ramelteon, a selective melatonin receptor agonist for the treatment of insomnia.[2][3]
Physicochemical Properties and Strategic Advantages
The strategic utility of this compound in multi-step pharmaceutical synthesis is underpinned by its distinct physicochemical characteristics.
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₁₅H₁₁NO₄S | Provides a foundation for further structural modifications.[4] |
| Molecular Weight | 301.32 g/mol | A moderate molecular weight that allows for significant additions.[5] |
| Benzenesulfonyl Group | Electron-withdrawing | Enhances the acidity of the N-H proton for facile deprotonation and subsequent sulfonylation. Also directs electrophilic substitution.[6] |
| Carboxylic Acid Group | Nucleophilic handle | Enables amide bond formation, esterification, and other key coupling reactions for building complex molecular architectures.[7][8] |
| Polarity | High | Influences solubility and purification strategies, often requiring polar solvent systems.[6] |
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is predicated on the N-sulfonylation of indole-4-carboxylic acid. This reaction leverages the nucleophilicity of the indole nitrogen following deprotonation.
Experimental Workflow: N-Sulfonylation of Indole-4-carboxylic Acid
Caption: Workflow for the synthesis of the target intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of indole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq).[6] The suspension is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The use of a polar aprotic solvent like DMF is crucial for dissolving the starting materials and facilitating the reaction.
-
Sulfonylation: Benzenesulfonyl chloride (1.2 eq) is added dropwise to the reaction mixture. The reaction is then stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The benzenesulfonyl chloride acts as an electrophile, and the deprotonated indole nitrogen attacks the sulfur atom, displacing the chloride.[6]
-
Aqueous Workup: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid (HCl) to a pH of approximately 2-3. This step protonates the carboxylate and precipitates the product.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pure solid.[6]
Application in the Synthesis of Ramelteon
This compound is a precursor to key intermediates in the synthesis of Ramelteon. The carboxylic acid functionality allows for its conversion into other functional groups necessary for the construction of the tricyclic core of Ramelteon.
Synthetic Strategy Overview
The synthesis of Ramelteon from our intermediate involves several key transformations, including the reduction of the carboxylic acid, subsequent functional group interconversions, and the formation of the indeno[5,4-b]furan ring system.
Caption: Synthetic pathway from the intermediate to Ramelteon.
Exemplary Protocol: Reduction of the Carboxylic Acid
A plausible subsequent step is the reduction of the carboxylic acid to the corresponding alcohol, which can then be further functionalized.
-
Preparation: this compound (1.0 eq) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Reduction: A reducing agent, for instance, borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added cautiously at a reduced temperature (e.g., 0 °C). The choice of reducing agent is critical; borane is generally preferred for its selectivity for carboxylic acids in the presence of other reducible functional groups.
-
Quenching and Workup: After the reaction is complete, it is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol can be purified by column chromatography on silica gel.
Pharmacological Context: The Mechanism of Action of Ramelteon
Ramelteon is a selective agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the brain.[2][9] The SCN is the primary regulator of the body's circadian rhythms. By mimicking the effects of endogenous melatonin, Ramelteon promotes the onset of sleep.[9][10] Unlike many other hypnotics, it has no affinity for GABA receptors, which is why it is not associated with the same level of dependence or abuse potential.[3][11]
Caption: Mechanism of action of Ramelteon.
Conclusion
This compound stands out as a strategically important intermediate in pharmaceutical synthesis. Its synthesis is straightforward, and its dual functionality provides a versatile platform for the construction of complex molecules like Ramelteon. The protocols and conceptual frameworks presented herein are intended to guide researchers in the effective utilization of this valuable building block in their drug discovery and development endeavors.
References
-
Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. PMC - NIH. Available at: [Link]
-
Ramelteon. Wikipedia. Available at: [Link]
-
Ramelteon. PubChem - NIH. Available at: [Link]
-
What is the mechanism of Ramelteon?. Patsnap Synapse. Available at: [Link]
-
Clinical Profile: Ramelteon 8mg Tablet. GlobalRx. Available at: [Link]
-
Biomedical Importance of Indoles. MDPI. Available at: [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. ResearchGate. Available at: [Link]
-
1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2. Matrix Fine Chemicals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ramelteon - Wikipedia [en.wikipedia.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2 [matrix-fine-chemicals.com]
- 6. 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | 278593-17-2 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ramelteon? [synapse.patsnap.com]
- 10. Articles [globalrx.com]
- 11. Ramelteon | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Indoles at the C-3 Position
Introduction: The Privileged Indole Scaffold and its C-3 Position
The indole nucleus is a cornerstone heterocyclic motif, celebrated for its prevalence in a vast spectrum of natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic architecture, arising from the fusion of a benzene ring with an electron-rich pyrrole ring, imparts significant biological activity and makes it a "privileged scaffold" in drug discovery. The functionalization of this core structure is paramount for modulating its properties and developing new chemical entities.
Quantum mechanical considerations and extensive empirical data confirm that the pyrrole moiety of indole is significantly more electron-rich than the benzene ring.[2] Resonance delocalization of the nitrogen lone pair leads to the highest electron density at the C-3 position, making it the kinetic and often thermodynamic site for electrophilic attack.[2][3] This inherent reactivity has been exploited for decades, leading to a rich portfolio of synthetic methods. However, as the demand for molecular complexity grows, so does the need for more sophisticated, selective, and sustainable functionalization strategies.
This technical guide provides an in-depth exploration of the primary methods for modifying the indole C-3 position. We will traverse from foundational electrophilic substitution reactions to modern transition-metal-free and catalyzed approaches, offering not just protocols, but the strategic rationale behind their application.
Part 1: The Cornerstone of Indole Chemistry: Electrophilic Aromatic Substitution
The intrinsic nucleophilicity of the C-3 carbon makes electrophilic aromatic substitution (EAS) the most direct and historically significant pathway for functionalization.[4][5] These reactions are typically robust and high-yielding, forming the bedrock of indole synthesis.
Vilsmeier-Haack Formylation: Installing a Versatile Synthetic Handle
Application Note: The introduction of a formyl group (-CHO) at the C-3 position via the Vilsmeier-Haack reaction is one of the most valuable transformations in indole chemistry.[5][6] The resulting indole-3-carboxaldehydes are stable, crystalline solids that serve as pivotal intermediates for countless subsequent modifications. The reaction employs the "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] The mechanism involves the electrophilic attack of this reagent on the indole C-3 position, forming a stable iminium intermediate which, upon aqueous work-up and hydrolysis, yields the desired aldehyde.[6] Careful temperature control is crucial; the initial formation of the Vilsmeier reagent and its reaction with indole are typically performed at low temperatures (0-10 °C) to manage the exothermic nature of the reaction before gentle heating to ensure completion.
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of indole.
Protocol 1: Vilsmeier-Haack Formylation of Indole [6][7]
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.5 mL, 45 mmol) and cool the flask to 0 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 mL, 16 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Indole Addition: Dissolve indole (1.17 g, 10 mmol) in anhydrous DMF (4 mL) and add this solution dropwise to the Vilsmeier reagent over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to 40 °C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 50 g of crushed ice. Make the solution alkaline (pH 9-10) by the slow addition of 30% aqueous sodium hydroxide solution while cooling in an ice bath.
-
Isolation: The product, indole-3-carboxaldehyde, will precipitate. Stir the mixture for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. Recrystallization from ethanol or an ethanol/water mixture will afford the pure product as a white to pale yellow solid.
Table 1: Representative Yields for Vilsmeier-Haack Formylation of Substituted Indoles [6]
| Indole Derivative | Temperature (°C) | Time (h) | Yield (%) |
| Indole | 0 to 85 | 6 | 96 |
| 4-Methylindole | 0 to 85 | 8 | 90 |
| 5-Methylindole | 0 to 85 | 6 | 88 |
| 6-Methylindole | 0 to 90 | 9 | 89 |
| 5-Bromoindole | 0 to 90 | 7 | 85 |
Mannich Reaction: Accessing Gramine and Derivatives
Application Note: The Mannich reaction is a powerful C-C bond-forming reaction that introduces an aminomethyl group to the C-3 position of indoles.[8] It involves the reaction of indole with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine. The most common application is the synthesis of 3-(dimethylaminomethyl)indole, known as gramine. Gramine is a highly valuable synthetic intermediate because the dimethylamino group acts as an excellent leaving group in the presence of various nucleophiles, allowing for the facile introduction of other functional groups at the C-3 methylene position.[9] The reaction proceeds via the formation of an electrophilic Eschenmoser-like salt in situ, which is readily attacked by the nucleophilic indole.
Diagram 2: Workflow for the Synthesis of Gramine
Sources
- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Electrophilic substitution at the indole [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
Comprehensive Analytical Strategies for the Characterization of Sulfonylindoles
An Application and Protocol Guide
Abstract
The sulfonylindole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1] Its robust characterization is a critical prerequisite for advancing drug development, ensuring quality, and meeting regulatory standards. This guide provides an in-depth exploration of the essential analytical techniques required for the comprehensive characterization of sulfonylindoles. We move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. An integrated strategy is presented to guide researchers in applying these techniques synergistically for unambiguous purity assessment, identity confirmation, and structural elucidation.
The Imperative for Rigorous Characterization
Sulfonylindoles represent a critical class of compounds in pharmaceutical sciences due to their diverse biological activities. The precise arrangement of substituents on the indole ring and the nature of the sulfonyl group dictate the molecule's efficacy, safety, and pharmacokinetic properties. Therefore, an analytical workflow that can unequivocally confirm the molecular structure, quantify its purity, and identify related impurities is not merely a procedural step but a cornerstone of quality assurance and regulatory compliance in drug development.[2][3] This guide details the multi-technique approach necessary to achieve this high level of analytical certainty.
Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for separating and quantifying components in a mixture.[] For sulfonylindoles, Reverse-Phase HPLC (RP-HPLC) is the preferred method due to its ability to resolve compounds of moderate polarity with high efficiency and its compatibility with a wide range of detectors.[5]
Principle of Separation
In RP-HPLC, the sample is introduced into a high-pressure stream of a liquid mobile phase, which then passes through a column packed with a nonpolar stationary phase (e.g., C18-silica). Nonpolar components in the sample have a stronger affinity for the stationary phase and thus elute later, while more polar components interact more with the polar mobile phase and elute earlier. This differential partitioning enables the separation of the target sulfonylindole from impurities, starting materials, and degradation products.
Visual Workflow: HPLC Method Development
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation (resolution) in the shortest possible time.
Caption: Systematic workflow for HPLC method development and validation.
Protocol: RP-HPLC Method for a Novel Sulfonylindole
This protocol outlines the steps for developing and validating a method for determining the purity of a generic sulfonylindole active pharmaceutical ingredient (API).
Objective: To develop a stability-indicating RP-HPLC method capable of separating the sulfonylindole API from potential process impurities and degradation products.
1. Materials and Equipment:
-
HPLC system with a quaternary pump, autosampler, column oven, and Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standard of the sulfonylindole (purity >99.5%).
-
API batch to be tested.
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or formic acid.
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving moderately nonpolar small molecules. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape for basic compounds. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection | PDA, 220-400 nm, extract at λmax | PDA allows for peak purity analysis and selection of the optimal wavelength. |
| Run Time | 40 minutes | Sufficient for a scouting gradient to elute all components. |
3. Method Development Steps:
-
Sample Preparation: Prepare a stock solution of the sulfonylindole reference standard and API at ~1.0 mg/mL in a 50:50 mixture of ACN/Water. Dilute to a working concentration of ~0.1 mg/mL.
-
Scouting Gradient: Run a broad linear gradient (e.g., 5% B to 95% B over 30 minutes). Analyze the chromatogram to determine the approximate elution time of the main peak and the presence of any impurities.
-
Gradient Optimization: Adjust the gradient slope around the elution time of the main peak to maximize the resolution between it and any closely eluting impurities.
-
Finalize Method: Once satisfactory separation is achieved, document the final method parameters.
4. Method Validation: The finalized method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak for the analyte is resolved from all impurities (Resolution > 2.0). | Ensures the method is selective for the target compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of target conc.). | Confirms a direct relationship between detector response and concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at 3 levels. | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Demonstrates the consistency and reproducibility of the results. |
| LOD / LOQ | LOD: S/N ratio of 3:1; LOQ: S/N ratio of 10:1. | Defines the lowest concentration that can be reliably detected and quantified.[7] |
| Robustness | No significant change in results with small variations in method parameters (flow, temp). | Shows the method's reliability during normal usage.[7] |
Mass Spectrometry for Molecular Identity
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight (MW) of a synthesized compound. When coupled with HPLC (LC-MS), it provides both retention time and mass information, offering a high degree of confidence in compound identification.
Principle of Analysis
Molecules are ionized, creating charged particles that are then accelerated into a magnetic or electric field. The path of the ions is altered based on their mass-to-charge ratio (m/z), allowing the instrument to determine the molecular mass of the parent ion and any fragments. Electrospray ionization (ESI) is particularly well-suited for the polarizable sulfonylindole scaffold.
Visual Workflow: LC-MS Analysis
Caption: From sample injection to data analysis in a typical LC-MS workflow.
Protocol: LC-MS Confirmation of a Sulfonylindole
Objective: To confirm the molecular weight of a purified sulfonylindole sample.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in the initial mobile phase (e.g., 95:5 Water/ACN with 0.1% formic acid). Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.
-
LC-MS Parameters:
-
LC: Use a short column (e.g., 50 mm) with a fast gradient (e.g., 5-95% B in 5 minutes). The goal is rapid elution, not high-resolution separation.
-
Ionization Source (ESI): Operate in both positive and negative ion modes initially to determine the best response. Sulfonylindoles often protonate readily to form an [M+H]⁺ ion in positive mode.
-
Mass Analyzer: Scan a relevant mass range (e.g., m/z 100-1000).
-
-
Data Acquisition: Inject the sample and acquire the total ion chromatogram (TIC) and the corresponding mass spectra across each peak.
-
Data Analysis:
-
Locate the chromatographic peak for your compound in the TIC.
-
Examine the mass spectrum corresponding to that peak.
-
Identify the peak for the protonated molecular ion, [M+H]⁺. Its m/z value should correspond to the calculated molecular weight of the sulfonylindole plus the mass of a proton (1.007 Da).
-
Look for other common adducts, such as [M+Na]⁺ or [M+K]⁺, which can also help confirm the molecular weight.
-
NMR Spectroscopy for Unambiguous Structure Elucidation
While HPLC confirms purity and MS confirms molecular weight, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide the detailed atomic-level connectivity information needed to definitively elucidate the structure.[8][9] It is the gold standard for structural confirmation.[10]
The Power of Multi-dimensional NMR
A standard suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle.
-
¹H NMR: Identifies all unique proton environments and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Identifies all unique carbon environments.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting molecular fragments.
Visual Logic: Assembling a Structure with NMR
Caption: How different NMR experiments are integrated for structure elucidation.
Protocol: Acquiring a Full NMR Data Set
Objective: To acquire a complete set of NMR spectra for the definitive structural assignment of a novel sulfonylindole.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often excellent as it can solubilize a wide range of compounds and the indole N-H proton is readily observable.
-
-
Instrument Setup: The experiments are typically run on a 400 MHz or higher spectrometer.[11]
-
Data Acquisition Sequence:
-
¹H NMR: Acquire a standard proton spectrum. This provides the primary overview of the proton chemical shifts and coupling constants.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence to also determine CH, CH₂, and CH₃ multiplicities).
-
COSY: Acquire a standard gradient-selected COSY spectrum to establish proton-proton connectivities within the indole and sulfonyl substituent rings.
-
HSQC: Acquire a gradient-selected HSQC spectrum. This will correlate each proton signal with the signal of the carbon it is directly attached to, allowing for confident C-H assignments.
-
HMBC: Acquire a gradient-selected HMBC spectrum. This is the key experiment for connecting disparate parts of the molecule, for example, showing a correlation from a proton on the indole ring to a quaternary carbon in the sulfonylaryl group.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Systematically assign all proton and carbon signals by integrating the information from all five experiments.
| Functional Group | ¹H Chemical Shift (ppm, typical in DMSO-d₆) | ¹³C Chemical Shift (ppm, typical) |
| Indole N-H | 11.0 - 12.5 (broad singlet) | N/A |
| Aromatic C-H | 6.5 - 8.5 | 100 - 140 |
| Indole C2-H | 7.0 - 8.0 | 120 - 130 |
| Aliphatic C-H | 1.0 - 4.5 | 10 - 60 |
| Sulfonyl-adjacent C | N/A | 135 - 150 |
FTIR Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Characteristic Absorptions for Sulfonylindoles
A sulfonylindole spectrum will have several characteristic peaks that confirm the presence of the core scaffold.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Appearance |
| Indole N-H | Stretch | 3200 - 3500 | Medium to strong, often broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium, sharp |
| Sulfonyl S=O | Asymmetric Stretch | 1300 - 1350 | Strong, sharp |
| Sulfonyl S=O | Symmetric Stretch | 1140 - 1160 | Strong, sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Multiple medium to weak bands |
Protocol: Rapid Functional Group Analysis by ATR-FTIR
Objective: To quickly confirm the presence of key functional groups.
-
Equipment: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum (typically by co-adding 16 or 32 scans).
-
-
Data Analysis: The software will automatically ratio the sample spectrum against the background to produce an absorbance spectrum. Compare the peak positions in the spectrum to the characteristic frequencies listed in the table above to confirm the presence of the indole N-H and sulfonyl S=O groups.
An Integrated Analytical Strategy
No single technique provides all the necessary information. The characterization of sulfonylindoles relies on the logical and synergistic application of these methods.
Caption: A synergistic workflow combining multiple techniques for full characterization.
This integrated approach ensures that by the end of the workflow, the compound's identity, purity, and structure are established with the highest degree of scientific confidence, providing a solid foundation for further drug development activities.
References
-
Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Available at: [Link]
-
Analytical method validation: A brief review. (2017). Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2021). Química Nova. Available at: [Link]
-
Sustainable Sulfonylation and Sulfenylation of Indoles with Thiols through Hexamolybdate/H2O2-Mediated Oxidative Dehydrogenation Coupling. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Available at: [Link]
-
Advances in Analytical Techniques for Drug Discovery and Development. (2024). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
use of nmr in structure ellucidation. (2016). Slideshare. Available at: [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. (2008). University of Nebraska-Lincoln. Available at: [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2019). ResearchGate. Available at: [Link]
-
Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. (2018). Molecules. Available at: [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2013). International Journal of Organic Chemistry. Available at: [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2024). AZoOptics. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. emerypharma.com [emerypharma.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. scielo.br [scielo.br]
- 7. pharmaerudition.org [pharmaerudition.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. use of nmr in structure ellucidation | PDF [slideshare.net]
- 11. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
Application Notes & Protocols: Investigating 1-Benzenesulfonyl-1H-indole-4-carboxylic Acid as a Putative Inhibitor of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
For: Researchers, scientists, and drug development professionals in inflammation, oncology, and pain management.
Abstract
This document provides a comprehensive technical guide for the investigation of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid in biochemical research. While direct studies on this specific molecule are limited, its structural features—notably the indole carboxylic acid scaffold—suggest a strong potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a critical, inducible terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway, a key mediator of inflammation, pain, fever, and cancer.[1][2] This guide presents the scientific rationale, detailed experimental protocols for in vitro enzymatic and cell-based assays, and a framework for interpreting the resulting data. The methodologies are designed to be self-validating, providing researchers with a robust system to characterize the compound's inhibitory potential and selectivity.
Introduction: The Rationale for Targeting mPGES-1
Prostaglandin E2 (PGE2) is a principal mediator of inflammation.[1] Its synthesis is the final step in a cascade initiated by the release of arachidonic acid (AA) from the cell membrane. Cyclooxygenase (COX) enzymes (COX-1 and COX-2) convert AA into the unstable intermediate, prostaglandin H2 (PGH2).[3][4] Subsequently, terminal prostaglandin E synthases (PGES) isomerize PGH2 into PGE2.[3][5]
Of the three PGES isoforms, mPGES-1 is of primary therapeutic interest. Its expression is induced by pro-inflammatory stimuli, and it functionally couples with COX-2 to produce large amounts of PGE2 at sites of inflammation.[5] Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit COX enzymes, which effectively reduces PGE2 but also blocks the synthesis of other physiologically important prostanoids, leading to significant gastrointestinal and cardiovascular side effects. Selective inhibition of mPGES-1 offers a more targeted approach, aiming to reduce inflammatory PGE2 production without disrupting the synthesis of other prostanoids like prostacyclin (PGI2) or thromboxane A2 (TXA2).[5]
The indole scaffold is a well-established pharmacophore in the development of mPGES-1 inhibitors. Notably, the 5-Lipoxygenase-Activating Protein (FLAP) inhibitor MK-886, an indole-carboxylic acid derivative, was one of the first compounds identified as an mPGES-1 inhibitor.[2][6] This historical precedent provides a strong scientific basis for investigating novel indole derivatives, such as this compound, as potential mPGES-1 inhibitors.
Signaling Pathway Overview
The following diagram illustrates the arachidonic acid cascade, highlighting the central role of mPGES-1 in inflammation.
Caption: Experimental workflow for inhibitor characterization.
Interpreting Results:
-
High Potency in Protocol 1 (low IC50): Suggests direct interaction with and inhibition of the mPGES-1 enzyme.
-
Potency in Protocol 2: Confirms that the compound can penetrate the cell membrane and inhibit PGE2 production in a biological system. A significant drop in potency from Protocol 1 to 2 might indicate poor cell permeability or high plasma protein binding.
-
Selectivity: An ideal mPGES-1 inhibitor should not significantly inhibit COX-1 or COX-2. Furthermore, in cell-based assays, it should reduce PGE2 levels without substantially altering the levels of other prostanoids, which can be measured by specific ELISAs for their stable metabolites (e.g., TXB2 for TXA2, and 6-keto-PGF1α for PGI2). This selectivity is the primary therapeutic advantage over traditional NSAIDs. [7]
References
- Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology (Orlando, Fla.), 119(3), 229–240.
-
ResearchGate. (n.d.). Prostaglandin E 2 synthesis pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). The process of PGE2 synthesis. Arachidonic acid is released from the.... Retrieved from [Link]
-
Wikipedia. (n.d.). Fever. Retrieved from [Link]
- Gao, L., et al. (2021). Role of arachidonic cascade in COVID-19 infection: A review.
-
ScienceDirect. (2025). Prostaglandin E2 Production: Significance and symbolism. Retrieved from [Link]
- Li, C., et al. (2018). Inhibition of Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) in a Cell-Free Assay. Bio-protocol, 8(18), e3022.
-
G-Repo. (n.d.). Identification and development of mPGES-1 inhibitors: where we are at?. Retrieved from [Link]
- Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & medicinal chemistry letters, 15(14), 3352–3356.
- Bruno, A., et al. (2017). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry, 60(2), 421-445.
- Feng, C., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 15, 1381656.
-
Assay Genie. (n.d.). PGE2 ELISA Kit Technical Manual. Retrieved from [Link]
- Thoren, S., & Jakobsson, P. J. (2000). Redirection of eicosanoid metabolism in mPGES-1-deficient macrophages. The Journal of biological chemistry, 275(43), 33577–33585.
- Liu, G., et al. (2019). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta pharmaceutica Sinica. B, 9(5), 926–944.
-
UTHSC Digital Commons. (2023). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Retrieved from [Link]
- Gornik, K. C., et al. (2017). Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1)
Sources
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Indole N-Arylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole N-arylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming the crucial N-arylindole bond. N-arylindoles are privileged scaffolds in medicinal chemistry and materials science, and their synthesis is a cornerstone of modern organic chemistry.[1][2][3] However, reactions like the Buchwald-Hartwig amination and the Ullmann condensation, while powerful, are often sensitive to subtle variations in reaction parameters.[1][4]
This document moves beyond standard protocols to provide a deeper, mechanistic understanding of the challenges you may face. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address issues encountered at the bench.
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the probable causes and a series of actionable solutions grounded in chemical principles.
Q1: My reaction shows very low or no conversion. What are the most likely causes and how can I fix it?
A1: This is the most common issue and typically points to a problem with one of the core components of the catalytic cycle: the catalyst, the ligand, the base, or the reaction environment.
Probable Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) or Cu(I) species is not being generated or is being poisoned.
-
Solution 1 (Palladium): Ensure you are using a reliable palladium source. While Pd(OAc)₂ is common, it can be unreliable for generating the active Pd(0) species.[5] Consider using a pre-catalyst like Pd₂(dba)₃ or a dedicated Buchwald-Hartwig G3 or G4 precatalyst, which forms the active LPd(0) more cleanly and efficiently.[6]
-
Solution 2 (Copper): Use a fresh, high-purity source of a Cu(I) salt like CuI.[7] Exposure to air can oxidize Cu(I) to the less active Cu(II).
-
Solution 3 (General): Ensure your reagents and solvents are free of potential catalyst poisons, such as residual sulfur compounds or other strongly coordinating species.
-
-
Inadequate Solvent Degassing: Dissolved oxygen can oxidize the active catalyst, especially Pd(0), halting the reaction.
-
Solution: Solvents must be rigorously degassed. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice for many systems. Always run the reaction under a positive pressure of an inert gas.[5]
-
-
Incorrect Base Selection: The base may not be strong enough to deprotonate the indole N-H or may have poor solubility.
-
Solution: For palladium-catalyzed reactions, a strong, soluble base like NaOt-Bu is often the most effective choice.[8][9] For copper-catalyzed systems, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are typically preferred.[7][10] If your substrate is base-sensitive, a weaker base like Cs₂CO₃ can be a useful alternative, though it may require higher temperatures.[8][11]
-
-
Poor Reagent Quality: The indole, aryl halide, or solvent may contain impurities.
-
Solution: Check the purity of your starting materials. Recrystallize or chromatograph the indole and aryl halide if necessary. Always use anhydrous solvents, as water can interfere with the base and catalyst.[12]
-
Q2: My main product is the C-arylated indole, not the desired N-arylindole. How do I improve N-selectivity?
A2: Regioselectivity between N-arylation and C-arylation (typically at the C3 or C2 position) is a well-documented challenge, governed by a delicate balance of electronics, sterics, and reaction conditions.[1][13][14]
Probable Causes & Solutions:
-
"Free" Indolide Anion: In some solvent systems, the indolide anion generated by the base can act as an ambient nucleophile, attacking the aryl-metal complex with either its nitrogen or carbon atom.
-
Solution 1 (Solvent Choice): The choice of solvent can significantly influence selectivity.[15] For palladium-catalyzed systems, non-polar aromatic solvents like toluene or benzene often favor N-arylation.[8] More polar, coordinating solvents like dioxane or THF can sometimes promote C-arylation.
-
Solution 2 (Ligand Choice): The steric bulk of the ligand on the metal center is critical. Bulky ligands can sterically block the approach to the carbon positions of the indole, thereby favoring attack by the less hindered nitrogen atom. For Pd-catalysis, bulky biarylphosphine ligands like XPhos, RuPhos, or P(t-Bu)₃ are excellent choices to enhance N-selectivity.[8][16][17]
-
-
Reaction Mechanism: In some palladium-catalyzed reactions, C-arylation can occur via an electrophilic substitution-type mechanism on the indole ring, which is electronically rich.[13]
-
Solution: Modifying the electronic properties of the catalyst can help. Using more electron-rich ligands can make the palladium center less electrophilic, potentially disfavoring a direct C-H activation/arylation pathway.
-
Q3: The reaction is messy, producing multiple byproducts and leading to decomposition. What's going on?
A3: A messy reaction profile often points to conditions that are too harsh or incompatible with the functional groups present in your substrates.
Probable Causes & Solutions:
-
Reaction Temperature is Too High: High temperatures can cause decomposition of sensitive substrates, products, or the catalyst itself.
-
Solution: First, try lowering the reaction temperature. Modern, highly active catalyst systems often allow for effective coupling at much lower temperatures (e.g., 80-100 °C) than traditional Ullmann conditions (>140 °C).[7][8] Screen temperatures in 10-20 °C increments to find the optimal balance between reaction rate and stability.
-
-
Base Incompatibility: Strong bases like NaOt-Bu can be incompatible with certain functional groups, such as esters or ketones.[17]
-
Aryl Halide Homocoupling (Biphenyl Formation): A common side reaction is the formation of biphenyl from the homocoupling of your aryl halide.[13][18]
-
Solution: This side reaction is often more prevalent at higher catalyst loadings. Counterintuitively, decreasing the catalyst loading (e.g., from 2 mol% to 0.5 mol%) can sometimes suppress biphenyl formation and increase the yield of the desired N-arylindole.[18]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in indole N-arylation.
Caption: A step-by-step workflow for diagnosing and solving common N-arylation problems.
Frequently Asked Questions (FAQs)
Q4: How do I choose between a Palladium and a Copper catalyst?
A4: The choice between palladium and copper is dictated by the specific substrates, desired reaction conditions, and cost considerations.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |
| Aryl Halide Scope | Excellent for Ar-Cl, Ar-Br, Ar-I, and Ar-OTf.[8][16] | Primarily for Ar-I and activated Ar-Br.[7][19] Ar-Cl is very challenging. |
| Reaction Temp. | Generally milder (Room temp. to 110 °C).[8] | Traditionally high (>140 °C), but modern systems with ligands can work at 80-120 °C.[7][11] |
| Ligands | Requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[8][9] | Often accelerated by simple, inexpensive N- or O-based ligands (e.g., diamines, phenanthroline).[7][20] |
| Functional Groups | Can be sensitive to some groups, but modern ligands have broadened the scope significantly. | Generally shows excellent functional group tolerance, especially for amides and alcohols.[7] |
| Cost | Palladium is a precious metal, making catalysts more expensive. | Copper is inexpensive and abundant.[19] |
Recommendation: For aryl chlorides or when milder conditions are paramount, palladium is often the first choice. For large-scale synthesis with aryl iodides where cost is a major factor, copper catalysis is highly attractive.[7][16]
Q5: What is the role of the ligand and how do I select the best one?
A5: The ligand is arguably the most critical component for achieving a successful reaction, as it directly modulates the stability, reactivity, and selectivity of the metal catalyst.
-
For Palladium-Catalysis: The ligand must stabilize the monomeric Pd(0) species, facilitate oxidative addition of the aryl halide, and promote the final, often rate-limiting, C-N reductive elimination step. Bulky, electron-rich monodentate biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art because their steric bulk promotes reductive elimination over other decomposition pathways.[8][17]
-
For Copper-Catalysis: Ligands accelerate the reaction, allowing for lower temperatures and catalyst loadings compared to the classical ligand-free Ullmann reaction.[21] Simple, cheap N,N-chelating ligands like 1,2-diamines (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) or 1,10-phenanthroline are highly effective.[7][20] They are thought to solubilize the copper salt and facilitate the oxidative addition and reductive elimination steps.
Q6: Which base should I use and why does it matter so much?
A6: The base plays multiple roles: it deprotonates the indole N-H to generate the active nucleophile, and it participates in the catalytic cycle by facilitating the regeneration of the active catalyst. The choice of base affects reaction rate and substrate compatibility.[22]
| Base | Typical System | pKaH (Conjugate Acid) | Characteristics & Rationale |
| NaOt-Bu | Palladium | ~19 | Strong, soluble base. Highly effective but can be incompatible with sensitive functional groups like esters.[6][8] |
| K₃PO₄ | Copper / Palladium | ~12.3 | Moderately strong, versatile base. Good for base-sensitive substrates. Its insolubility in some solvents can be a factor.[7][8] |
| Cs₂CO₃ | Copper / Palladium | ~10.3 | Mild base, often used for delicate substrates. Its high solubility and the nature of the cesium cation can be beneficial.[11] |
| K₂CO₃ | Copper | ~10.3 | Inexpensive, mild base commonly used in Ullmann-type reactions, often requiring higher temperatures.[10] |
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Indole
This protocol is adapted from methodologies developed by Buchwald and Hartwig.[8][16]
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the indole (1.0 mmol, 1.0 eq.), the aryl halide (1.1 mmol, 1.1 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq.).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Seal the tube with a septum, remove from the glovebox, and add anhydrous, degassed toluene (3-5 mL) via syringe under an inert atmosphere (Argon or N₂).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Simplified Pd-Catalyzed Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig N-arylation cycle.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Indole
This protocol is based on modern ligand-accelerated Ullmann-type couplings.[7][23]
-
Reaction Setup: To an oven-dried screw-cap vial, add CuI (0.05 mmol, 5 mol%), the indole (1.0 mmol, 1.0 eq.), the aryl iodide (1.2 mmol, 1.2 eq.), and K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Ligand/Solvent Addition: Add the diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 0.10 mmol, 10 mol%) followed by anhydrous, degassed toluene or dioxane (3-5 mL).
-
Reaction: Tightly cap the vial and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
References
-
Cacchi, S., & Fabrizi, G. (2011). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Jadhav, S. D., et al. (2022). Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. [Link]
-
Chiong, H. A., & Daugulis, O. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
-
Chen, Y., & Yekta, S. (2012). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. ResearchGate. [Link]
-
Cacchi, S., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [Link]
-
Cacchi, S., & Fabrizi, G. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. [Link]
-
Old, D. W., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
-
Unnamed Author. (n.d.). Scope of N‐arylation of different indoles with aryl iodides. Reaction... ResearchGate. [Link]
-
Unnamed Author. (2009). One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. Semantic Scholar. [Link]
-
Alberico, D., & Lautens, M. (2005). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. [Link]
-
Unnamed Author. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Unnamed Author. (n.d.). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Shari, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]
-
Old, D. W., et al. (2002). The copper-catalyzed N-arylation of indoles. PubMed. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. PubMed. [Link]
-
Unnamed Author. (n.d.). Optimization of reaction conditions for the N-arylation of indoles with iodobenzene a. ResearchGate. [Link]
-
Unnamed Author. (n.d.). Arylation of indole with various aryl halides catalyzed by ligand-free... ResearchGate. [Link]
-
Jadhav, S. D., et al. (2022). Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]
-
Li, Y., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. Organic Chemistry Portal. [Link]
-
Reddit User. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Unnamed Author. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Vechery, J., & Norrby, P.-O. (2010). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Unnamed Author. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Unnamed Author. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Unnamed Author. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. arkat usa. [Link]
-
Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]
-
Unnamed Author. (n.d.). Indole synthesis via an Ullmann coupling/reductive cyclization sequence. ResearchGate. [Link]
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 15. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Substituted Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-substituted indoles. As a Senior Application Scientist, I understand that while the indole scaffold is a cornerstone in medicinal chemistry, its synthesis, particularly with substitution at the C4 position, is fraught with unique challenges. This guide is structured to provide direct, actionable solutions to common problems you may encounter in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles governing success and failure in these intricate reactions.
Section 1: The Fischer Indole Synthesis - A Classic Prone to Complications
The Fischer indole synthesis is a robust and frequently used method, but certain substitution patterns can cause it to fail unexpectedly.[1] This is especially true when targeting specific isomers or dealing with sensitive functional groups.
Frequently Asked Questions (Fischer Indole Synthesis)
Q1: My Fischer indole synthesis of a 4-substituted indole is resulting in very low yield or complete failure. What is happening?
A1: This is a classic and often frustrating problem. The primary culprit is frequently a competing reaction pathway that overtakes the desired cyclization. The success of the Fischer synthesis hinges on a critical acid-catalyzed[2][2]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, certain structural features can promote a destructive heterolytic N-N bond cleavage instead.[3]
Core Reasons for Failure:
-
Destructive N-N Bond Cleavage: Electron-donating substituents on the starting ketone or aldehyde can excessively stabilize the N-N bond in one key intermediate while weakening it in another, favoring dissociation over the required rearrangement.[3] This leads to the collapse of the intermediate into byproducts like aniline and a stabilized iminylcarbocation, rather than forming the indole.[3]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Both Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective, but the optimal choice is highly substrate-dependent and often requires empirical testing.[4] Protic acids, for instance, can perform poorly in the synthesis of certain N-substituted indoles.[1][3]
-
Steric Hindrance: The substituent at the 4-position of the phenylhydrazine can sterically hinder the key cyclization and aromatization steps, leading to lower yields.
-
Starting Material Impurity: Purity of the arylhydrazine and the carbonyl compound is paramount. Impurities can introduce side reactions that consume starting material or inhibit the catalyst.[4]
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Section 2: Regioselectivity - The C3 vs. C5 Cyclization Dilemma
A significant challenge unique to the synthesis of 4-substituted indoles is controlling regioselectivity during cyclization reactions that proceed via electrophilic aromatic substitution (SEAr). The 4-substituted indole nucleus possesses two proximal nucleophilic sites: the intrinsically reactive C3 position and the C5 position (ortho to the C4 substituent).[5]
Frequently Asked Questions (Regioselectivity)
Q1: My intramolecular cyclization on a 4-substituted indole is giving a mixture of 3,4-fused and 4,5-fused products. How can I control the regioselectivity?
A1: This is a common issue because you are fighting against the inherent reactivity of the indole core. The C3 position is generally the most nucleophilic site. However, in an intramolecular SEAr, the tethered electrophile can also be directed to the C5 position. The final product ratio depends on a delicate balance of electronic and steric factors.
Strategies for Regiocontrol:
-
Nitrogen Protection: This is the most powerful tool at your disposal. Placing a strong electron-withdrawing group (EWG) on the indole nitrogen, such as tosyl (Ts) or phenylsulfonyl (PhSO₂), significantly decreases the nucleophilicity of the C3 position.[5][6] This electronic deactivation of C3 often tips the balance in favor of cyclization at the C5 position.
-
Nature of the Electrophile: The reactivity of the tethered electrophile plays a role. Harder, more reactive electrophiles may favor reaction at the more nucleophilic C3 site, while softer electrophiles might allow for greater selectivity.
-
Lewis Acid Choice: The Lewis acid used to promote the cyclization can influence the regiochemical outcome by coordinating with the substrate in different ways, altering the steric environment or the reactivity of the electrophilic center.
Caption: Impact of N-protection on cyclization regioselectivity.
Section 3: Alternative & Modern Synthetic Strategies
When classical methods like the Fischer or Bischler-Möhlau synthesis fail, modern catalytic approaches often provide a more reliable and milder path to 4-substituted indoles.[7][8]
Frequently Asked Questions (Modern Methods)
Q1: The Fischer synthesis is not working for my complex substrate. What is a robust alternative for preparing a 4-substituted indole?
A1: For complex molecules, especially in a drug development context, switching to a more modern, often palladium-catalyzed, method is a highly effective strategy. These methods generally offer milder reaction conditions, broader functional group tolerance, and better regiocontrol.
Recommended Alternatives:
| Method | Description | Advantages |
| Leimgruber-Batcho | A two-step synthesis starting from an o-nitrotoluene. Involves formation of an enamine followed by reductive cyclization.[2] | General and reliable. Avoids the use of hydrazines. Good for various substitution patterns. |
| Larock Indole Synthesis | A versatile palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[2] | Excellent for preparing 2,3-disubstituted indoles. Milder conditions than classical methods. |
| Palladium-Catalyzed C-N/C-C Coupling | One-pot strategies involving sequential palladium-catalyzed bond formations have been developed and show wide applicability for challenging 4-substituted indoles.[7] | High efficiency and convergence. Can build complex indoles quickly. |
Protocol: Leimgruber-Batcho Indole Synthesis
This two-step procedure is a reliable alternative to the Fischer synthesis for many substrates.[2]
Step 1: Enamine Formation
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), combine the substituted o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq), and pyrrolidine (1.2 eq).
-
Heat the mixture (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent and excess reagents under reduced pressure to obtain the crude enamine intermediate, which is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or a THF/methanol mixture).
-
Carefully add a catalyst for reduction, such as Raney Nickel (slurry in water) or Palladium on carbon (Pd/C).
-
Introduce a reducing agent. Common choices include hydrazine hydrate (added dropwise at a controlled temperature, e.g., 50-60 °C) or hydrogenation with H₂ gas (balloon or Parr shaker).[2]
-
Monitor the reaction by TLC until the enamine is consumed.
-
After completion, cool the mixture and carefully filter it through a pad of Celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-substituted indole.
Section 4: General Troubleshooting
Frequently Asked Questions (Purification & Protection)
Q1: What is the best N-H protecting group for my indole?
A1: The ideal protecting group is stable to your reaction conditions but is easily removed when desired. The choice is critical for multi-step syntheses.[6]
| Protecting Group | Introduction Reagent | Stability | Cleavage Conditions | Notes |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Stable to base, mild acid, hydrogenation. | Strong acid (TFA, HCl).[6] | Good for increasing solubility. Can be cleaved with heat. |
| Ts (p-Toluenesulfonyl) | TsCl, base (NaH, K₂CO₃) | Very stable to acid, oxidation, many organometallics. | Strong base (NaOH, KOH) at high temp; Reductive cleavage (Mg/MeOH).[6] | Strongly electron-withdrawing; deactivates the indole ring. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, base (NaH) | Stable to a wide range of conditions (base, nucleophiles, organometallics). | Fluoride sources (TBAF); Strong acid. | Cleavage conditions are orthogonal to many other groups. |
| Bzl (Benzyl) | BnBr, base (NaH) | Stable to base, mild acid. | Catalytic Hydrogenation (H₂, Pd/C). | Increases electron density of the indole ring. |
Q2: My 4-substituted indole is difficult to purify by column chromatography. It streaks on the TLC plate and gives poor separation. What can I do?
A2: Indoles can be challenging to purify via silica gel chromatography due to their slightly acidic N-H proton and potential for interaction with the silica surface.
Troubleshooting Purification:
-
Neutralize the Eluent: Add 0.5-1% triethylamine (TEA) or a few drops of ammonia to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel, preventing streaking and improving peak shape.[9]
-
Change the Stationary Phase: If silica gel is problematic, switch to a different stationary phase.
-
Alumina (basic or neutral): Often works well for basic compounds.
-
Reverse-Phase Silica (C18): Purify using polar solvents like acetonitrile/water or methanol/water. This is particularly useful for highly polar indoles.[9]
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high-purity material and is often more scalable than chromatography.[10] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
References
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5980-5989. [Link]
-
Inagaki, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 120(4), 363-373. [Link]
-
Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. [Link]
-
Hughes, D. L., & Zipkin, R. E. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. [Link]
-
Das, J., & Das, S. K. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 18, 293-302. [Link]
-
Malev, O. V., et al. (2019). Synthesis of Indoles: Recent Advances. ResearchGate. [Link]
-
Sieburth, S. M., & Cunard, K. L. (1996). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Journal of the American Chemical Society, 118(23), 5323-5324. [Link]
-
Garg, N. K., & Virgil, S. C. (2009). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. PMC - NIH. [Link]
-
Das, J., & Das, S. K. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. ResearchGate. [Link]
-
Garg, N. K., & Virgil, S. C. (2009). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. Organic Letters, 12(1), 52-55. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Wipf, P. (n.d.). Protecting Groups. University of Pittsburgh. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Golding, B. T., et al. (1999). Protecting-group strategies for the synthesis of N4-substituted and N1,N8-disubstituted spermidines, exemplified by hirudonine. Journal of the Chemical Society, Perkin Transactions 1, 349-356. [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
-
Kang, J.-W., et al. (2019). Protecting group-directed annulations of tetra-substituted oxindole olefins and sulfur ylides: regio- and chemoselective synthesis of cyclopropane- and dihydrofuran-fused spirooxindoles. RSC Advances, 9(24), 13735-13740. [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
-
ResearchGate. (n.d.). Bischler–Möhlau indole synthesis. ResearchGate. [Link]
-
Beleh, M., & Woster, P. M. (2009). Synthesis of Indole Analogues of the Natural Schweinfurthins. PMC - NIH. [Link]
-
Wang, D., et al. (2018). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 9(16), 3976-3982. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
-
Kumar, P., & Kumar, R. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(14), 2739-2756. [Link]
-
Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
Welcome to the technical support resource for the synthesis and purification of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid (CAS 1356470-08-0).[1] This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your experimental outcomes, focusing on maximizing both yield and purity.
Overview of the Synthesis
The standard synthesis of this compound involves the N-sulfonylation of indole-4-carboxylic acid. This reaction proceeds via the deprotonation of the indole nitrogen using a suitable base, creating a nucleophilic anion that subsequently attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The benzenesulfonyl moiety acts as a robust protecting group and a strong electron-withdrawing group, which can be crucial for subsequent chemical transformations.[2] Careful control of reaction parameters is essential to prevent side reactions and ensure high conversion.
Core Reaction Pathway
The fundamental transformation is illustrated below:
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification in a direct question-and-answer format.
Yield-Related Issues
Q1: My final yield is consistently low. What are the primary causes?
Low yields can stem from three main areas: incomplete reaction, product degradation during workup, or mechanical losses.
-
Incomplete Reaction: The most common cause is inefficient deprotonation of the indole nitrogen. The acidity of the N-H proton is moderate, requiring a sufficiently strong base. Weak bases or insufficient stoichiometry will lead to a large amount of unreacted starting material. Ensure your base is anhydrous and used in appropriate excess (see Table 1).
-
Degradation: While the N-sulfonyl group is generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures during workup can cause hydrolysis, cleaving the group and reverting to the starting material. The workup should be performed expeditiously and at low temperatures.
-
Mechanical Loss: The product can be lost during filtration if the precipitate is too fine or during recrystallization if an inappropriate solvent system is used, leading to high solubility in the cold mother liquor.
Q2: The reaction stalls and TLC analysis shows significant starting material even after extended reaction times. Why?
This strongly points to issues with the reagents or reaction conditions.
-
Reagent Quality:
-
Base: The base (e.g., Potassium Carbonate, Sodium Hydride) must be anhydrous. Moisture will consume the base and hydrolyze the benzenesulfonyl chloride.
-
Benzenesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not participate in the reaction. Use a freshly opened bottle or a properly stored aliquot.
-
Solvent: Aprotic polar solvents like DMF or Acetonitrile are typically used.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes drive the reaction to completion, especially if a weaker base like K₂CO₃ is used. However, higher temperatures increase the risk of side reactions.
Q3: During the acidic workup, my product precipitates as an oil or a very fine, difficult-to-filter solid. How can I resolve this?
This is a common physical chemistry problem related to precipitation kinetics.
-
"Oiling Out": This occurs when the product comes out of solution above its melting point or as a supersaturated amorphous solid. To prevent this, perform the acid quench slowly in an ice bath with vigorous stirring. This keeps the temperature low and allows for controlled crystallization. Adding the reaction mixture to the cold acid solution is often more effective than the reverse.
-
Fine Particulate: If the precipitate is too fine, it can clog the filter paper. Try aging the slurry by stirring it in the cold for a longer period (1-2 hours) to allow the crystals to grow larger (a process known as Ostwald ripening). Alternatively, consider a different workup, such as removing the solvent under reduced pressure and performing a liquid-liquid extraction, followed by crystallization from a suitable solvent.
Purity-Related Issues
Q4: What are the most common impurities and how can I identify them?
The primary impurities are typically unreacted starting material and byproducts from side reactions.
| Impurity | Probable Cause | Identification (TLC/¹H NMR) |
| Indole-4-carboxylic acid | Incomplete reaction; insufficient base or reagent. | Different Rf on TLC. In ¹H NMR, the characteristic N-H proton signal will be present (typically a broad singlet >11 ppm). |
| Benzenesulfonic acid | Hydrolysis of benzenesulfonyl chloride. | Highly polar; may stick to the baseline on TLC. Often removed during aqueous workup. |
| Over-sulfonated byproducts | Excessively harsh conditions (rare). | Complex aromatic patterns in ¹H NMR; mass spectrometry is useful for confirmation. |
| Table 1: Common Impurities and Identification Methods |
Q5: My isolated product is off-white or yellow. How can I obtain a pure white solid?
Color is often due to minor, highly conjugated impurities.
-
Recrystallization: This is the most effective method. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. See Section 4 for a detailed protocol and solvent suggestions.
-
Activated Charcoal: If recrystallization alone is insufficient, you can perform a hot filtration with a small amount of activated charcoal. Add the charcoal to the hot solution, stir for 5-10 minutes to adsorb colored impurities, and then filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool. Caution: Use charcoal sparingly as it can also adsorb your product, reducing yield.
Q6: How can I effectively remove unreacted indole-4-carboxylic acid?
Since both the starting material and the product are carboxylic acids, separation can be challenging.
-
pH-Controlled Workup: The acidity of the N-H proton on the starting material allows for some creative purification. However, the most reliable method is a carefully executed recrystallization. The structural differences imparted by the bulky benzenesulfonyl group often lead to different solubility profiles in various solvents.
-
Chromatography: If recrystallization fails, flash column chromatography is a viable, albeit less scalable, option. A silica gel column using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the carboxylic acids protonated and prevent streaking, can be effective.
Recommended Synthesis Protocol
This protocol provides a reliable baseline for synthesizing this compound.
Materials:
-
Indole-4-carboxylic acid
-
Benzenesulfonyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-4-carboxylic acid (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram).
-
Add finely powdered, anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously for 20-30 minutes at room temperature.
-
Slowly add benzenesulfonyl chloride (1.1 - 1.2 eq) dropwise via syringe. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes + 1% Acetic Acid).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold 1M HCl.
-
A precipitate should form. Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization.
Purification by Recrystallization
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of a suitable solvent or solvent system (see Table 2) and heat the mixture to a gentle boil with stirring until all the solid dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for 5 minutes.
-
Perform a hot filtration through a fluted filter paper or a celite plug to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
| Solvent System | Comments |
| Ethanol/Water | Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool.[3] |
| Acetic Acid/Water | A common system for carboxylic acids. Dissolve in hot glacial acetic acid and add water to induce crystallization. |
| Toluene | Good for non-polar impurities. Check solubility first. |
| Ethyl Acetate/Hexanes | Dissolve in a minimum of hot ethyl acetate and add hexanes as the anti-solvent. |
| Table 2: Suggested Recrystallization Solvents |
Troubleshooting Workflow & FAQs
The following diagram provides a logical path for diagnosing experimental issues.
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
What is the best base for this reaction? For laboratory scale, Sodium Hydride (NaH) in an anhydrous solvent like DMF or THF provides fast and irreversible deprotonation, often leading to higher yields. However, it is pyrophoric and requires careful handling. For safer and more scalable processes, anhydrous Potassium Carbonate (K₂CO₃) is an excellent choice, though it may require slightly longer reaction times or gentle heating.[2]
-
Can I use a different sulfonating agent? Yes, but this will result in a different final product. For example, using p-toluenesulfonyl chloride (TsCl) would yield 1-(p-toluenesulfonyl)-1H-indole-4-carboxylic acid. The choice of sulfonating agent depends on the desired properties of the final molecule.[4]
-
How critical is moisture control? It is absolutely critical. Benzenesulfonyl chloride reacts readily with water to form benzenesulfonic acid, which is unreactive in this synthesis. Furthermore, any water present will consume strong bases like NaH. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere, is essential for good results.
-
What analytical techniques are best for monitoring purity?
-
Thin-Layer Chromatography (TLC): Excellent for monitoring reaction progress and checking for the presence of starting material.
-
¹H NMR Spectroscopy: The definitive method for structural confirmation and identifying impurities. The disappearance of the indole N-H proton signal and the appearance of peaks corresponding to the benzenesulfonyl group are key indicators of success.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis and can detect minor impurities not easily seen by NMR.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
-
References
- 1. This compound, 90.0%+,价格-幺米Lab实验室 [mgr.ymilab.com]
- 2. 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | 278593-17-2 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. An Investigation on Practical Synthesis of Carboxylic Acid Derivatives Using p-Toluenesulfonyl Chloride | Bentham Science [eurekaselect.com]
Technical Support Center: Purification Strategies for N-Sulfonylindole Derivatives
Welcome to the technical support center for the purification of N-sulfonylindole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common and complex purification hurdles. Our focus is on the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during the purification of N-sulfonylindole derivatives.
Q1: My flash chromatography isn't separating my N-sulfonylindole from the unreacted starting indole. What should I do?
A: This is a common issue as the polarity difference can sometimes be minimal. First, ensure you are using an appropriate solvent system. A typical starting point is a hexane/ethyl acetate gradient.[1][2] If co-elution persists, try adding a small percentage of a more polar solvent like acetone or a chlorinated solvent like dichloromethane (DCM) to your mobile phase to improve selectivity. For basic indole derivatives, adding a small amount of triethylamine (~0.1%) can deactivate acidic sites on the silica gel and improve peak shape.[1] If these adjustments fail, consider switching to reversed-phase chromatography.
Q2: My N-sulfonylindole derivative seems to be degrading on the silica gel column. How can I prevent this?
A: N-sulfonylindoles can be sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis or other decomposition pathways. To mitigate this, you can use deactivated or neutral silica gel. Alternatively, you can "pre-treat" the column by flushing it with your mobile phase containing a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) before loading your sample.[1] This neutralizes the acidic sites. If degradation is severe, consider alternative purification methods like recrystallization or reversed-phase chromatography.
Q3: I'm trying to recrystallize my N-sulfonylindole, but it keeps "oiling out." What causes this and how can I fix it?
A: "Oiling out" typically occurs when the compound's solubility in the hot solvent is too high, or the solution is cooled too rapidly, causing the compound to separate as a liquid phase instead of forming crystals. To resolve this, try using a more non-polar solvent system or a solvent pair.[3] Good starting points for N-sulfonylindoles include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[3] Dissolve your compound in a minimal amount of the more polar solvent (e.g., acetone) and then slowly add the less polar "anti-solvent" (e.g., n-hexane) at an elevated temperature until you observe slight turbidity. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Seeding with a small crystal of the pure compound can also promote crystallization over oiling out.
Q4: After my aqueous work-up, I'm having trouble removing residual high-boiling solvents like DMF or DMSO. How can I get rid of them?
A: Residual high-boiling solvents are a common nuisance. For solvents like DMF and DMSO, performing multiple washes with brine (saturated aqueous NaCl solution) during the liquid-liquid extraction can help pull them into the aqueous layer.[4] A useful rule of thumb is to use five 10 mL portions of water for every 5 mL of DMF or DMSO in your reaction mixture.[5] If traces remain, they can sometimes be removed by co-evaporation with a solvent like toluene under reduced pressure.[4]
In-Depth Troubleshooting Guides
I. Flash Column Chromatography
Flash chromatography is often the first line of defense for purifying N-sulfonylindole derivatives due to its speed and efficiency.[6] However, success hinges on a systematic approach to method development and troubleshooting.
Before starting your purification, it's crucial to understand what you might be separating. Common impurities include:
-
Unreacted Indole: Often has a polarity close to the product.
-
Excess Sulfonylating Agent (e.g., Sulfonyl Chloride): Can be reactive and should be quenched and removed.
-
Desulfonylated Indole: The product of N-S bond cleavage, which can occur under harsh reaction or work-up conditions.
-
C2 or C3-Sulfonylated Isomers: Side products from reactions on the indole ring itself.[7]
-
Hydrolysis Products: From reaction with water during work-up.[8]
-
Solvent System Selection:
-
Column Packing:
-
Use silica gel 60 as the stationary phase.[1]
-
Pack the column as a slurry in the initial, least polar mobile phase to ensure a homogenous bed. A well-packed column is critical for good separation.
-
-
Sample Loading:
-
Liquid Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent like DCM.[1]
-
Dry Loading: If your compound has poor solubility in the mobile phase or if you used a polar reaction solvent, dry loading is recommended.[6] Adsorb your crude material onto a small amount of silica gel or Celite, remove the solvent under vacuum, and load the resulting powder onto the top of your column. This technique often leads to sharper bands and better separation.[6]
-
-
Elution and Fraction Collection:
-
Run the column using positive pressure (air or nitrogen).[9]
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | - Inappropriate solvent system.- Column overloading.- Poorly packed column. | - Re-optimize the solvent system using TLC. Try adding a different co-solvent.- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a homogenous slurry. |
| Product Streaking on TLC/Column | - Compound is highly polar or acidic/basic.- Interaction with acidic silica. | - Use a more polar eluent system.[4]- Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or a small amount of acetic acid for acidic compounds).[1] |
| Product Degradation on Column | - Sensitivity to acidic silica gel. | - Use neutral or deactivated silica gel.- Add a basic modifier (e.g., triethylamine) to the mobile phase.[1]- Minimize the time the compound spends on the column by running it faster. |
| Irreproducible Results | - Inconsistent solvent composition.- Changes in silica gel activity. | - Always use freshly prepared mobile phases.- Use silica gel from the same manufacturer and lot number if possible. |
Workflow for Flash Chromatography Troubleshooting
Caption: Decision-making workflow for troubleshooting common flash chromatography issues.
II. Crystallization
Crystallization is a powerful technique for obtaining highly pure N-sulfonylindole derivatives, especially on a larger scale. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Commonly used solvents for N-sulfonylindoles include ethanol, isopropanol, ethyl acetate, acetone, and solvent pairs like hexane/ethyl acetate or hexane/acetone.[3][10]
-
Test solubility in small vials with a few milligrams of your crude product.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves. Avoid adding too much solvent, as this will reduce your yield.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | - Solution is supersaturated.- Cooling is too rapid.- Inappropriate solvent. | - Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Try a different solvent or a solvent pair.[3] |
| No Crystals Form | - Solution is too dilute.- Compound is very soluble in the chosen solvent. | - Boil off some of the solvent to concentrate the solution.- Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Poor Recovery / Low Yield | - Too much solvent was used.- Compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and attempt a second crystallization.- Use a different solvent in which the compound is less soluble when cold. |
| Product is still Impure | - Impurities have similar solubility profiles.- Impurities were trapped in the crystal lattice. | - Perform a second recrystallization.- Consider a preliminary purification by flash chromatography to remove the bulk of the impurities before crystallizing. |
Logical Relationship for Purification Strategy Selection
Caption: A logical guide for selecting the appropriate purification strategy.
References
- 1. Purification [chem.rochester.edu]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. biotage.com [biotage.com]
- 7. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Substituted Indoles
Objective: This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the synthesis of sterically hindered indoles. It provides a structured, problem-solving approach in a question-and-answer format, combining mechanistic insights with actionable, field-proven protocols.
Section 1: The Fischer Indole Synthesis: Navigating Crowded Scaffolds
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[1][2] While powerful, its efficiency can be dramatically reduced by steric congestion, particularly from bulky groups on the arylhydrazine or the carbonyl component.
Troubleshooting Guide & FAQs
Question 1: My Fischer indole synthesis using a 2,6-disubstituted aniline (to generate a 4,7-disubstituted indole) is failing or giving abysmal yields. What is the underlying issue and how can I resolve it?
Answer: This is a classic manifestation of steric hindrance impacting the key step of the reaction. The mechanism proceeds through a hydrazone which tautomerizes to an enamine, followed by a[3][3]-sigmatropic rearrangement.[1][2] A bulky substituent at the ortho-position of the arylhydrazine severely impedes the formation of the cyclic transition state required for this rearrangement. This increases the activation energy of the desired pathway, allowing side reactions or decomposition to dominate.
Core Problem: Steric clash between the ortho-substituent and the substituent from the ketone partner destabilizes the key[3][3]-sigmatropic rearrangement transition state.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Fischer indole synthesis.
Actionable Solutions:
-
Adopt Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid, uniform heating that can supply the necessary energy to overcome the high activation barrier of the sterically demanding rearrangement.[4][5] Reactions that take hours under conventional heating can often be completed in minutes with significantly higher yields.[3][6]
-
Intensify Catalysis with Potent Lewis Acids: While traditional Brønsted acids or standard Lewis acids like ZnCl₂ may be insufficient, more potent catalysts can be effective.[2][7][8] Scandium(III) triflate (Sc(OTf)₃) is particularly noteworthy for its ability to catalyze the synthesis of complex and sterically hindered indoles in high yields.[9] Eaton's reagent (P₂O₅ in MeSO₃H) is another powerful option for forcing difficult cyclizations.[4]
Question 2: My reaction stalls at the hydrazone/enamine stage. TLC and LC-MS analysis show consumption of starting materials but very little indole product. How can I drive the reaction to completion?
Answer: This indicates that the initial condensation to form the hydrazone is successful, but the subsequent, more sterically demanding[3][3]-sigmatropic rearrangement and cyclization are kinetically unfavorable. The key is to shift the equilibrium towards the final product by adjusting the reaction conditions to favor the high-energy steps.
Data-Driven Catalyst Selection:
| Catalyst | Typical Conditions | Strengths in Hindered Cases | Considerations |
| ZnCl₂ | 1-2 equiv., neat or in high-boiling solvent, heat | Workhorse catalyst, effective for moderate hindrance.[7] | Often requires harsh temperatures, may fail in severe cases. |
| Polyphosphoric Acid (PPA) | Solvent and catalyst, 100-180 °C | Strong dehydrating agent, can drive cyclization. | Viscous, can lead to charring and difficult workup. |
| Eaton's Reagent | Solvent and catalyst, RT to 80 °C | Extremely powerful, often works when others fail. Effective in MW synthesis.[4] | Highly corrosive, requires careful handling. |
| Sc(OTf)₃ / Yb(OTf)₃ | 5-10 mol%, Toluene or DCE, 110-140 °C | Highly effective for complex, polycyclic, and hindered substrates.[9] | Higher cost compared to classical acids. |
| Microwave + Acid | Acetic acid, Eaton's reagent, or ionic liquids | Drastically reduces reaction times (minutes vs. hours) and improves yields.[3][6][10] | Requires specialized microwave reactor equipment. |
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,7-trimethylindole
This protocol describes a method for a sterically hindered Fischer indole synthesis using microwave irradiation, adapted from literature procedures.[4][11]
Materials:
-
2,6-dimethylphenylhydrazine hydrochloride (1.0 equiv)
-
Acetone (1.5 equiv)
-
Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid)
-
Microwave synthesis vial (10 mL) with stir bar
-
Biotage Initiator or similar scientific microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 2,6-dimethylphenylhydrazine hydrochloride (e.g., 172 mg, 1.0 mmol).
-
Add acetone (e.g., 0.11 mL, 1.5 mmol).
-
Carefully add 3 mL of Eaton's Reagent.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate at 150 °C for 10 minutes with magnetic stirring.
-
After the reaction, cool the vial to room temperature using compressed air.
-
Carefully uncap the vial in a fume hood and quench the reaction by slowly pouring the mixture over crushed ice and water (approx. 50 mL).
-
Basify the aqueous solution to pH > 9 with concentrated NaOH solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure 2,4,7-trimethylindole.
Section 2: Palladium-Catalyzed Indole Syntheses - Overcoming Steric Barriers in Cross-Coupling
Modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination and Heck cyclization, offer powerful alternatives to classical methods, particularly for constructing highly substituted or sterically congested indoles. However, they are not immune to steric challenges.
Frequently Asked Questions (FAQs)
Question 3: My intramolecular Buchwald-Hartwig cyclization to form a C7-substituted indole is giving low yields and significant amounts of proto-dehalogenation of my starting material. What is the problem?
Answer: This issue points to a competition between the desired C-N bond-forming reductive elimination and an undesired side reaction (proto-dehalogenation). A bulky substituent at the position that will become C7 of the indole can severely hinder the reductive elimination step. If this step is too slow, the palladium intermediate has time to undergo side reactions.
Mechanistic Insight:
Caption: Competing pathways in sterically hindered Buchwald-Hartwig indole synthesis.
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is the most important parameter for overcoming this issue. Bulky, electron-rich "Buchwald-type" biarylphosphine ligands are designed to accelerate the reductive elimination step. For sterically demanding substrates, consider switching to ligands with larger bite angles and more steric bulk, such as XPhos, SPhos, or RuPhos.
-
Base and Solvent Optimization: The choice of base can influence the rate of both deprotonation and reductive elimination. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOtBu, which can sometimes promote side reactions. Aprotic polar solvents like toluene or dioxane are standard, but screening different solvents can sometimes improve results.
Question 4: I am attempting a Heck-type cyclization to form a 2,3-disubstituted indole, but the reaction is sluggish and requires high catalyst loading. How can I improve efficiency?
Answer: In a Heck-type indole synthesis, the key steps are the migratory insertion of the alkene into the Pd-Ar bond followed by C-N bond formation. Large substituents on the alkene (destined for C2 and C3) can slow down the migratory insertion step, leading to a sluggish reaction.
Solutions to Improve Efficiency:
-
Use a More Active Catalyst System: Modern catalyst systems, often employing N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands, can be more effective than traditional Pd(OAc)₂/PPh₃ systems for challenging substrates.
-
Increase Temperature: As with the Fischer synthesis, providing more thermal energy (either through conventional heating or microwave irradiation) can help overcome the activation energy of the sterically hindered migratory insertion.
-
Ensure Anhydrous and Oxygen-Free Conditions: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your solvent and reagents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences [organic-chemistry.org]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
minimizing byproducts in the synthesis of N-arylindoles
A Guide to Minimizing Byproducts and Optimizing Reaction Outcomes
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in N-arylindole synthesis?
The most frequently encountered byproducts can be broadly categorized as:
-
C-Arylated Isomers: Primarily C3-arylation, and to a lesser extent, C2-arylation of the indole nucleus. This arises from the competing reactivity of the indole ring's carbon atoms.[1][2]
-
Homocoupling of the Aryl Halide: This leads to the formation of biaryl impurities, which can complicate purification.
-
Products from Reaction with the Ligand or Solvent: In some cases, the ligand or solvent can be arylated, leading to undesired side products.[2]
-
Dehalogenation of the Aryl Halide: This results in the formation of an arene byproduct and unreacted indole starting material.
-
N-alkoxyindoles: Specific to the Cadogan-Sundberg synthesis, where the nitro group is the precursor to the indole nitrogen.[3]
Q2: How does the choice of metal catalyst (Palladium vs. Copper) influence byproduct formation?
Palladium and copper-catalyzed systems, while both effective for N-arylation, have different reactivity profiles that influence byproduct formation.
-
Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination): These systems are generally very active and versatile, but can be prone to C-arylation, especially with indoles unsubstituted at the C3 position.[2][4] The choice of ligand is critical in controlling the regioselectivity.[4][5]
-
Copper-catalyzed reactions (e.g., Ullmann condensation): Traditionally, these reactions required high temperatures, which can lead to thermal decomposition and other side reactions.[2][6] Modern ligand-assisted Ullmann reactions can proceed under milder conditions, but issues like ligand arylation can arise.[2] Copper catalysis can sometimes offer better N-selectivity compared to palladium for certain substrates.[7][8]
Q3: Are there any general strategies to improve N-selectivity in indole arylation?
Yes, several general principles can be applied to favor N-arylation over C-arylation:
-
Steric Hindrance: Increasing the steric bulk of the ligand or the aryl halide can disfavor attack at the more sterically hindered C3 position of the indole.
-
Electronic Effects: The electronic properties of the aryl halide and the indole can influence the reaction outcome. Electron-withdrawing groups on the aryl halide can sometimes enhance the rate of N-arylation.
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial. For instance, the choice of base can significantly impact the reaction's success and selectivity.[9][10]
Troubleshooting Guides by Synthetic Method
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for N-arylindole synthesis due to its broad substrate scope and functional group tolerance.[11] However, challenges with selectivity can arise.
Problem: Significant formation of C3-arylated indole as a byproduct.
-
Mechanistic Cause: The indole anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. The palladium catalyst can coordinate to either site, leading to a mixture of products. The regioselectivity is often dictated by the nature of the ligand on the palladium center.[1][2]
-
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is paramount. For indoles unsubstituted at the C3-position, sterically hindered, electron-rich ligands are often preferred.
-
Base Optimization: The base plays a crucial role in the catalytic cycle.
-
Solvent and Temperature:
-
Problem: Low yield and recovery of starting materials (aryl halide and indole).
-
Mechanistic Cause: This can be due to catalyst deactivation, insufficient base strength, or the presence of impurities that poison the catalyst.
-
Troubleshooting Protocol:
-
Reagent Purity: Ensure all reagents and the solvent are pure and dry. Water and oxygen can deactivate the palladium catalyst. Use freshly distilled solvents and degas the reaction mixture thoroughly.
-
Catalyst and Ligand Loading: While typically low (1-2 mol %), increasing the catalyst and ligand loading to 3-5 mol % may improve conversion.
-
Base Strength and Solubility: Ensure the chosen base is strong enough to deprotonate the indole and is sufficiently soluble in the reaction medium. If using an inorganic base, ensure it is finely powdered to maximize surface area.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical and cost-effective method for N-arylindole synthesis.[2][6] Modern protocols utilize ligands to enable milder reaction conditions.
Problem: The reaction is sluggish or does not proceed to completion.
-
Mechanistic Cause: Traditional Ullmann reactions require high temperatures (often >150 °C) to proceed.[6] Even with modern ligand-accelerated protocols, insufficient thermal energy or catalyst activity can lead to poor conversion.
-
Troubleshooting Protocol:
-
Ligand Assistance: If not already in use, the addition of a ligand is crucial for achieving reasonable reaction rates at lower temperatures.
-
Simple diamine ligands like trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine (DMEDA) are often effective.[2]
-
1,10-Phenanthroline can also be a good choice.
-
-
Temperature and Solvent:
-
If the reaction is slow at a given temperature (e.g., 110 °C), incrementally increase the temperature by 10-15 °C.
-
High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used, but toluene or dioxane are common in modern protocols.[6] Ensure the solvent is appropriate for the desired reaction temperature.
-
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If using an aryl bromide or chloride, you may need more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).
-
Problem: Formation of biaryl homocoupling product.
-
Mechanistic Cause: The copper catalyst can promote the coupling of two molecules of the aryl halide, especially at high temperatures and catalyst concentrations.
-
Troubleshooting Protocol:
-
Lower Catalyst Loading: Reduce the amount of copper catalyst to the minimum required for efficient N-arylation (typically 1-5 mol %).
-
Control Temperature: Avoid excessively high temperatures. Use the lowest temperature that provides a good reaction rate.
-
Use of Additives: In some cases, additives can suppress homocoupling, but this is highly system-dependent. Focus on optimizing the primary reaction parameters first.
-
Cadogan-Sundberg Indole Synthesis
This method involves the reductive cyclization of o-nitrostyrenes using a trivalent phosphorus reagent, typically triethyl phosphite.[13]
Problem: Formation of N-ethoxyindole byproduct.
-
Mechanistic Cause: This byproduct arises from the reaction of the N-hydroxyindole intermediate with the triethyl phosphite reagent. An isotopic labeling study has confirmed that the oxygen atom in the N-ethoxyindole originates from the nitro group of the starting material.[3]
-
Troubleshooting Protocol:
-
Phosphorus Reagent: While triethyl phosphite is standard, other deoxygenating agents can be explored, although this may require significant re-optimization.
-
Reaction Conditions: The formation of the N-ethoxyindole is often inherent to the standard reaction conditions. The focus should be on purification to separate it from the desired indole product.
-
Purification: Careful column chromatography can usually separate the desired indole from the N-ethoxyindole byproduct.
-
Data Summary and Workflow
Table 1: General Parameters for N-Arylindole Synthesis
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Ar-I, Ar-Br (Ar-Cl is challenging) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Cu powder |
| Ligand | Bulky phosphines (XPhos, RuPhos), BINAP | Diamines (DMEDA), 1,10-phenanthroline |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | Dioxane, Toluene, DMF, NMP |
| Temperature | 80 - 120 °C | 110 - 180 °C (can be lower with ligands) |
| Common Byproducts | C3-arylation, dehalogenation | Biaryl homocoupling, ligand arylation |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of Indole:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol %), the phosphine ligand (2-4 mol %), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add the indole (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution).
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Ligand-Assisted Ullmann N-Arylation of Indole:
-
To an oven-dried sealed tube, add CuI (1-5 mol %), the ligand (e.g., DMEDA, 10-20 mol %), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add the indole (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add the solvent (e.g., dioxane, to make a 0.5-1.0 M solution).
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through silica gel, washing thoroughly.
-
Concentrate the filtrate and purify the residue by flash chromatography.[12]
Visualizing Reaction Pathways
Decision Workflow for N-Arylindole Synthesis
Caption: A decision tree for selecting an appropriate N-arylation method.
Buchwald-Hartwig Catalytic Cycle and Byproduct Formation
Caption: Pathways to N- and C-arylation in the Buchwald-Hartwig reaction.
References
-
Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]
-
Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. PMC, 26(16), 5079. [Link]
-
Oeser, P., Koudelka, J., Petrenko, A., & Tobrman, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed, 34443667. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Majgier-Baranowska, H., et al. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. ResearchGate. [Link]
-
Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis. ResearchGate. [Link]
-
Bessis, A., et al. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. National Institutes of Health. [Link]
-
Bessis, A., et al. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. MDPI. [Link]
-
Oldenhuis, N. J., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(42), 12531-12541. [Link]
-
Jones, C. P., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. PMC. [Link]
-
Jones, C. P., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. [Link]
-
Beletskaya, I. P., et al. (2005). An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Karim, R., et al. (2025). Microwave‐Assisted Chemo‐ and Regioselective Synthesis of N‐arylindoles over Carbazoles Under Phosphine‐Free Conditions. ResearchGate. [Link]
-
Gribble, G. W. (2016). Early Applications of the Cadogan-Sundberg Indole Synthesis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]
-
Oldenhuis, N. J., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(23), 3635-3637. [Link]
-
Majgier-Baranowska, H., et al. (2012). Studies on the mechanism of the Cadogan-Sundberg indole synthesis. Ask this paper. [Link]
-
Jones, C. P., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Vaddula, B. R., et al. (2013). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 78(15), 7439-7448. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Niu, C., et al. (2022). Atroposelective Synthesis of N-Arylindoles via Enantioselective N–H Bond Insertion. Organic Letters, 24(41), 7594-7599. [Link]
-
Nguyen, H. H., & Kurth, M. J. (2010). Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling. Organic Letters, 12(8), 1748-1751. [Link]
-
Lee, J. Y., et al. (2009). One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. PubMed, 19252321. [Link]
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient N-Arylation of Indoles
Welcome to the technical support center for indole N-arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these powerful cross-coupling methodologies.
N-arylindoles are a cornerstone structural motif in pharmaceuticals, agrochemicals, and materials science. Their synthesis is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, primarily the Buchwald-Hartwig amination (Palladium), the Ullmann condensation (Copper), and the Chan-Lam coupling.[1][2][3] Selecting the optimal catalyst system is paramount for achieving high yield, selectivity, and functional group tolerance.
Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection
This section addresses high-level decisions to guide your initial experimental design.
Q1: What are the primary differences between Palladium and Copper catalyst systems, and when should I choose one over the other?
A1: Both palladium and copper are workhorses for N-arylation, but they have distinct advantages and disadvantages.
-
Palladium-based systems (typically Buchwald-Hartwig amination) are known for their high reactivity and broad substrate scope.[4] They are often the first choice for coupling challenging substrates, including aryl chlorides and triflates, and can function at lower temperatures than traditional copper systems.[5][6] The key to success with palladium lies in the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4] However, palladium catalysts are significantly more expensive, which can be a consideration for large-scale synthesis.
-
Copper-based systems (Ullmann-type reactions) are a more economical option.[7][8] Modern protocols have overcome the classical requirement for harsh reaction conditions (high temperatures, stoichiometric copper) by employing ligands.[9] Simple, inexpensive diamine ligands (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline) can dramatically accelerate the reaction.[1][3] Copper catalysis is particularly effective for aryl iodides and bromides and can sometimes offer complementary selectivity or functional group tolerance compared to palladium.[7]
The choice often comes down to a balance of cost, desired reactivity, and substrate scope. For maximum versatility and reactivity, especially with aryl chlorides, palladium is the preferred starting point. For cost-effectiveness with aryl iodides or bromides, a modern copper-catalyzed approach is an excellent alternative.
Q2: The variety of phosphine ligands for Palladium catalysis is overwhelming. How do I choose the right one?
A2: Ligand selection is arguably the most critical parameter in palladium-catalyzed N-arylation. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich dialkylbiarylphosphine ligands (often called "Buchwald ligands") are the gold standard because they promote the formation of the active, monoligated Pd(0) species necessary for efficient catalysis.[5]
Here’s a general guide:
-
For unhindered substrates: Ligands like XPhos or P(t-Bu)₃ often provide excellent results for a wide range of aryl bromides, chlorides, and triflates.
-
For sterically hindered substrates: If your aryl halide has ortho-substituents or your indole is substituted at the 2- or 7-position, a more sterically demanding ligand is required to prevent catalyst decomposition and side reactions.[5] Ligands like RuPhos or BrettPhos are specifically designed to create a bulky coordination sphere around the palladium, facilitating coupling of challenging substrates.
-
To minimize C-arylation: With some indoles, particularly those unsubstituted at the C3-position, competitive C-H arylation can be a significant side reaction.[5] Specific ligands have been developed to favor N-arylation by controlling the steric and electronic environment at the metal center.[5]
It is often necessary to screen a small panel of ligands to find the optimal choice for a new or challenging substrate combination.
Q3: My reaction involves sensitive functional groups. Which catalyst system is more tolerant?
A3: Functional group compatibility is a critical concern. The primary issue is often not the metal catalyst itself, but the base required for the reaction. Strong bases like sodium tert-butoxide (NaOt-Bu) can react with acidic protons (e.g., phenols, carboxylic acids) or base-sensitive groups (e.g., esters).
-
Palladium systems often show broad functional group tolerance, in part because the catalyst systems are so active that milder bases can be used effectively.[4] For sensitive substrates, switching from NaOt-Bu to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a common and effective strategy.[4][5]
-
Copper systems can also be highly tolerant. The use of K₃PO₄ is very common in copper-catalyzed arylations.[7] However, functional groups that can chelate the copper ion, such as phenols or benzoic acids, can sometimes inhibit catalysis.[7]
In general, palladium systems paired with a mild base like K₃PO₄ offer excellent compatibility for a wide range of sensitive functionalities.
Q4: Are there emerging methods like photoredox catalysis for N-arylation of indoles?
A4: Yes, photoredox catalysis is a rapidly developing field that offers new mechanistic pathways for C-N bond formation, often under exceptionally mild conditions.[10] These reactions use a photocatalyst (like an iridium or ruthenium complex) that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates.[11] This approach can be combined with nickel catalysis to perform N-arylations at or near room temperature, offering orthogonal reactivity to traditional palladium or copper methods.[12][13] While still newer, photoredox catalysis is a powerful tool, especially for complex molecules that cannot tolerate the thermal conditions of traditional cross-coupling.
Part 2: Troubleshooting Guide
Even with a well-chosen catalyst system, challenges can arise. This guide addresses the most common issues in a question-and-answer format.
Problem: Low or No Yield of N-Arylated Product
Q: My reaction shows no conversion of starting materials. What are the most likely causes and how do I fix them?
A: This is a common issue that usually points to one of four key areas: catalyst activity, the base, solvent purity, or temperature.
-
Inactive Catalyst: The palladium(0) or copper(I) species is the active catalyst.
-
Palladium: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ require in-situ reduction, which may be inefficient. Using a dedicated Pd(0) source like Pd₂(dba)₃ is often more reliable.[4] Ensure your phosphine ligand is not oxidized; handle air-sensitive ligands under an inert atmosphere.
-
Copper: Use a reliable Cu(I) source like CuI. Exposure to air can oxidize it to inactive Cu(II).
-
-
Ineffective Base: The base deprotonates the indole N-H, making it nucleophilic.
-
If you are using a weaker base like K₃PO₄ and getting no reaction, the deprotonation may be insufficient. A stronger base like NaOt-Bu or LiHMDS may be required, provided your substrate is compatible.[4]
-
The base must be anhydrous. The presence of water can protonate the active nucleophile and interfere with the catalyst.
-
-
Solvent Quality: Use anhydrous, deoxygenated solvents. Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands. Common solvents include toluene, dioxane, and DMF.[4][14]
-
Temperature: While many modern systems work at lower temperatures, some combinations, especially with copper catalysts or less reactive aryl chlorides, require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[2][7]
Decision Workflow: Initial Reaction Troubleshooting
References
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed N-Arylation of Indoles: Ingenta Connect [ingentaconnect.com]
- 9. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
refining protocols for the synthesis of complex indole derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of complex indole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricate landscape of indole chemistry. Our goal is to provide practical, experience-driven advice to help you troubleshoot common experimental challenges and refine your synthetic protocols.
Introduction
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. However, the synthesis of highly substituted and complex indole derivatives is often fraught with challenges, including low yields, poor regioselectivity, and difficult purifications. This guide addresses these issues directly, providing clear, actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address high-level questions that frequently arise during the planning and execution of indole syntheses.
Q1: I'm planning a synthesis. Which named indole synthesis method should I choose?
A: The optimal choice depends critically on the substitution pattern of your target molecule and the availability of starting materials.
-
Fischer Indole Synthesis: Best for indoles synthesized from aryl hydrazines and ketones/aldehydes. It is robust but can be limited by the harsh acidic conditions and the availability of substituted hydrazines.
-
Madelung Synthesis: Suitable for synthesizing 2-alkylindoles via the intramolecular cyclization of N-acyl-o-toluidines. It requires high temperatures and strong bases, making it unsuitable for sensitive functional groups.
-
Palladium-Catalyzed Methods (e.g., Heck, Sonogashira, Buchwald-Hartwig): Offer excellent functional group tolerance and are ideal for constructing highly decorated indole rings from substituted anilines and alkynes or alkenes. These methods are often preferred in modern drug discovery for their versatility, though they require careful optimization of catalysts, ligands, and reaction conditions.
-
Bischler-Möhlau Indole Synthesis: Involves the reaction of an α-halo-ketone with an excess of aniline. It is generally simple to perform but can suffer from low yields and the need for harsh conditions.
Q2: My indole product is unstable and decomposes during purification. What can I do?
A: Indoles, particularly electron-rich ones, can be sensitive to air, light, and acid.
-
Acid Sensitivity: Avoid acidic conditions during workup and chromatography. Use a neutralized silica gel (e.g., treated with triethylamine) for column chromatography.
-
Air/Light Sensitivity: Perform the purification and storage under an inert atmosphere (Nitrogen or Argon) and in amber vials to protect from light.
-
Storage: Store the purified indole derivative at low temperatures (-20 °C) under an inert atmosphere.
Troubleshooting Guide: Common Synthetic Problems
This section provides in-depth solutions to specific experimental issues.
Problem Area 1: Low or No Product Yield
Q: My Fischer indole synthesis is failing, resulting in a tar-like substance with no desired product. What went wrong?
A: This is a classic issue in Fischer indole synthesis, typically pointing to decomposition under the harsh acidic conditions.
Causality: The reaction proceeds through an enamine intermediate followed by a-sigmatropic rearrangement. Strong acids (like H₂SO₄ or polyphosphoric acid) and high temperatures, while necessary to drive the reaction, can also promote undesired side reactions, polymerization of the enamine intermediate, or complete degradation of the starting material or product.
Troubleshooting Steps:
-
Catalyst Modification: Switch from a strong Brønsted acid to a milder Lewis acid. Lewis acids like ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃ can effectively catalyze the cyclization at lower temperatures, minimizing decomposition.
-
Temperature Control: Instead of heating directly to a high temperature, try a stepwise heating profile. Allow the initial condensation to occur at a lower temperature before slowly increasing it to effect the cyclization.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. High-boiling point solvents like toluene or xylene are common, but ionic liquids have emerged as effective media that can promote the reaction under milder conditions.
Caption: A decision tree for troubleshooting a failing Fischer indole synthesis.
Problem Area 2: Poor Regioselectivity
Q: I'm performing a Larock indole synthesis with an unsymmetrical alkyne, and I'm getting a mixture of regioisomers. How can I control the selectivity?
A: Regiocontrol in the Larock indole synthesis (and other palladium-catalyzed cyclizations) is a well-documented challenge, governed by both steric and electronic factors of the starting materials. The initial carbopalladation of the alkyne can occur at two different positions, leading to two possible products.
Troubleshooting Steps:
-
Alkyne Substituents: The directing effect of the alkyne's substituents is paramount.
-
Sterics: A bulky substituent will sterically hinder the palladium complex, directing the carbopalladation to the less hindered carbon of the alkyne.
-
Electronics: Electron-withdrawing groups on the alkyne can influence the regioselectivity of the migratory insertion step.
-
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) can enhance regioselectivity by increasing the steric demand around the metal center.
-
Solvent and Additives: The polarity of the solvent can influence the stability of the intermediates. Sometimes, the addition of specific salts (e.g., LiCl) can affect the coordination sphere of the palladium and improve selectivity.
| Alkyne Substituent (R) | Directing Effect | Typical Outcome for 2-iodoaniline + Ph-C≡C-R |
| -Si(CH₃)₃ (Trimethylsilyl) | Strong Steric Director | Favors cyclization at the carbon bearing the phenyl group. |
| -C(O)CH₃ (Acetyl) | Electronic Director | Can favor cyclization at the carbon bearing the acetyl group. |
| -CH₂OH (Hydroxymethyl) | Coordinating Group | Can chelate to palladium, strongly directing the insertion. |
| -Alkyl (e.g., Propyl) | Weak Steric Director | Often results in a mixture of regioisomers. |
Detailed Protocol Example: Microwave-Assisted Fischer Indole Synthesis
This protocol provides a modern, rapid method for synthesizing 2-phenylindole, which often suffers from long reaction times and harsh conditions using conventional heating.
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Acetophenone (1.0 mmol, 120 mg)
-
Zinc Chloride (ZnCl₂, 0.2 mmol, 27 mg)
-
Ethanol (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
Procedure:
-
Combine phenylhydrazine, acetophenone, and zinc chloride in the microwave vial.
-
Add ethanol and seal the vial with a cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate = 9:1) to yield 2-phenylindole.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: White to off-white solid.
-
Characterization: ¹H NMR (CDCl₃) δ 8.15 (br s, 1H, NH), 7.65 (d, 2H), 7.58 (d, 1H), 7.41 (t, 2H), 7.32 (t, 1H), 7.15-7.08 (m, 2H), 6.80 (s, 1H).
Caption: Step-by-step workflow for microwave-assisted Fischer indole synthesis.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Bandini, M., & Gualandi, A. (2011). Gold-Catalyzed Reactions of Indoles. Chemical Society Reviews, 40(3), 1307-1321. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Sridharan, V., Perumal, S., & Avendaño, C. (2007). Recent advances in the synthesis of indoles. RSC Advances, 1(1), 21-39. [Link]
-
Vafaeezadeh, M., & Hashemi, M. M. (2013). Ionic liquid as a reusable reaction medium for the synthesis of indoles via Fischer reaction. Journal of Molecular Liquids, 180, 133-136. [Link]
-
Larock, R. C. (1999). Palladium-Catalyzed Annulation. Journal of Organometallic Chemistry, 576(1-2), 111-124. [Link]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Benzenesulfonyl Indole Inhibitors
The benzenesulfonyl indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of enzymes and receptors. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for benzenesulfonyl indole inhibitors across various biological targets, offering insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on inhibitory potency and selectivity, supported by experimental data and mechanistic rationale.
Introduction: The Versatility of the Benzenesulfonyl Indole Scaffold
The indole nucleus is a prominent feature in many biologically active natural products and synthetic compounds, known for its ability to participate in various non-covalent interactions within protein binding sites.[1] When coupled with a benzenesulfonamide moiety, the resulting scaffold gains a potent zinc-binding group (ZBG) in the form of the sulfonamide, crucial for inhibiting metalloenzymes.[2][3] This combination has proven to be a fruitful starting point for the development of inhibitors for targets such as carbonic anhydrases, viral polymerases, and cyclooxygenases. This guide will dissect the SAR of this versatile scaffold against these key targets.
I. Carbonic Anhydrase Inhibitors: A Tale of Isoform Selectivity
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes.[4] The sulfonamide group of benzenesulfonyl indoles acts as a potent ZBG, coordinating to the active site zinc ion.[2][3] The key to successful drug design in this area lies in achieving isoform-selective inhibition to minimize off-target effects.[3]
Core Interactions and the Role of the Sulfonamide
The primary interaction driving the inhibitory activity of benzenesulfonyl indoles against CAs is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site. This interaction is further stabilized by a network of hydrogen bonds with conserved active site residues.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural features that govern the potency and selectivity of indole-based benzenesulfonamides as hCA inhibitors.[2][3][5]
-
Substitution on the Indole Ring:
-
Position of Linker: The point of attachment of the benzenesulfonamide moiety to the indole core significantly influences activity. For instance, 3-substituted indoles have shown higher activity compared to 5- or 6-substituted analogs.[3]
-
Nature of Substituents: The introduction of various substituents on the indole ring can modulate potency and selectivity. For example, in a series of indole-based benzenesulfonamides, a compound with an unsubstituted indole ring (compound 2a in the study) demonstrated the most potent inhibition against the hCA II isoform with a Ki of 5.9 nM and significant selectivity over other isoforms.[2][3][5]
-
-
Substitution on the Benzenesulfonamide Ring:
-
Positional Effects: Substitutions at the para- and meta-positions of the benzenesulfonamide ring generally lead to higher inhibitory activity compared to ortho-substituted compounds.[3]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Tetrafluoro-substituted benzenesulfonamides have been shown to be more effective CAIs than their non-fluorinated counterparts, likely due to the increased acidity of the sulfonamide group, which facilitates deprotonation and coordination to the zinc ion.[6]
-
-
The Amide Linker:
-
The nature and length of the linker connecting the indole and benzenesulfonamide moieties can provide flexibility, enabling optimal positioning within the active site and the formation of additional hydrogen bonds.[2][5] For instance, a longer amide linker in a hydroxy-substituted compound resulted in potent inhibitory activity on hCA II and XII.[3]
-
Quantitative SAR Data for Carbonic Anhydrase II Inhibitors
| Compound ID | Indole Substitution | Benzenesulfonamide Substitution | Linker | Ki (nM) for hCA II | Selectivity (fold) vs hCA I | Selectivity (fold) vs hCA IX | Selectivity (fold) vs hCA XII | Reference |
| 2a | Unsubstituted | Unsubstituted | Amide | 5.9 | 13 | 34 | 9 | [2][3][5] |
| 2b | Unsubstituted | 4-Hydroxy | Amide | 7.3 | - | - | - | [2][3][5] |
| 2c | Unsubstituted | 4-Methoxy | Amide | 9.0 | - | - | - | [2][3][5] |
| 2d | Unsubstituted | 4-Chloro | Amide | 7.1 | - | - | - | [2][3][5] |
Data synthesized from multiple sources.[2][3][5]
Visualizing the Inhibition Mechanism
Caption: Interaction of a benzenesulfonyl indole inhibitor with the carbonic anhydrase active site.
II. Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: Allosteric Inhibition Strategies
The HCV NS5B polymerase is a key enzyme in the replication of the hepatitis C virus, making it a prime target for antiviral drug development.[7][8][9] Benzenesulfonyl indole derivatives have emerged as potent non-nucleoside inhibitors (NNIs) of NS5B, binding to allosteric sites on the enzyme and inducing a conformational change that prevents RNA synthesis.[10][11]
Allosteric Binding Pockets
Unlike nucleoside inhibitors that target the active site, benzenesulfonyl indoles typically bind to one of several allosteric pockets on the NS5B enzyme, often referred to as the "thumb" or "palm" domains.[8] This mode of inhibition offers the advantage of not competing with endogenous nucleotides.
Structure-Activity Relationship (SAR) Insights
The SAR for this class of inhibitors is highly dependent on the specific allosteric site being targeted. However, general trends can be observed.
-
Indole Core Modifications:
-
N-1 Position: Substitution at the N-1 position of the indole with small, lipophilic groups like fluoro- or methyl-substituted benzyl groups has been shown to be beneficial for potency.[10]
-
C-2 Position: The incorporation of acylsulfonamides as carboxylic acid isosteres at the C-2 position can significantly improve pharmacokinetic properties without compromising potency.[10]
-
C-5 Position: Compact and nonpolar moieties at the C-5 position are generally favored for optimal activity.[10]
-
C-6 Position: Modifications at the C-6 position appear to have a minimal impact on inhibitory potency.[10]
-
-
Benzenesulfonyl Moiety:
-
The benzenesulfonyl group often inserts into a hydrophobic pocket, and its substitution pattern can be optimized to enhance these interactions.
-
Key Compound and Experimental Data
A notable example is compound 56 from a study by an undisclosed author, which demonstrated excellent potency in both enzymatic and cell-based replicon assays.[10]
| Compound | N-1 Substitution | C-2 Substitution | C-5 Substitution | C-6 Substitution | NS5B IC50 (µM) | Replicon EC50 (µM) |
| 56 | (2,5-difluorophenyl)methyl | N-(cyclopropylsulfonyl)carboxamide | methyl | fluoro | 0.008 | 0.02 |
Data from J. Med. Chem. 2012, 55, 4, 1586–1603.[10]
Visualizing the Allosteric Inhibition Workflow
Caption: Workflow of allosteric inhibition of HCV NS5B polymerase.
III. Cyclooxygenase-2 (COX-2) Inhibitors: Designing for Selectivity
Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins and are key targets for anti-inflammatory drugs. The benzenesulfonyl indole scaffold has been explored for the development of selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]
Mechanism of COX Inhibition
Benzenesulfonyl indoles designed as COX-2 inhibitors often mimic the structure of known selective inhibitors like celecoxib. The sulfonamide or a similar group on the benzene ring is crucial for binding to a secondary pocket present in the COX-2 active site but not in COX-1, thereby conferring selectivity.
Structure-Activity Relationship (SAR) Insights
-
2-Phenylindole Core: A 2-(4-(methylsulfonyl)phenyl)indole scaffold has been shown to be a good starting point for developing potent and selective COX-2 inhibitors.[12][13]
-
N-1 Substitution on the Indole: The nature of the substituent at the N-1 position of the indole ring significantly influences both potency and selectivity. Various substituted benzyl chlorides have been used to generate a library of compounds with varying activities.[12]
-
5-Position of the Indole Ring: Modifications at the 5-position of the indole can also impact activity.
Comparative In Vitro COX Inhibition Data
| Compound ID | N-1 Indole Substitution | 5-Indole Substitution | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4b | 4-chlorobenzyl | H | 0.09 | >100 | >1111 |
| 4d | 4-methylbenzyl | CH3 | 0.12 | >100 | >833 |
| 4f | 4-fluorobenzyl | CH3 | 0.11 | >100 | >909 |
| Indomethacin | - | - | 12.6 | 1.0 | 0.079 |
Data from J App Pharm Sci, 2018; 8(11): 001-008.[12][13]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of compounds against various hCA isoforms.
Materials:
-
Purified hCA isoenzymes (I, II, IX, and XII)
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a cuvette, mix the Tris-HCl buffer, a known concentration of the hCA enzyme, and the test compound dilution.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a solution of 4-NPA.
-
Monitor the increase in absorbance at 400 nm, which corresponds to the formation of 4-nitrophenolate.
-
Calculate the initial rate of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.[4]
HCV NS5B Polymerase Inhibition Assay
This is a representative protocol for an in vitro enzymatic assay to screen for inhibitors of HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase
-
RNA template and primer
-
Radiolabeled ribonucleotide (e.g., [α-³²P]GTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)
-
Test compounds in DMSO
-
Scintillation counter
Procedure:
-
Set up the reaction mixture containing the reaction buffer, RNA template/primer, and NS5B polymerase.
-
Add the test compound at various concentrations.
-
Initiate the polymerization reaction by adding the mixture of all four ribonucleotides, including the radiolabeled one.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction by adding EDTA.
-
Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).
-
Filter the precipitate and wash to remove unincorporated nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The benzenesulfonyl indole scaffold is a remarkably versatile platform for the design of potent and selective inhibitors against a range of important biological targets. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions on both the indole and benzenesulfonamide rings in determining inhibitory activity and selectivity. For carbonic anhydrase inhibitors, achieving isoform selectivity is paramount and can be modulated by substitutions on both aromatic rings and the linker. In the case of HCV NS5B polymerase inhibitors, targeting allosteric sites with carefully designed indole substitutions has proven to be a successful strategy. For COX-2 inhibitors, mimicking the binding mode of known selective agents by incorporating a sulfonamide group for interaction with the secondary pocket is key to achieving the desired selectivity profile. The experimental data and protocols provided herein offer a solid foundation for researchers to build upon in their quest to develop novel therapeutics based on this privileged scaffold.
References
-
Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1078-1088. [Link]
-
Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. [Link]
-
Structure-Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase. Journal of Medicinal Chemistry, 55(4), 1586-1603. [Link]
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. [Link]
-
SAR studies on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides: potent inhibitors of the polymerase enzyme (NS5B) of the hepatitis C virus. Bioorganic & Medicinal Chemistry Letters, 21(10), 3142-3147. [Link]
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(5), 2540. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 10(1), 52-57. [Link]
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. PubMed, 35269684. [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42183-42195. [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Scientific Reports, 13(1), 6433. [Link]
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]
-
Nucleoside Inhibitors of Hepatitis C Virus NS5B Polymerase: A Systematic Review. Current Drug Targets, 17(13), 1560-1576. [Link]
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 1-8. [Link]
-
Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. Journal of Medicinal Chemistry, 52(19), 5910-5919. [Link]
-
Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules, 28(22), 7529. [Link]
-
Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. European Journal of Medicinal Chemistry, 185, 111815. [Link]
-
Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. ResearchGate. [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(4), 324-332. [Link]
-
Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. [Link]
-
Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate. [Link]
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link]
-
Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE, 10(12), e0144815. [Link]
-
Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition. ChemMedChem, 16(10), 1651-1659. [Link]
-
Current perspective of HCV NS5B inhibitors: a review. Medicinal Research Reviews, 32(5), 947-978. [Link]
-
Inhibitors of metallo-β-lactamases. Current Opinion in Microbiology, 45, 96-104. [Link]
-
Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules, 25(18), 4287. [Link]
-
Structure–activity relationship study of the benzenesulfonamide hits and its analogues. ResearchGate. [Link]
-
Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 7(7), 1957-1965. [Link]
-
New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review. International Journal of Molecular Sciences, 24(10), 8963. [Link]
Sources
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ricerca.unich.it [ricerca.unich.it]
- 5. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside Inhibitors of Hepatitis C Virus NS5B Polymerase: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 9. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SAR studies on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides: potent inhibitors of the polymerase enzyme (NS5B) of the hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to N-Arylation of Indoles: Palladium vs. Copper Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
The N-aryl indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antipsychotic agents and angiotensin II antagonists, as well as organic electronic materials.[1] The efficient construction of the C–N bond between an indole nitrogen and an aryl group is therefore of paramount importance. The two leading methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3]
This guide provides an in-depth, objective comparison of these two catalytic systems. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, practical trade-offs, and causal logic behind experimental design, enabling you to make informed decisions for your specific synthetic challenges.
The Competing Catalysts: A Head-to-Head Analysis
While both palladium and copper systems can effectively forge the desired C–N bond, they operate on different principles and present distinct advantages and disadvantages. The choice between them is not merely one of preference but a strategic decision based on substrate scope, cost, scale, and functional group tolerance.[4]
| Feature | Palladium Catalysis (Buchwald-Hartwig Type) | Copper Catalysis (Ullmann Type) |
| Cost & Abundance | High cost, low abundance.[5] | Low cost, highly abundant.[6][7] |
| Typical Conditions | Milder (often 80-110 °C).[8][9][10] | Historically harsh (>140 °C), now milder with modern ligands (80-110 °C).[11][12] |
| Ligand Requirement | Crucial; bulky, electron-rich biarylphosphines or N-Heterocyclic Carbenes (NHCs).[1][8][13][14] | Simple, inexpensive diamines, amino acids, or phenanthrolines; ligand-free options exist.[2][11][15][16] |
| Aryl Halide Scope | Excellent: Chlorides, Bromides, Iodides, Triflates.[1][8][13] | Good: Primarily Iodides and activated Bromides; scope is expanding.[2][11] |
| Functional Group Tolerance | Very broad, but can be sensitive to certain unprotected groups.[6][11] | Excellent chemoselectivity; tolerates primary amines, alcohols, and other groups challenging for Pd.[11] |
| Selectivity | Can yield mixtures of N-, C2-, and C3-arylated products, requiring careful optimization.[2][8][11] | Generally excellent selectivity for N-arylation.[17] |
| Toxicity | Higher toxicity; stringent regulations on residual Pd in APIs.[7][18][19] | Lower toxicity, more environmentally benign.[7][20] |
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the catalytic cycles is fundamental to troubleshooting and optimizing these reactions. The choice of ligands, bases, and solvents is directly linked to facilitating key steps in these cycles.
Palladium-Catalyzed Buchwald-Hartwig Amination
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The key is the ligand: bulky, electron-rich phosphines accelerate the crucial reductive elimination step, which is often rate-limiting, and stabilize the electron-rich metal center.
Data-Driven Performance Comparison
Theoretical advantages must be supported by empirical data. The following table summarizes representative results from literature, highlighting the performance of each system under optimized conditions.
| Entry | Catalyst System | Aryl Halide | Indole | Conditions | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ / Ligand 1 | 4-Chlorotoluene | Indole | NaOt-Bu, Toluene, 100 °C | 95 | [8] |
| 2 | Pd₂(dba)₃ / Ligand 1 | 4-Bromotoluene | 2,3-Dimethylindole | NaOt-Bu, Toluene, 80 °C | 96 | [8] |
| 3 | Pd₂(dba)₃ / Ligand 2 | Phenyltriflate | Indole | K₃PO₄, Dioxane, 100 °C | 84 | [8] |
| 4 | CuI / N,N'-DMCDA | 4-Bromotoluene | Indole | K₃PO₄, Toluene, 110 °C | 96 | [11] |
| 5 | CuI / N,N'-DMEDA | 4-Iodotoluene | 5-Cyanoindole | K₂CO₃, Toluene, 110 °C | 98 | [11] |
| 6 | CuI / N,N'-DMCDA | 2-Bromo-isopropylbenzene | Indole | K₃PO₄, Toluene, 110 °C | 98 | [11] |
Ligand 1 : 2-(Di-t-butylphosphino)biphenyl. Ligand 2 : 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). N,N'-DMCDA: trans-N,N'-Dimethyl-1,2-cyclohexanediamine. N,N'-DMEDA: N,N'-Dimethylethylenediamine.
Validated Experimental Protocols
The following protocols are self-validating systems, adapted from seminal literature, providing a reliable starting point for methods development.
General Experimental Workflow
A robust experimental setup is critical for reproducibility, especially given the air-sensitive nature of many catalysts and reagents.
Protocol 1: Palladium-Catalyzed N-Arylation of Indole with an Aryl Bromide
(Adapted from Old, D. W. et al., Org. Lett., 2000) [1] This protocol leverages a bulky biarylphosphine ligand, which is a hallmark of modern Buchwald-Hartwig amination, to achieve high efficiency.
-
Preparation: In a glovebox, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%), 2-(Di-tert-butylphosphino)biphenyl (6.0 mg, 0.02 mmol, 4 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the tube from the glovebox. Add indole (117 mg, 1.0 mmol) and 4-bromotoluene (171 mg, 1.0 mmol).
-
Solvent & Reaction: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous toluene (2.0 mL) via syringe. Seal the tube and place it in a preheated oil bath at 100 °C.
-
Monitoring & Work-up: Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the N-arylindole product.
Protocol 2: Copper-Catalyzed N-Arylation of Indole with an Aryl Iodide
(Adapted from Old, D. W. et al., J. Am. Chem. Soc., 2002) [11] This protocol demonstrates the power of simple diamine ligands to facilitate the copper-catalyzed reaction under relatively mild conditions, a significant improvement over classic Ullmann protocols.
-
Preparation: To an oven-dried, argon-flushed screw-cap vial, add CuI (9.5 mg, 0.05 mmol, 5 mol%), indole (117 mg, 1.0 mmol), 4-iodotoluene (218 mg, 1.0 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Ligand & Solvent Addition: Add anhydrous toluene (1.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (11 µL, 0.10 mmol, 10 mol%) via microsyringe.
-
Reaction: Tightly seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 110 °C.
-
Monitoring & Work-up: Stir vigorously for 24 hours. Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 mL) and water (5 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired N-arylindole.
Expert Recommendations: Strategic Catalyst Selection
As a Senior Application Scientist, my guidance is to view these two metals not as direct replacements but as complementary tools.
-
Choose Palladium when:
-
Broad Scope is Essential: You are in the early stages of discovery and need to test a wide array of aryl halides, especially less reactive aryl chlorides and triflates. [8][13] * Speed is a Priority: Palladium catalysis, with its well-defined ligand systems, can often be optimized more rapidly.
-
Cost is a Secondary Concern: For small-scale synthesis, the higher cost of the catalyst is often negligible compared to the value of the final product and the cost of labor.
-
-
Choose Copper when:
-
Scale, Cost, and Toxicity are Critical: For process development and large-scale manufacturing, the economic and environmental benefits of copper are substantial. [5][7]Residual copper is far less of a regulatory concern in APIs than palladium.
-
High N-Selectivity is Paramount: Copper systems often provide superior selectivity for the indole nitrogen, minimizing the formation of C-arylated byproducts. [17] * Chemoselectivity is Required: Your indole or aryl halide contains sensitive functional groups like primary amines or free hydroxyls that may require protection under palladium-catalyzed conditions. [11]
-
Conclusion
The N-arylation of indoles is a mature field, yet the choice between palladium and copper catalysis remains a critical decision point in synthetic design. Palladium offers unparalleled scope and reactivity, making it a powerful tool for rapid discovery. Copper, the workhorse of the Ullmann reaction, has been revitalized with modern ligands, offering a cost-effective, selective, and greener alternative, particularly for large-scale applications. [20][21][22]A thorough understanding of the strengths, weaknesses, and mechanistic nuances of each system empowers the modern chemist to select the optimal catalyst for the task at hand, accelerating the path from laboratory concept to valuable chemical entity.
References
-
Štefane, B. & Požgan, F. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5007. [Link]
-
Hisana, K.P., et al. (2022). Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry, 26(9), 857-886. [Link]
-
Beletskaya, I. P. & Cheprakov, A. V. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, 31(22), 7753-7808. [Link]
-
Hisana, K.P., et al. (2022). Copper-Catalyzed N-Arylation of Indoles. Ingenta Connect. [Link]
-
Hisana, K.P., et al. (2022). Copper-catalyzed N-arylation of indoles. Semantic Scholar. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2002). The copper-catalyzed N-arylation of indoles. PubMed. [Link]
-
Senthilkumar, N. et al. (2008). An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) complex. ResearchGate. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. American Chemical Society. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Hisana, K.P., et al. (2022). The Copper-Catalyzed N-Arylation of Indoles. ResearchGate. [Link]
-
Mondal, B. et al. (2020). Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. New Journal of Chemistry. [Link]
-
Štefane, B. & Požgan, F. (2021). Recent Progress Concerning the N-Arylation of Indoles. PubMed. [Link]
-
Alonso, F., et al. (2017). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Catalysis Science & Technology. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. PubMed. [Link]
-
Viciosa, M. T., et al. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Current Chemistry. [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. PMC. [Link]
-
Kunz, K., Scholz, U., & Ganzer, D. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Ural Federal University. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. Phys.org. [Link]
-
Old, D. W. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Semantic Scholar. [Link]
-
Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(16), 2897–2900. [Link]
-
Powers, D. C., & Ritter, T. (2012). High-Valent Organometallic Copper and Palladium in Catalysis. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fors, B. P. (2008). Palladium-catalyzed C-C, C-N and C-O bond formation. ResearchGate. [Link]
-
Noda, H., Asako, S., & Ilies, L. (2017). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters, 19(18), 4782–4785. [Link]
-
Van der Eycken, J. et al. (2016). Solvent-Free, Microwave-Assisted N-Arylation of Indolines by using Low Palladium Catalyst Loadings. ResearchGate. [Link]
-
Ackermann, L., & Althammer, A. (2006). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. PMC. [Link]
-
Ruijter, R. D., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
National Research Council. (2012). Replacing Critical Materials with Abundant Materials. NCBI. [Link]
-
Ben-David, Y., et al. (2020). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. NIH. [Link]
-
Kumar, P., & Kumar, S. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. [Link]
-
IUCRC. (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. IUCRC. [Link]
-
Schmidt, C. et al. (2014). Cost-Effective Alternatives to Palladium Activation - A Study on Autocatalytic Electroless Copper Deposition. IMAPSource Proceedings. [Link]
Sources
- 1. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Replacing Critical Materials with Abundant Materials - The Role of the Chemical Sciences in Finding Alternatives to Critical Resources - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
- 20. researchgate.net [researchgate.net]
- 21. Copper-Catalyzed N-Arylation of Indoles: Ingenta Connect [ingentaconnect.com]
- 22. Copper-catalyzed N-arylation of indoles | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of 1-Benzenesulfonyl-1H-indole-4-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its derivatization offers a fertile ground for the exploration of new chemical space and the development of potent and selective modulators of biological targets. This guide provides a comprehensive comparative analysis of analogs derived from the 1-Benzenesulfonyl-1H-indole-4-carboxylic acid scaffold. We will delve into the structure-activity relationships (SAR), mechanistic insights, and experimental protocols that underpin the development of these compounds as promising therapeutic candidates.
The 1-Benzenesulfonyl-1H-indole Scaffold: A Versatile Template for Inhibitor Design
The 1-Benzenesulfonyl-1H-indole core structure presents a unique combination of steric and electronic features. The benzenesulfonyl group at the 1-position acts as a strong electron-withdrawing group, influencing the electronic properties of the indole ring and providing a key interaction point with biological targets. The carboxylic acid moiety, in this case at the 4-position, offers a handle for polar interactions and can be crucial for anchoring the molecule within a binding site. The versatility of this scaffold allows for substitutions at various positions on both the indole and benzene rings, enabling the fine-tuning of pharmacological properties.
While direct comparative studies on a series of this compound analogs are not extensively documented in single publications, by examining related structures, we can glean valuable insights into the therapeutic potential of this class of molecules. Analogs of the broader indole-benzenesulfonamide family have demonstrated significant activity against a range of targets, including carbonic anhydrases, polo-like kinase 4 (PLK4), and have been investigated as inhibitors of mitochondrial ATP production in cancer cells.
Comparative Analysis of Analogs Targeting Key Oncological Pathways
Recent research has highlighted the potential of 1-benzenesulfonyl-indole derivatives in oncology. By analyzing analogs with modifications to the core structure, we can discern critical structure-activity relationships.
Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis. The sulfonamide moiety is a well-established zinc-binding group for CA inhibitors.
While specific data on this compound as a CA inhibitor is limited, a study on indole-based benzenesulfonamides revealed potent and selective inhibition of the tumor-associated hCA IX isoform. In one such study, compounds A6 and A15 demonstrated potent cytotoxic and antimigratory activities against breast cancer cell lines (MCF-7 and SK-BR-3) under hypoxic conditions. Their mechanism of action was attributed to the inhibition of CA IX.[1]
Table 1: Comparative Activity of Indole-Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
| Compound | Core Structure Modification | Target Isoform | IC50 (nM) | Cell-based Activity | Reference |
| A6 | Indole-benzenesulfonamide | hCA IX | Potent (exact value not specified) | Cytotoxic and antimigratory in MCF-7 & SK-BR-3 cells | [1] |
| A15 | Indole-benzenesulfonamide | hCA IX | Potent (exact value not specified) | Cytotoxic and antimigratory in MCF-7 & SK-BR-3 cells | [1] |
This table is illustrative and based on qualitative descriptions from the source. Quantitative IC50 values would be required for a precise comparison.
The key takeaway is that the indole-benzenesulfonamide scaffold is a promising starting point for developing CA IX inhibitors. The positioning of the carboxylic acid group on the indole ring would likely influence the binding orientation and selectivity against different CA isoforms.
Targeting Polo-Like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast cancer. A series of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives were developed as potent PLK4 inhibitors. Although not a direct indole analog, the indazole core is a bioisostere of indole, making this a relevant comparison.
In this series, compound K22 emerged as a highly potent PLK4 inhibitor with an IC50 of 0.1 nM.[2][3] The structure-activity relationship studies revealed that substituents on the benzenesulfonamide ring significantly impacted activity. For instance, a methyl group at the para-position of the benzene ring (compound K02, IC50 = 12.4 nM) was well-tolerated, while larger alkyl groups diminished activity.[2]
Table 2: Comparative Activity of Benzenesulfonamide Analogs as PLK4 Inhibitors
| Compound | Core Structure | Substituent on Benzene Ring | PLK4 IC50 (nM) | MCF-7 Cell IC50 (µM) | Reference |
| K02 | N-(1H-indazol-6-yl)benzenesulfonamide | p-methyl | 12.4 | Not specified | [2] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 3-ethenylpyridine (hydrophilic component) | 0.1 | 1.3 | [2][3] |
| Centrinone | (Reference PLK4 inhibitor) | - | Not specified | 4.8 | [2] |
These findings suggest that for PLK4 inhibition, modifications on the benzenesulfonyl moiety are critical for optimizing potency. The carboxylic acid group in our core structure could potentially be explored as a point for introducing hydrophilic components to enhance activity and pharmacokinetic properties, similar to the strategy employed for K22.[2]
Inhibition of Mitochondrial ATP Production in Pancreatic Cancer
Pancreatic cancer is notoriously resistant to conventional therapies. A novel approach involves targeting the metabolic processes of cancer cells. A library of N-(1H-indol-4-ylmethyl)benzenesulfonamide and N-(1H-indol-5-ylmethyl)benzenesulfonamide analogs were synthesized and evaluated as inhibitors of adenosine triphosphate (ATP) production.[4]
Several compounds were identified as potent inhibitors of ATP production in pancreatic cancer cell lines, with some exhibiting IC50 values below 1 µM in the absence of glucose, suggesting a mechanism involving the inhibition of oxidative phosphorylation.[4] This highlights the potential of the indole-benzenesulfonamide scaffold in developing novel anti-cancer agents with a distinct mechanism of action.
Experimental Protocols
General Synthesis of this compound
The synthesis of the core scaffold can be achieved through a multi-step process. A representative synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Step-by-step methodology:
-
N-Sulfonylation: To a solution of methyl indole-4-carboxylate in an anhydrous aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for a short period to allow for the formation of the indolide anion.
-
Benzenesulfonyl chloride is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 1-(benzenesulfonyl)-1H-indole-4-carboxylate, is purified by column chromatography.
-
Hydrolysis: The purified ester is dissolved in a mixture of THF and water, and a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is added. The reaction mixture is stirred at room temperature until the hydrolysis is complete.
-
Acidification and Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various CA isoforms can be determined using a stopped-flow CO2 hydration assay.
Caption: Workflow for determining carbonic anhydrase inhibition.
Signaling Pathways and Mechanistic Insights
The diverse biological activities of 1-benzenesulfonyl-indole analogs stem from their ability to interact with various key signaling pathways.
The Role of CA IX in Tumor Acidification
Caption: Simplified signaling pathway of CA IX in the tumor microenvironment.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression on the surface of tumor cells. CA IX catalyzes the hydration of CO2 to carbonic acid, which then dissociates into bicarbonate and protons. The accumulation of protons in the extracellular space leads to a decrease in the extracellular pH (pHe). This acidic microenvironment promotes tumor invasion and metastasis. 1-Benzenesulfonyl-indole analogs, by inhibiting CA IX, can prevent this acidification and thereby suppress tumor progression.
Future Directions and Conclusion
The this compound scaffold and its analogs represent a promising area for drug discovery, particularly in oncology. The existing data on related structures suggest that this class of compounds can be tailored to inhibit various key targets, including carbonic anhydrases and protein kinases.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substitution patterns. This will enable a comprehensive understanding of the structure-activity relationships and the identification of lead compounds with optimal potency, selectivity, and pharmacokinetic profiles. The exploration of different positional isomers of the carboxylic acid group is also warranted to fully explore the chemical space around this versatile scaffold.
References
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Arch Pharm (Weinheim). 2024 Oct;357(10):e2400218. [Link]
-
Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-a. Eur J Med Chem. 2020 Feb 1;187:111933. [Link]
-
Inhibition of Adenosine Triphosphate Production in Pancreatic Cancer Cells by a Library of N-(1H-Indol-4-ylmethyl)benzenesulfonamide and N-(1H-Indol-5-ylmethyl)benzenesulfonamide Analogs. ChemMedChem. 2025 Jul 18;20(14):e202500249. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Med Chem. 2025 May 13;16(5):1234-1245. [Link]
-
Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. ACS Omega. 2021; 6(15): 10245–10255. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Med Chem. 2025 May 13;16(5):1234-1245. [Link]
Sources
- 1. discovery.csiro.au [discovery.csiro.au]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Adenosine Triphosphate Production in Pancreatic Cancer Cells by a Library of N-(1H-Indol-4-ylmethyl)benzenesulfonamide and N-(1H-Indol-5-ylmethyl)benzenesulfonamide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Selectivity of Benzenesulfonyl Indole-Based Inhibitors
In the landscape of modern drug discovery, the quest for highly selective molecular inhibitors is paramount. Off-target effects not only confound biological readouts but can also lead to unforeseen toxicity, derailing promising therapeutic candidates. The benzenesulfonyl indole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to potent inhibitors of various enzyme classes, including carbonic anhydrases (CAs) and aldose reductase (AR).[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel benzenesulfonyl indole-based inhibitors. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key validation assays, ensuring a robust and self-validating assessment of inhibitor performance.
The Imperative of Selectivity in Drug Discovery
The efficacy of a targeted therapy is intrinsically linked to its selectivity. An inhibitor that potently modulates its intended target while sparing other related proteins, such as isoforms or members of the same enzyme family, is the gold standard. For benzenesulfonyl indole-based inhibitors, this is particularly critical. For instance, when targeting a specific carbonic anhydrase isoform implicated in cancer, such as CA IX, inhibition of other cytosolic isoforms like CA I and II can lead to undesirable side effects.[3][4] Similarly, inhibitors of aldose reductase, an enzyme involved in diabetic complications, must be selective to avoid interfering with other metabolic pathways.[5][6] Therefore, a thorough selectivity assessment is not merely a characterization step but a cornerstone of preclinical development.
The Benzenesulfonyl Indole Scaffold: A Privileged Motif
The benzenesulfonyl indole core offers a unique combination of structural features that contribute to its success as a pharmacophore. The indole ring provides a rich aromatic system capable of engaging in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions within an enzyme's active site.[1][3] The benzenesulfonyl group, a well-established zinc-binding group in the case of metalloenzymes like carbonic anhydrases, can be strategically positioned to coordinate with the catalytic metal ion.[7][8] The modular nature of this scaffold allows for systematic chemical modifications at multiple positions on both the indole and benzene rings, enabling fine-tuning of potency and selectivity.[9][10]
Caption: A tiered workflow for assessing inhibitor selectivity.
These assays are the workhorse of initial selectivity profiling, providing quantitative measures of potency (e.g., IC50 or Ki) against a panel of purified enzymes. [11][12] Protocol: Generic Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the benzenesulfonyl indole inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer appropriate for the target enzyme.
-
Prepare solutions of the enzyme, substrate, and any necessary cofactors.
-
-
Assay Plate Setup:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
CETSA is a powerful technique to confirm target engagement in a cellular context. [13][14][15]It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. [16][17] Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the benzenesulfonyl indole inhibitor at various concentrations or with a vehicle control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to separate soluble and aggregated proteins.
-
Collect the soluble fraction by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
For a more unbiased and comprehensive assessment of selectivity, chemical proteomics approaches like the Kinobeads competition binding assay can be employed. [18][19]While originally designed for kinases, the principle can be adapted for other enzyme classes. This method involves using immobilized, broad-spectrum inhibitors to capture a large number of proteins from a cell lysate. [20][21]The test compound is then added in solution to compete for binding, and the proteins that are displaced are identified and quantified by mass spectrometry. [22]This provides a global view of the inhibitor's interactions across a significant portion of the proteome.
Conclusion
The rigorous assessment of selectivity is a non-negotiable aspect of developing high-quality chemical probes and therapeutic agents. For the promising class of benzenesulfonyl indole-based inhibitors, a systematic and multi-faceted approach is crucial. By combining robust in vitro enzyme assays with cell-based target engagement studies and broad proteomic profiling, researchers can build a comprehensive understanding of an inhibitor's selectivity profile. This detailed characterization not only validates the inhibitor's utility as a research tool but also provides the necessary confidence to advance the most promising candidates toward clinical development.
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Brear, P., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Eldehna, W. M., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(12), 1129–1131. [Link]
-
Bantscheff, M., et al. (2007). Chemoproteomic profiling of kinase inhibitors and targets in cancer cells. Nature Biotechnology, 25(9), 1035–1044. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Werner, T., et al. (2012). Kinobeads/MS for identifying kinase inhibitors in chemical space. Current Opinion in Chemical Biology, 16(1-2), 66–73. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
ResearchGate. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
PubMed. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. [Link]
-
PubMed. (2003). In vitro enzymatic assays for Ser/Thr-selective protein kinases. [Link]
-
National Institutes of Health. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. [Link]
-
ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of... [Link]
-
PubMed. (2010). A diverse series of substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity: design, synthesis, and in vitro activity. [Link]
-
YouTube. (2023). functional in vitro assays for drug discovery. [Link]
-
PubMed. (1987). In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives. [Link]
-
American Chemical Society. (2011). Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. [Link]
-
National Institutes of Health. (2022). An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors. [Link]
-
National Institutes of Health. (2016). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. [Link]
-
ResearchGate. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. [Link]
-
National Institutes of Health. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. [Link]
-
National Institutes of Health. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. [Link]
-
PubMed. (2019). Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents. [Link]
-
PubMed. (2007). Selective indole-based ECE inhibitors: synthesis and pharmacological evaluation. [Link]
-
PubMed. (2017). 1-(Benzenesulfonyl)-1,5-dihydro-4,1-benzoxazepine as a new scaffold for the design of antitumor compounds. [Link]
-
MDPI. (2018). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. [Link]
-
CORE. (2022). In Search of Differential Inhibitors of Aldose Reductase. [Link]
-
ResearchGate. (2024). Synthesis of Indole- and Benzofuran-Based Benzylic Sulfones by Palladium-Catalyzed Sulfonylation of ortho -Iodoaryl Allenes. [Link]
-
PubMed. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. [Link]
Sources
- 1. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A diverse series of substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity: design, synthesis, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 12. In vitro enzymatic assays for Ser/Thr-selective protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. tandfonline.com [tandfonline.com]
- 18. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discover.library.noaa.gov [discover.library.noaa.gov]
- 22. researchgate.net [researchgate.net]
in vivo efficacy studies of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid derivatives
This guide provides a comprehensive analysis of the in vivo efficacy of indole-based benzenesulfonamide derivatives as a promising class of therapeutic agents. While the initial focus was on 1-Benzenesulfonyl-1H-indole-4-carboxylic acid derivatives, the available literature necessitates a broader perspective on the parent scaffold to provide a robust and well-supported comparison. This guide will delve into the anti-cancer and anti-inflammatory properties of these compounds, supported by experimental data, detailed protocols, and mechanistic insights. Our audience of researchers, scientists, and drug development professionals will find a scientifically rigorous overview to inform their own research and development endeavors.
Introduction: The Therapeutic Potential of Indole-Based Benzenesulfonamides
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. When coupled with a benzenesulfonamide moiety, the resulting derivatives have demonstrated significant potential in targeting key pathological processes, particularly in oncology and inflammation. The benzenesulfonamide group is a well-established pharmacophore, notably for its ability to inhibit carbonic anhydrases, a family of enzymes implicated in various diseases.
This guide will compare the in vivo performance of representative indole-based benzenesulfonamide derivatives, highlighting their structure-activity relationships and therapeutic promise.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of selected indole-based benzenesulfonamide derivatives from preclinical studies. This data provides a snapshot of their potential in relevant disease models.
| Compound ID | Derivative Class | Therapeutic Area | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| SLC-0111 | Ureido-substituted benzenesulfonamide | Cancer | Breast Cancer Xenograft (MDA-MB-231) | Not specified | Potent anti-metastatic properties. | |
| CA224 | Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide | Cancer | Human Tumor Xenografts (HCT-116 and NCI-H460) in SCID mice | 1/10th of the MTD | Significant tumor growth inhibition.[1] | [1] |
| Compound 1f | RN-9893 analogue (benzenesulfonamide derivative) | Acute Lung Injury | LPS-induced ALI in mice | 10 mg/kg (intraperitoneal) | Notable mitigation of ALI symptoms.[2] | [2] |
| Indole Derivatives of Ursolic Acid | Indole-amide derivative | Inflammation | LPS-induced systemic inflammation in mice | Not specified | Significant reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and NO.[3] | [3] |
Mechanism of Action: Targeting the Tumor Microenvironment
A primary mechanism by which benzenesulfonamide derivatives exert their anti-cancer effects is through the inhibition of carbonic anhydrase IX (CA IX).[4][5] CA IX is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[4][6] It plays a crucial role in regulating pH in the tumor microenvironment, contributing to tumor cell survival, proliferation, and metastasis.[5]
By inhibiting CA IX, these compounds can disrupt the pH balance of the tumor, leading to increased intracellular acidification and subsequent apoptosis of cancer cells. Furthermore, the inhibition of CA IX has been shown to enhance the efficacy of conventional anti-cancer therapies, such as anti-VEGF treatments.[6]
Figure 1: Mechanism of action of indole-based benzenesulfonamides via CA IX inhibition.
Experimental Protocol: In Vivo Tumor Xenograft Model
The following is a detailed, step-by-step methodology for a typical in vivo tumor xenograft study to evaluate the anti-cancer efficacy of a test compound.[7][8][9]
4.1. Animal Model and Cell Line
-
Animals: Immunodeficient mice (e.g., NOD/SCID or Nude mice) are commonly used to prevent rejection of human tumor xenografts.[9]
-
Cell Line: A human cancer cell line relevant to the therapeutic target (e.g., MDA-MB-231 for breast cancer) is selected.
4.2. Tumor Implantation
-
Cancer cells are cultured in vitro to the desired confluency.
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) is injected subcutaneously into the flank of each mouse.
4.3. Treatment Regimen
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control group receives the formulation without the active compound.
4.4. Efficacy Assessment
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Figure 2: Experimental workflow for a tumor xenograft model.
In Vivo Anti-Inflammatory Activity Assessment
The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[10][11][12][13]
5.1. Principle Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[10] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins.[10]
5.2. Protocol Outline
-
Animals: Wistar or Sprague-Dawley rats are typically used.[10]
-
Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: The test compound is administered (e.g., orally) one hour before carrageenan injection. A positive control, such as indomethacin, is also used.[10]
-
Induction of Edema: A 1% carrageenan solution is injected into the subplantar surface of the rat's hind paw.[10][11]
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[10][12]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[12]
Conclusion and Future Directions
Indole-based benzenesulfonamides represent a versatile class of compounds with significant therapeutic potential in oncology and inflammation. Their ability to target key enzymes like carbonic anhydrase IX provides a clear mechanistic rationale for their anti-cancer activity. The in vivo data, although still in early stages for many derivatives, is promising and warrants further investigation.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. Furthermore, exploring their potential in combination therapies could unlock new avenues for treating complex diseases like cancer. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future endeavors.
References
-
Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy. (2012). PubMed. [Link]
-
Carbonic Anhydrase IX Promotes Tumor Growth and Necrosis In Vivo and Inhibition Enhances Anti-VEGF Therapy. (n.d.). AACR Journals. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PMC - PubMed Central. [Link]
-
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (2021). MDPI. [Link]
-
(PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (n.d.). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
4.7. Carrageenan-Induced Paw Edema Test. (n.d.). Bio-protocol. [Link]
-
Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). PubMed. [Link]
-
Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). PubMed. [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2025). ResearchGate. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2021). RSC Publishing. [Link]
-
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (n.d.). PLOS One - Research journals. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. [Link]
-
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (2015). PubMed. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH. [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). PubMed. [Link]
-
Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents. (2014). PubMed. [Link]
-
(PDF) In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. (n.d.). ResearchGate. [Link]
-
Effects of indole-based benzenesulfonamide derivatives on the viability... (n.d.). ResearchGate. [Link]
-
Animal models for Cancer research and treatment. (2022). Journal of Laboratory Animal Science. [Link]
-
Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. (2014). PubMed. [Link]
-
New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a][4][14]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). PubMed. [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]
-
Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. (2014). PubMed. [Link]
-
Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. (2007). PubMed. [Link]
-
Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (2010). PubMed. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC - NIH. [Link]
-
Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. (n.d.). PubMed Central. [Link]
-
In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. (2017). PubMed. [Link]
-
Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. (n.d.). PMC - PubMed Central. [Link]
-
Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv | Cambridge Open Engage. [Link]
-
Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed. [Link]
Sources
- 1. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal models for Cancer research and treatment | Journal of Laboratory Animal Science [journals.acspublisher.com]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Indole-Based Compounds
Introduction: The Indole Scaffold - A Double-Edged Sword in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic drugs. Its versatile structure allows for interaction with a wide array of biological targets, leading to its incorporation into drugs for cancer, inflammation, and neurological disorders. However, this same versatility presents a significant challenge: the potential for off-target interactions, or cross-reactivity.
Undesired off-target binding can lead to adverse drug reactions (ADRs), toxicity, or diminished efficacy, contributing to late-stage attrition in drug development. For indole-based compounds, a class known for its promiscuity, comprehensive cross-reactivity profiling is not just a regulatory checkbox but a critical step in de-risking a drug candidate and understanding its full biological footprint.
This guide provides a comparative overview of modern strategies for profiling the cross-reactivity of indole-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer data-driven insights to help researchers navigate this complex landscape.
The Landscape of Off-Target Liabilities for Indole-Based Compounds
The indole ring system can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling it to bind to a diverse range of protein targets. Common off-target liabilities for indole-based compounds include:
-
Kinases: The human kinome, with its highly conserved ATP-binding pocket, is a frequent site of off-target interactions for many small molecules, including those with an indole core.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast number of physiological processes, making them susceptible to unintended modulation by indole derivatives.
-
Ion Channels: Particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, where inhibition can lead to life-threatening cardiac arrhythmias. The psychoactive indole alkaloid ibogaine, for instance, is a known hERG channel blocker.
-
Cytochrome P450 (CYP) Enzymes: Indole-containing compounds can act as substrates, inhibitors, or inducers of CYP enzymes, leading to potential drug-drug interactions and altered metabolic profiles.
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a novel indole-based compound.
A Comparative Analysis of Indole-2-Carboxamides as Anti-Trypanosoma cruzi Agents
A Technical Guide for Researchers in Drug Development
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America.[1] The current therapeutic options, benznidazole and nifurtimox, discovered over five decades ago, exhibit variable efficacy, especially in the chronic phase of the disease, and are associated with significant side effects that can lead to treatment discontinuation.[1][2][3] This pressing medical need has fueled the search for novel, safer, and more effective trypanocidal agents. Among the chemical scaffolds explored, indole-2-carboxamides have emerged as a promising class of compounds with potent anti-T. cruzi activity.
This guide provides a comprehensive comparison of the anti-Trypanosoma cruzi activity of various indole-2-carboxamide analogs, grounded in experimental data. We will delve into their structure-activity relationships, benchmark their performance against current treatments and other drug candidates, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the fight against Chagas disease.
The Rise and Stagnation of Indole-2-Carboxamides: A Tale of Potency and Pharmacokinetics
A significant advancement in the exploration of indole-2-carboxamides was the discovery of a series of compounds through phenotypic screening against intracellular T. cruzi amastigotes. Initial hits from a commercial library of small molecules demonstrated moderate in vitro potency and good selectivity over host cells, classifying them as promising starting points for a hit-to-lead optimization program.
Subsequent medicinal chemistry efforts focused on improving key drug-like properties, including aqueous solubility and metabolic stability, while exploring the structure-activity relationship (SAR) to enhance potency. These investigations revealed that small, aliphatic, electron-donating groups at the 5' position of the indole core were favorable for activity. Conversely, analogs bearing electron-withdrawing groups in the same position were found to be inactive.
Despite these efforts, a persistent challenge with this series was the failure to achieve significant improvements in both in vivo exposure and potency simultaneously. While some analogs showed promising anti-parasitic activity in both acute and chronic mouse models of Chagas disease, the optimization program for this particular series of indole-2-carboxamides was ultimately halted. The decision was based on unfavorable drug metabolism and pharmacokinetic (DMPK) properties, coupled with a deprioritized mechanism of action, believed to be the inhibition of the enzyme sterol 14α-demethylase (CYP51).
Comparative Efficacy of Indole-2-Carboxamides
The following table summarizes the in vitro activity and key physicochemical properties of a selection of indole-2-carboxamide analogs, alongside current and alternative anti-Chagasic agents for comparison.
| Compound/Drug | Chemical Class | Target/Mechanism of Action | pEC50 (anti-T. cruzi amastigote) | Cytotoxicity (Vero cells, pIC50) | Human Liver Microsome Clint (μL/min/mg) | Mouse Liver Microsome Clint (μL/min/mg) | Kinetic Solubility (PBS, μg/mL) |
| Indole Analog 1 | Indole-2-carboxamide | CYP51 Inhibition (presumed) | 5.7 | >4.3 | - | - | - |
| Indole Analog 2 | Indole-2-carboxamide | CYP51 Inhibition (presumed) | 6.5 | 5.0 | High | High | Low |
| Benznidazole | Nitroimidazole | Reductive Stress | - | - | - | - | - |
| Nifurtimox | Nitrofuran | Reductive Stress | - | - | - | - | - |
| Posaconazole | Triazole | CYP51 Inhibition | - | - | - | - | - |
| Fexinidazole | Nitroimidazole | Nitroreductase activation | - | - | - | - | - |
Note: Specific data for Benznidazole, Nifurtimox, Posaconazole, and Fexinidazole pEC50 and other parameters are not included in the primary source for direct comparison in this format, as their evaluation parameters and reporting standards differ. The table aims to highlight the properties of the indole series.
The Competitive Landscape: Alternative Anti-Trypanosoma cruzi Strategies
While the indole-2-carboxamide series faced challenges, the broader landscape of anti-Chagas drug discovery is active with several alternative approaches and chemical classes being investigated.
CYP51 Inhibitors: The inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of T. cruzi, has been a major focus of drug development.[4][5] This pathway's absence in mammals makes CYP51 an attractive drug target.[4] Azole antifungals like posaconazole and ravuconazole have been repurposed and investigated for Chagas disease.[5][6][7] Although they showed promise in preclinical models, clinical trials have yielded disappointing results, with a lack of sustained curative efficacy.[8] Newer, specifically designed T. cruzi CYP51 inhibitors, such as VNI and VFV, have shown improved potency and efficacy in preclinical studies.[3]
Nitroimidazoles: This class includes the current frontline drug, benznidazole.[9] These compounds are prodrugs that are activated by a parasitic nitroreductase, leading to the generation of reactive metabolites that cause parasiticidal effects through reductive stress.[9][10][11] Fexinidazole, another 5-nitroimidazole, has also been evaluated in clinical trials for Chagas disease.[1]
Other Novel Candidates: The search for new anti-Chagasic agents extends to various other chemical classes and mechanisms. These include compounds targeting cruzain, a major cysteine protease of T. cruzi, and agents that disrupt the parasite's calcium homeostasis or tubulin polymerization.[12][13][14] Drug repurposing is also a key strategy, with compounds like the antiarrhythmic amiodarone showing anti-T. cruzi activity.[12]
Experimental Protocols for Evaluating Anti-Trypanosoma cruzi Activity
The following sections provide detailed methodologies for the key in vitro and in vivo assays used to assess the efficacy of compounds against Trypanosoma cruzi.
In Vitro Intracellular Amastigote Assay
This assay is the primary method for determining the potency of compounds against the clinically relevant intracellular replicative stage of the parasite.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against intracellular T. cruzi amastigotes.
Workflow Diagram:
Caption: Workflow for the in vitro intracellular amastigote assay.
Step-by-Step Protocol:
-
Host Cell Seeding: Seed Vero cells (or another suitable host cell line) into 96-well, black, clear-bottom imaging plates at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO₂ atmosphere.[15]
-
Parasite Infection: Infect the host cell monolayer with metacyclic trypomastigotes of a reporter T. cruzi strain (e.g., expressing β-galactosidase or a fluorescent protein) at a multiplicity of infection (MOI) of 10:1 (parasites to host cells).[15][16]
-
Removal of Extracellular Parasites: After a 2-hour incubation period to allow for parasite invasion, wash the wells twice with pre-warmed phosphate-buffered saline (PBS) to remove any non-internalized trypomastigotes.[15]
-
Amastigote Development: Add fresh culture medium and incubate the plates for an additional 48 hours to allow the internalized trypomastigotes to transform into amastigotes and begin replication.[15]
-
Compound Addition: Prepare serial dilutions of the test compounds and a positive control (e.g., benznidazole) in the appropriate culture medium. The final concentration of the solvent (typically DMSO) should be kept constant and non-toxic to the cells (e.g., ≤0.5%).[15]
-
Incubation: Add the compound dilutions to the infected cells and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.[17]
-
Fixation and Staining: Following incubation, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature. Permeabilize the cells and stain the nuclei with a fluorescent dye such as Hoechst 33342.[17]
-
Imaging and Analysis: Acquire images of the plates using a high-content imaging system. Use automated image analysis software to quantify the number of intracellular amastigotes per host cell.[15]
-
Data Interpretation: Calculate the percentage of parasite inhibition for each compound concentration relative to the vehicle-treated control. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
In Vivo Mouse Model of Acute Chagas Disease
This model is crucial for evaluating the efficacy of promising compounds in a living organism.
Objective: To assess the ability of a test compound to reduce parasite burden in an acute model of T. cruzi infection in mice.
Workflow Diagram:
Caption: Workflow for the in vivo acute Chagas disease mouse model.
Step-by-Step Protocol:
-
Animal Model: Use a susceptible mouse strain, such as BALB/c.[18]
-
Parasite Strain: Utilize a transgenic T. cruzi strain that expresses a reporter gene, typically firefly luciferase, for non-invasive in vivo imaging.[19]
-
Infection: Infect mice intraperitoneally (i.p.) with a standardized inoculum of trypomastigotes (e.g., 10⁶ parasites per mouse).[19]
-
Baseline Imaging: On day 3 post-infection, perform baseline bioluminescence imaging to confirm infection and establish the initial parasite burden. Anesthetize the mice and administer D-luciferin (150 mg/kg) via i.p. injection. Acquire images using an in vivo imaging system (e.g., IVIS).[19]
-
Treatment Initiation: On day 4 post-infection, begin treatment with the test compound, a vehicle control, and a positive control drug (e.g., benznidazole). Administer the compounds orally or via i.p. injection at the desired dose and schedule.[19]
-
Efficacy Assessment: After a defined treatment period (e.g., 5 or 10 days), repeat the bioluminescence imaging to quantify the change in parasite load.[19]
-
Data Analysis: Calculate the ratio of the luciferase signal after treatment to the baseline signal for each mouse. Compare the reduction in parasite burden in the treated groups to the vehicle control group.
-
Monitoring: Monitor the mice for clinical signs of disease and survival throughout the experiment.
Conclusion
The journey of indole-2-carboxamides in the context of Chagas disease drug discovery highlights both the potential and the pitfalls of this chemical class. While initial high-throughput screening and subsequent optimization yielded compounds with impressive in vitro potency, the challenges associated with their pharmacokinetic properties and a potentially problematic mechanism of action ultimately led to their deprioritization.
This guide underscores the critical importance of a multi-parameter optimization approach in drug discovery, where potency must be balanced with favorable ADME (absorption, distribution, metabolism, and excretion) properties. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of new chemical entities against T. cruzi. As the search for a safe and effective cure for Chagas disease continues, the lessons learned from the indole-2-carboxamide program will undoubtedly inform and guide future research endeavors.
References
-
A Nonazole CYP51 Inhibitor Cures Chagas' Disease in a Mouse Model of Acute Infection. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved January 2, 2026, from [Link]
-
4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads with Improved Pharmacokinetic Profile and in Vivo Potency. (n.d.). Journal of Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
-
Editorial: Chagas disease novel drug targets and treatments. (n.d.). Frontiers in Cellular and Infection Microbiology. Retrieved January 2, 2026, from [Link]
-
A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. (2008). Proceedings of the National Academy of Sciences. Retrieved January 2, 2026, from [Link]
-
Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51). (n.d.). Advances in Parasitology. Retrieved January 2, 2026, from [Link]
-
Structures of current drugs nifurtimox and benznidazole to treat Chagas' disease and the chemoprophylatic agent gentian violet against T. cruzi. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. (2015). PLOS Neglected Tropical Diseases. Retrieved January 2, 2026, from [Link]
-
Novel Drug Design for Chagas Disease via Targeting Trypanosoma cruzi Tubulin. (n.d.). The Yale Journal of Biology and Medicine. Retrieved January 2, 2026, from [Link]
-
A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. (2008). Proceedings of the National Academy of Sciences of the United States of America. Retrieved January 2, 2026, from [Link]
-
Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). Chemical Reviews. Retrieved January 2, 2026, from [Link]
-
Treatment options applied to the preclinical studies using animal models for Chagas Disease: a systematic review and meta-analysis. (2024). F1000Research. Retrieved January 2, 2026, from [Link]
-
Perspectives for a new drug candidate for Chagas disease therapy. (n.d.). Memórias do Instituto Oswaldo Cruz. Retrieved January 2, 2026, from [Link]
-
Experimental and Clinical Treatment of Chagas Disease: A Review. (n.d.). Frontiers in Microbiology. Retrieved January 2, 2026, from [Link]
-
New Therapeutic Targets for Drug Design Against Trypanosoma cruzi, Advances and Perspectives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Clinical trials for Chagas disease: etiological and pathophysiological treatment. (n.d.). Frontiers in Medicine. Retrieved January 2, 2026, from [Link]
-
Emerging agents for the treatment of Chagas disease: what is in the preclinical and clinical development pipeline? (n.d.). Expert Opinion on Investigational Drugs. Retrieved January 2, 2026, from [Link]
-
In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. (2014). PLOS Neglected Tropical Diseases. Retrieved January 2, 2026, from [Link]
-
Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies. (2024). Journal of Visualized Experiments. Retrieved January 2, 2026, from [Link]
-
Advances in preclinical approaches to Chagas disease drug discovery. (n.d.). Expert Opinion on Drug Discovery. Retrieved January 2, 2026, from [Link]
-
Mode of action of nifurtimox and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? (2010). Molecular and Biochemical Parasitology. Retrieved January 2, 2026, from [Link]
-
Purification of extracellular and intracellular amastigotes of Trypanosoma cruzi from mammalian host-infected cells. (n.d.). Protocol Exchange. Retrieved January 2, 2026, from [Link]
-
Chagas Disease Models. (n.d.). Creative Diagnostics. Retrieved January 2, 2026, from [Link]
-
Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. (2018). PLOS Neglected Tropical Diseases. Retrieved January 2, 2026, from [Link]
-
bioluminescent in vivo mouse Chagas disease model general scheme for... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
In vitro and in vivo experimental models for drug screening and development for Chagas disease. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. Frontiers | Clinical trials for Chagas disease: etiological and pathophysiological treatment [frontiersin.org]
- 2. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. 4-Aminopyridyl-Based CYP51 Inhibitors as Anti-Trypanosoma cruzi Drug Leads with Improved Pharmacokinetic Profile and in Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Editorial: Chagas disease novel drug targets and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Drug Design for Chagas Disease via Targeting Trypanosoma cruzi Tubulin: Homology Modeling and Binding Pocket Prediction on Trypanosoma cruzi Tubulin Polymerization Inhibition by Naphthoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 19. med.nyu.edu [med.nyu.edu]
A Comparative Guide to the Inhibitory Potency of Benzenesulfonamide-Based Compounds
This guide provides a comprehensive evaluation of the inhibitory potency of various benzenesulfonamide-based compounds, a class of molecules renowned for their therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, comparative efficacy, and the experimental methodologies crucial for assessing their inhibitory action, with a primary focus on their well-established role as carbonic anhydrase inhibitors.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prominence stems from the sulfonamide group's ability to bind to the zinc ion within the active site of metalloenzymes, most notably carbonic anhydrases (CAs).[3][4] CAs are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in physiological processes such as pH regulation, CO2 transport, and biosynthesis.[4][5] The involvement of specific CA isoforms in pathological conditions, including glaucoma, epilepsy, and cancer, has rendered them significant targets for drug development.[5][6] This guide will explore the nuances of benzenesulfonamide-based inhibitors, providing a comparative analysis of their potency and selectivity against various CA isoforms.
Mechanism of Action: Targeting the Catalytic Zinc Ion
The inhibitory action of benzenesulfonamides is primarily attributed to the coordination of the sulfonamide group to the catalytic Zn2+ ion in the enzyme's active site. This interaction blocks the binding of substrate molecules, thereby inhibiting the enzyme's catalytic activity. The general mechanism of carbonic anhydrase and its inhibition by a benzenesulfonamide is depicted below.
Caption: Workflow for the p-NPA based CA inhibition assay.
Materials and Reagents:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (benzenesulfonamide derivatives)
-
Reference inhibitor (e.g., Acetazolamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Organic Solvent (e.g., DMSO or acetonitrile)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in cold assay buffer.
-
Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.
-
Dissolve test compounds and the reference inhibitor in DMSO to create stock solutions. Prepare serial dilutions of these stock solutions.
-
-
Assay Plate Setup (in triplicate):
-
Blank: Assay buffer and substrate solution (no enzyme).
-
Control (Maximum Activity): Assay buffer, enzyme solution, and DMSO (vehicle).
-
Test Compound: Assay buffer, enzyme solution, and diluted test compound.
-
Reference Inhibitor: Assay buffer, enzyme solution, and diluted reference inhibitor.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer to the appropriate wells.
-
Add the test compound, reference inhibitor, or DMSO to the respective wells.
-
Add the CA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound by comparing its reaction rate to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [7]
-
Conclusion and Future Perspectives
Benzenesulfonamide-based compounds represent a versatile and potent class of enzyme inhibitors with significant therapeutic relevance. Their ability to be readily modified allows for the fine-tuning of their inhibitory potency and selectivity, particularly against various carbonic anhydrase isoforms. The continued exploration of structure-activity relationships, aided by robust and reproducible experimental protocols, will undoubtedly lead to the development of novel and more effective therapeutic agents targeting a range of diseases.
References
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed.
- Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. (n.d.). Taylor & Francis.
- Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Deriv
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). PMC - NIH.
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). MDPI.
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (2025). Benchchem.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). PMC - NIH.
- Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity rel
- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (n.d.). PubMed Central - NIH.
- Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). NIH.
- Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. (2022). PubMed.
- (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023).
- Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (n.d.). MDPI.
- Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
- a practical guide to using carbonic anhydrase inhibitors in research. (2025). Benchchem.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014).
- Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. (n.d.). PubMed Central.
- Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. (n.d.). Semantic Scholar.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). NIH.
- IC50. (n.d.). Wikipedia.
Sources
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Indole Derivatives as HIV-1 Fusion Inhibitors
For researchers, scientists, and drug development professionals dedicated to combating the global HIV/AIDS epidemic, the discovery of novel therapeutic agents remains a paramount objective. The emergence of drug resistance to existing antiretroviral therapies necessitates the exploration of new viral targets and inhibitor classes.[1][2][3] One such promising avenue is the inhibition of HIV-1 entry into host cells, a critical first step in the viral lifecycle. This guide provides an in-depth comparison of indole derivatives as HIV-1 fusion inhibitors, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
The Critical Junction of HIV-1 Entry: A Focus on gp41
The entry of HIV-1 into a host cell is a complex, multi-step process orchestrated by the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 heterodimers.[4] The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells, followed by a conformational change that exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[5][6] This coreceptor binding triggers a cascade of dramatic conformational rearrangements in the transmembrane subunit, gp41.
The gp41 protein contains two key domains: the N-terminal heptad repeat (NHR) and the C-terminal heptad repeat (CHR).[4][7][8] Upon coreceptor binding, the NHR extends and inserts its fusion peptide into the host cell membrane, forming a transient "pre-hairpin" intermediate.[5][6] The CHR then folds back to associate with the NHR, forming a highly stable six-helix bundle (6-HB).[7][8] This action brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the cytoplasm. Indole derivatives that inhibit HIV-1 fusion primarily target a deep, conserved hydrophobic pocket on the NHR of gp41, thereby preventing the formation of the 6-HB.[7][9] By binding to this pocket, these small molecules effectively act as a wedge, disrupting the crucial protein-protein interactions required for membrane fusion.[9]
Visualizing the HIV-1 Fusion Cascade
The following diagram illustrates the key conformational changes of gp41 during HIV-1 entry and the point of intervention for indole-based fusion inhibitors.
Caption: Mechanism of HIV-1 gp41-mediated fusion and inhibition by indole derivatives.
Comparative Analysis of Indole Derivatives: A Deep Dive into Structure-Activity Relationships
The indole scaffold has proven to be a versatile template for the design of potent HIV-1 fusion inhibitors.[1] Extensive SAR studies have revealed key structural features that govern their antiviral activity. The following sections and tables provide a comparative analysis of various indole-based inhibitors, highlighting the impact of different substituents on their efficacy.
Bis-Indole Derivatives: The Power of Dimerization
A significant class of indole-based HIV-1 fusion inhibitors features a bis-indole scaffold, often linked at the 6-6' positions.[7][10] These compounds have demonstrated sub-micromolar activity against both cell-cell and virus-cell fusion.[7][10]
| Compound ID | R1 | R2 | EC50 (µM) - Cell-Cell Fusion | EC50 (µM) - Viral Replication | Reference |
| 6j | -CH2-Ph-COOH | -CH2-Ph-COOEt | 0.2 | 0.2 | [7][10] |
| 6k | -CH2-Ph-COOH | -CH2-Ph-COOH | Not Reported | Not Reported | [10] |
| 1a | -CH2-Ph | -CH2-Ph | 0.5 - 1.0 | 0.9 | [8] |
| 1b | -CH2-Ph | -CH2-Ph | 0.5 - 1.0 | 0.9 | [8] |
Key SAR Insights for Bis-Indole Derivatives:
-
Hydrophobicity is a major driver of potency , with larger hydrophobic groups generally leading to increased activity. However, simply increasing hydrophobicity does not guarantee enhanced potency beyond a certain threshold.[11]
-
An amphipathic nature is crucial for cellular activity. A balance between hydrophobic and polar/charged moieties is necessary for effective inhibition in cell-based assays.[7]
-
The presence of a carboxylic acid group on one of the benzyl rings, as seen in the highly potent compound 6j , significantly enhances activity.[7][10] This suggests a potential polar interaction with residues in the gp41 hydrophobic pocket, possibly Gln575.[11]
-
The bis-indole scaffold itself is a critical contributor to high-affinity binding , outperforming other heterocyclic systems in comparative studies.[11]
Indole Glyoxamide Derivatives: Targeting gp120-CD4 Interaction
While the focus of this guide is on fusion inhibitors targeting gp41, it is important to note that other classes of indole derivatives can inhibit HIV-1 entry through different mechanisms. Indole glyoxamide derivatives, for instance, have been shown to inhibit the interaction between the gp120 envelope glycoprotein and the host cell's CD4 receptor.[2]
| Compound Class | Target | Mechanism of Action | Key Structural Features | Reference |
| Indole Glyoxamides | gp120 | Inhibition of gp120-CD4 binding | Glyoxamide linkage at the indole 3-position | [2] |
Note: While these compounds are indole derivatives and HIV-1 entry inhibitors, their SAR is distinct from that of the gp41-targeting fusion inhibitors and will not be the primary focus of this comparative guide.
Experimental Workflow for Evaluating HIV-1 Fusion Inhibitors
The robust evaluation of novel HIV-1 fusion inhibitors relies on a series of well-established in vitro assays. The following diagram and protocol outline a typical experimental workflow for screening and characterizing these compounds.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Linear and non-linear quantitative structure-activity relationship models on indole substitution patterns as inhibitors of HIV-1 attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the molecular characteristics of bisindole inhibitors as HIV-1 glycoprotein-41 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
From the Desk of the Senior Application Scientist
As researchers dedicated to advancing drug development, our responsibilities extend beyond discovery to ensuring the safe and compliant management of every chemical in our laboratories. This guide provides a detailed protocol for the proper disposal of 1-Benzenesulfonyl-1H-indole-4-carboxylic acid, a compound featuring a complex structure that demands careful consideration. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to protect both laboratory personnel and the environment.
Disclaimer: This document serves as a comprehensive guide based on general principles of chemical safety and waste management. However, the primary and most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer for the specific lot number of the chemical you are using. Always consult the SDS and your institution's Environmental Health & Safety (EHS) department before handling or disposing of any chemical waste.
Part 1: Hazard Assessment and Personal Protection
Understanding the chemical nature of this compound is the foundation of its safe disposal. The molecule is comprised of three key functional groups: a benzenesulfonyl group, an indole core, and a carboxylic acid moiety. While a specific, comprehensive hazard profile for this exact compound is not widely published, we can infer potential risks from its constituent parts and related molecules.
-
Benzenesulfonyl Group: Related compounds like benzenesulfonic acid are known corrosives, capable of causing severe skin burns and eye damage.[1][2]
-
Carboxylic Acid Group: This group imparts acidic properties. Concentrated carboxylic acids are typically corrosive and require handling as hazardous waste.[3][4]
-
Indole Core: Indole derivatives are biologically active and can present various hazards, including skin, eye, and respiratory irritation.[5][6][7] Some indole-based compounds are also recognized for their potential environmental toxicity.[8]
Given these characteristics, this compound must be treated as a hazardous substance. The following table summarizes the anticipated hazards and the necessary personal protective equipment (PPE).
| Potential Hazard | Basis of Assessment | Required Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Inferred from benzenesulfonyl and carboxylic acid groups.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes. |
| Serious Eye Damage | Inferred from benzenesulfonyl and carboxylic acid groups.[1][2] | Chemical safety goggles or a face shield.[9] |
| Respiratory Irritation | Potential for dust or aerosol inhalation.[6][7] | Handle in a well-ventilated area or a chemical fume hood. |
| Aquatic Toxicity | A common hazard for complex organic molecules. | Avoid any release into the environment. |
Part 2: The Cardinal Rules of Disposal
The disposal of this compound is governed by a simple, non-negotiable principle: prevent its release into the environment. This means all waste streams containing this chemical must be collected and managed as hazardous waste.[10][11]
Forbidden Disposal Methods:
-
DO NOT pour this chemical or any solution containing it down the drain.[9][12] Such actions can damage plumbing, disrupt wastewater treatment processes, and introduce toxic substances into aquatic ecosystems.[13]
-
DO NOT dispose of this chemical or its contaminated materials in the regular trash.[14] This is a regulatory violation and poses a risk to sanitation workers and the environment.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the collection and temporary storage of waste containing this compound prior to its removal by trained EHS personnel.
Step 1: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions.[5][12]
-
Solid Waste: Collect all chemically contaminated solid materials, such as gloves, absorbent paper, weighing boats, and empty vials, in a designated hazardous waste container lined with a chemically resistant bag.[5]
-
Liquid Waste: Collect all aqueous and organic solvent solutions containing the compound in a separate, dedicated liquid hazardous waste container. Crucially, do not mix incompatible waste streams. For instance, acidic waste should be kept separate from bases.[12][15]
-
Unused or Expired Product: The original container holding any unused or expired this compound must be disposed of as hazardous waste. Do not attempt to empty or rinse the container into the sewer.[5]
Step 2: Container Selection and Labeling
The integrity and clear communication of waste containers are critical for safety.
-
Container Choice: Use only containers that are in good condition, free of leaks, and chemically compatible with the waste. The container must have a secure, leak-proof screw-on cap.[5][10] For liquid waste, the original solvent bottle is often a suitable choice.
-
Mandatory Labeling: Before adding any material, affix a hazardous waste label provided by your institution's EHS department.[15] The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste." [5]
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
A complete list of all constituents in the container, including solvents, with their estimated percentages.
-
The accumulation start date (the date the first drop of waste is added).[5]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation.
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[4][5][16]
-
Secondary Containment: All liquid waste containers must be placed within a secondary containment pan or tray to contain any potential leaks or spills.[12]
-
Container Management: Keep waste containers closed at all times except when you are actively adding waste.[10]
Step 4: Arranging for Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Request Pickup: Once a waste container is full (no more than 75% capacity) or you are finished generating that waste stream, arrange for its collection by your institution's EHS department or a licensed waste disposal contractor.[6][17] Follow your institution's specific procedures for requesting a waste pickup.
-
Regulatory Compliance: This entire process ensures compliance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the Environmental Protection Agency (EPA).[10][11]
Part 4: Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Small Spills (Solid): If a small amount of solid material is spilled, and you are trained to handle it, don the appropriate PPE. Gently sweep or scoop the material into a container that can be sealed. Clean the area with a suitable solvent, and collect all cleanup materials (wipes, absorbent pads) as hazardous waste.
-
Liquid Spills: For small liquid spills, use a chemical spill kit with an absorbent material compatible with acids and organic compounds. Contain the spill, apply the absorbent, and then collect the material as hazardous waste.
-
Large Spills: For any large spill, or if you are ever in doubt, evacuate the immediate area, alert personnel nearby, and contact your institution's EHS or emergency response team immediately.
Part 5: Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
NIH Waste Disposal Guide 2022. (URL: [Link])
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (URL: [Link])
-
The NIH Drain Discharge Guide. (URL: [Link])
-
NIH Waste Disposal Guide. (URL: [Link])
-
Hazardous Waste Disposal Guidelines - Purdue University. (URL: [Link])
-
How to Dispose of Acetic Acid - Lab Alley. (URL: [Link])
-
Proper Handling of Hazardous Waste Guide - EPA. (URL: [Link])
-
LABORATORY CHEMICAL MOVE GUIDELINES - NIH. (URL: [Link])
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (URL: [Link])
-
Best Practices for Hazardous Waste Disposal - AEG Environmental. (URL: [Link])
-
Acceptable Drain Disposal Procedures - USDA ARS. (URL: [Link])
-
Hazardous Waste Disposal Guide - Dartmouth College. (URL: [Link])
-
Hazardous Waste | US EPA. (URL: [Link])
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (URL: [Link])
-
Methyl 1-(benzenesulfonyl)indole-4-carboxylate | C16H13NO4S - PubChem. (URL: [Link])
-
1-(Phenylsulfonyl)-1H-indole | C14H11NO2S | CID 315017 - PubChem. (URL: [Link])
-
Guidelines: Handling and Disposal of Chemicals - Purdue University. (URL: [Link])
-
1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2 - Matrix Fine Chemicals. (URL: [Link])
-
Hazardous Waste Disposal Guide - Northwestern University. (URL: [Link])
-
Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection - PubMed. (URL: [Link])
Sources
- 1. fishersci.com [fishersci.com]
- 2. actylislab.com [actylislab.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pfw.edu [pfw.edu]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. nems.nih.gov [nems.nih.gov]
- 14. mwcog.org [mwcog.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. epa.gov [epa.gov]
- 17. orf.od.nih.gov [orf.od.nih.gov]
Comprehensive Handling Guide: Personal Protective Equipment for 1-Benzenesulfonyl-1H-indole-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzenesulfonyl-1H-indole-4-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of critical safety information from the SDSs of structurally related compounds, including benzenesulfonic acid, various indole-carboxylic acids, and other sulfonyl-indole derivatives.[1] It is imperative to consult the direct supplier for a compound-specific SDS before any handling and to conduct a thorough, lab-specific risk assessment. This guide is designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Part 1: Immediate Safety Profile & Hazard Analysis
This compound is a solid, powdered substance. Its chemical structure combines three key functional groups, each contributing to its potential hazard profile: a carboxylic acid, an indole core, and a benzenesulfonyl group. Based on analogous compounds, we can anticipate the following hazards.
| Hazard Category | Anticipated Hazard Statement | Rationale Based on Structural Analogs |
| Eye Contact | Causes serious eye irritation, potentially severe eye damage. | The carboxylic acid and benzenesulfonic acid moieties are known to be corrosive and can cause severe eye irritation or burns.[2][3][4] Powdered solids can easily become airborne and contact the eyes. |
| Skin Contact | Causes skin irritation, potentially harmful if it comes into contact with skin. | Carboxylic acids and sulfonic acids can cause skin irritation or chemical burns upon contact.[2][3][4] Structurally similar indole derivatives are also classified as skin irritants.[5][6][7] |
| Inhalation | May cause respiratory irritation. | As a fine powder, the compound can be easily inhaled, leading to irritation of the respiratory tract, a common hazard for acidic and powdered indole derivatives.[3][5][7] |
| Ingestion | Harmful if swallowed. | Indole and its derivatives, as well as acidic compounds, are generally considered harmful if ingested, potentially causing gastrointestinal irritation.[3][5][6][8] |
Part 2: Core Protective Measures: A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). This multi-layered approach provides the highest degree of protection.
Primary Defense: Engineering Controls
Before any PPE is even selected, the work environment must be engineered for safety.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a calibrated and certified chemical fume hood.[1][5] This is the most critical step in preventing the inhalation of airborne dust and protecting the lab environment.[5]
-
Designated Work Area: Establish a designated area within the fume hood for handling this compound to prevent cross-contamination of other experiments.[5]
Secondary Defense: Personal Protective Equipment (PPE)
The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., bulk transfers).[2][5] | Goggles provide a seal around the eyes to protect against fine dust and splashes.[5] A face shield offers a secondary layer of protection for the entire face.[2] |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile Rubber) . A fully-buttoned, chemical-resistant lab coat . Fully enclosed footwear made of a chemical-resistant material.[2][5] | Gloves: Nitrile gloves offer good resistance to a range of chemicals, including acids.[2] Always inspect gloves for defects before use and change them immediately if contact with the compound is suspected.[1][5] For extended procedures, consider double-gloving. Lab Coat: A buttoned lab coat protects your skin and personal clothing from contamination.[5] Footwear: Enclosed shoes are mandatory to protect from spills.[5] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases/particulates. | Usage Context: Respiratory protection is generally not required if all work is conducted within a properly functioning chemical fume hood. However, it becomes essential if engineering controls are insufficient, during the cleanup of a large spill, or if you experience any respiratory irritation.[2][5] |
Part 3: Operational Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
Workflow for Handling this compound
Caption: Step-by-step workflow from preparation to cleanup.
Step-by-Step Methodology
-
Preparation and Pre-Handling:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[5]
-
Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers, inside the fume hood before handling the compound.[5][9]
-
Don all required PPE as detailed in the table above, ensuring your lab coat is fully buttoned and gloves are free of defects.[5]
-
-
Handling the Compound:
-
Carefully weigh the desired amount of the solid compound on a weigh boat. Use gentle motions to minimize the creation of airborne dust.
-
Transfer the powder to the reaction vessel or solvent. If dissolving, add the solid to the solvent slowly. Be aware that dissolving acids can sometimes be exothermic.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean and decontaminate all surfaces and equipment that came into contact with the chemical.[1][5]
-
Doffing PPE: To avoid cross-contamination, remove PPE in the correct order: remove gloves first, followed by your face shield/goggles, and then the lab coat.[5]
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.
-
Part 4: Emergency Response and Disposal Plan
Emergency Exposure Procedures
| Exposure Route | First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[4][6][8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[6][8] |
Spill Response
-
Minor Spill (inside fume hood): Wearing your full PPE, gently cover the spill with a neutralizing agent suitable for acids (e.g., sodium bicarbonate) or an inert absorbent material. Scoop the material into a designated hazardous waste container. Clean the affected area thoroughly.
-
Major Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel. Restrict access. If safe to do so, increase ventilation. Follow your institution's emergency procedures for large chemical spills. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
Waste Disposal Plan
Proper disposal is a critical and regulated part of the chemical lifecycle.
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes used gloves, weigh boats, paper towels, and any excess compound.[5][9] Do not mix this waste with other waste streams.[9]
-
Waste Container: Use a dedicated, chemically compatible container with a secure, leak-proof lid.[9] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Final Disposal: Never dispose of this chemical down the drain.[1] All waste must be disposed of through your institution's certified hazardous waste management program, in accordance with all federal, state, and local regulations.[1]
References
- Benchchem. Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
- Benchchem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
- Sigma-Aldrich. Indole Safety Data Sheet.
- Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
- Benchchem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025?.
- Sigma-Aldrich. Safety Data Sheet.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Sigma-Aldrich. Benzenesulfonic acid Safety Data Sheet.
- Fisher Scientific. Indole-2-carboxylic acid Safety Data Sheet.
- Fisher Scientific. Benzenesulfonic acid Safety Data Sheet.
- Fisher Scientific. 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid Safety Data Sheet.
- Fisher Scientific. Indole Safety Data Sheet.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
